Ethyl dithioacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl ethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S2/c1-3-6-4(2)5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOPWUJJPSTRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236049 | |
| Record name | Ethyl dithioacetate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870-73-5 | |
| Record name | Ethyl ethane(dithioate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl dithioacetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl dithioacetate | |
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| Record name | Ethyl dithioacetate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethyl Dithioacetate: Synthesis, Properties, and Applications
Abstract: Ethyl dithioacetate (CH₃CSSCH₂CH₃) is a quintessential example of a dithioester, a class of organosulfur compounds characterized by the C(=S)S- functional group. Its unique reactivity profile, stemming from the electron-rich thiocarbonyl group, makes it a valuable reagent and building block in diverse areas of chemical synthesis, from the construction of complex heterocyclic systems to the controlled synthesis of polymers. This guide provides a comprehensive overview of ethyl dithioacetate, detailing its synthesis, physicochemical and spectroscopic properties, chemical reactivity, and key applications for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction to Ethyl Dithioacetate
Ethyl dithioacetate, with the IUPAC name ethyl ethanedithioate, is an organosulfur compound that serves as a fundamental building block in synthetic chemistry.[1] As a dithioester, its chemistry is dominated by the reactivity of the thiocarbonyl group, which is more polarized and a better electrophile than its oxo-ester counterpart. This heightened reactivity allows for a range of chemical transformations not readily accessible with standard ethyl acetate. Dithioesters are crucial intermediates in the synthesis of heterocycles and are widely recognized for their role as chain transfer agents in reversible addition-fragmentation chain-transfer (RAFT) polymerization, a powerful technique for creating polymers with controlled molecular weights and narrow polydispersities.[2] This guide aims to provide a detailed technical overview for scientists utilizing or considering the use of ethyl dithioacetate in their research and development endeavors.
Synthesis of Ethyl Dithioacetate
The synthesis of dithioesters like ethyl dithioacetate can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Thionation of Esters using Lawesson's Reagent
A prevalent method for the synthesis of thiocarbonyl compounds is the thionation of their corresponding carbonyl analogues. While not explicitly detailed for ethyl dithioacetate in the provided search results, the reaction of esters with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a standard and authoritative method for producing thionoesters.[3] A subsequent reaction or a one-pot approach with a thiol can lead to the dithioester.
From Grignard Reagents and Carbon Disulfide
One of the most fundamental and versatile methods for preparing dithiocarboxylic acids, the direct precursors to dithioesters, involves the reaction of a Grignard reagent with carbon disulfide (CS₂).[4] The resulting dithiocarboxylate salt can then be alkylated with an appropriate electrophile, such as ethyl bromide or ethyl iodide, to yield the target ethyl dithioacetate.[4]
Causality of Experimental Choices:
-
Grignard Reagent (e.g., CH₃MgBr): Provides a potent methyl nucleophile to attack the electrophilic carbon of CS₂.
-
Carbon Disulfide (CS₂): Serves as the C=S source. It is a highly reactive and suitable electrophile for this transformation.
-
Ethyl Halide (e.g., C₂H₅Br): Acts as the electrophile in the final S-alkylation step to introduce the ethyl group and form the stable dithioester. The choice of bromide or iodide influences reactivity, with iodide being more reactive but also more expensive.
Workflow for Dithioester Synthesis via Grignard Route
Caption: General workflow for synthesizing ethyl dithioacetate.
Base-Mediated Fragmentation of 1,3-Dithiolanes
A modern and efficient one-pot method involves the fragmentation of 2-aryl-1,3-dithiolanes using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS).[2] This generates an aryl-dithiocarboxylate anion, which is then captured by an alkyl halide electrophile.[2] While this specific literature focuses on aryl-dithioesters, the principle represents a contemporary approach to dithioester synthesis.[2]
Detailed Experimental Protocol: Synthesis via Dithiocarboxylic Acid Salt
This protocol is a representative procedure based on the well-established Grignard addition to carbon disulfide followed by alkylation.[4]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Methyl iodide
-
Anhydrous diethyl ether
-
Carbon disulfide (CS₂)
-
Ethyl bromide
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-neck flask equipped with a condenser, dropping funnel, and mechanical stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide in anhydrous diethyl ether via the dropping funnel. Maintain a gentle reflux until the magnesium is consumed.
-
Formation of Dithiocarboxylate: Cool the Grignard solution in an ice bath. Slowly add a solution of carbon disulfide in anhydrous diethyl ether. The reaction is exothermic; maintain the temperature below 10 °C. A thick precipitate may form.
-
Alkylation: To the resulting mixture, add ethyl bromide dropwise while stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Cool the reaction mixture in an ice bath and cautiously quench by adding 1 M hydrochloric acid until the aqueous layer is acidic. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude ethyl dithioacetate is then purified by vacuum distillation.
Properties of Ethyl Dithioacetate
A thorough understanding of the physical and chemical properties of ethyl dithioacetate is critical for its effective use and safe handling.
Physicochemical Properties
The key physical properties of ethyl dithioacetate are summarized below.[5][6][7]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈S₂ | [1][5] |
| Molecular Weight | 120.24 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 61 °C at 23 mmHg | [6] |
| Density | 1.048 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.568 | [6] |
| Flash Point | 46 °C (115 °F) - closed cup | [6] |
| CAS Number | 870-73-5 | [1][5] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of synthesized ethyl dithioacetate.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the two ethyl groups. The S-CH₂ protons will appear as a quartet, and the adjacent CH₃ protons as a triplet. The acetyl CH₃ protons will appear as a singlet further downfield.
-
¹³C NMR: The most notable feature in the carbon NMR spectrum is the highly deshielded thiocarbonyl carbon (C=S), which typically appears well above 200 ppm.
-
IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band corresponding to the C=S stretching vibration, typically found in the region of 1050-1250 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 120, corresponding to the molecular weight of the compound.[1]
Chemical Reactivity and Applications
The reactivity of ethyl dithioacetate is centered on the electrophilic thiocarbonyl carbon. It readily undergoes reactions with a variety of nucleophiles.
-
Reaction with Amines: Dithioesters react with primary and secondary amines to form thioamides, a reaction that is often more facile than the corresponding reaction of oxo-esters to form amides.
-
Enethiolate Formation: The α-protons (on the methyl group adjacent to the C=S) are acidic and can be removed by a strong base to form an enethiolate, which can then act as a nucleophile in subsequent reactions.
-
Heterocycle Synthesis: This reactivity makes ethyl dithioacetate a valuable precursor for synthesizing various sulfur-containing heterocyles. For instance, it reacts with 5,6-diamino-1,3-dimethyluracil to yield a purine derivative.[6]
Reactivity of Ethyl Dithioacetate with Nucleophiles
Caption: Nucleophilic acyl substitution at the thiocarbonyl group.
Safety and Handling
Ethyl dithioacetate is a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
-
GHS Hazard Codes: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
Ethyl dithioacetate is a versatile and reactive organosulfur compound with significant utility in organic synthesis. Its preparation, while requiring careful handling of reagents, can be accomplished through established synthetic routes like the Grignard pathway. The distinct physicochemical and spectroscopic properties provide clear metrics for its identification and quality control. The heightened electrophilicity of its thiocarbonyl carbon makes it a superior thioacylating agent and a valuable precursor for a wide array of chemical transformations, particularly in the synthesis of thioamides and sulfur-containing heterocycles. For the research scientist, a solid grasp of its synthesis and reactivity is essential for leveraging its full potential in the development of novel molecules and materials.
References
-
Organic Syntheses. (n.d.). ethyl diazoacetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl dithioacetate. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (2023). Thioester. Retrieved from [Link]
- Aquino, G. A. S., Silva-Jr, F. P., & Ferreira, S. B. (2023). Ethyl Diazoacetate. SynOpen, 7(1), 110–113.
-
Wikipedia. (2023). Ethyl thioacetate. Retrieved from [Link]
-
Dr. Bharat Baria. (2022, March 30). Synthetic applications of Ethyl Acetoacetate (EAA). YouTube. Retrieved from [Link]
-
ChemicalLand21. (n.d.). ethyl ethanedithioate. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
- ResearchGate. (n.d.). α-ENOLIC DITHIOESTERS: AN ATTRACTIVE PLATFORM FOR THE SYNTHESIS OF FUNCTIONALIZED HETEROCYCLES.
-
Organic Syntheses. (n.d.). Procedure 2. Retrieved from [Link]
- ResearchGate. (n.d.). Dithioesters in Organic Synthesis.
Sources
- 1. Ethyl dithioacetate | C4H8S2 | CID 70093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thioester - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. Ethyl dithioacetate | 870-73-5 [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
An In-depth Technical Guide to Ethyl Dithioacetate (CAS No. 870-73-5): A Versatile Reagent in Modern Organic Synthesis
Abstract
Ethyl dithioacetate (CAS No. 870-73-5), an organosulfur compound belonging to the dithioester class, has emerged as a potent and versatile reagent in synthetic chemistry. Characterized by its highly reactive thiocarbonyl group, it serves as a powerful thioacylating agent, enabling the construction of complex sulfur-containing molecules. This guide provides an in-depth analysis of ethyl dithioacetate, covering its fundamental physicochemical properties, established synthetic routes, core reactivity principles, and significant applications, particularly in the synthesis of thioamides and heterocyclic scaffolds relevant to drug discovery and materials science. We will explore detailed, field-proven experimental protocols and the mechanistic rationale behind its utility, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable chemical tool.
Core Properties and Identification
Ethyl dithioacetate is a liquid recognized by its distinct sulfurous odor. Its identity is unequivocally established by its CAS number, 870-73-5.[1] The molecule's structure, featuring a thiocarbonyl group (C=S) and a thioether linkage, is the source of its unique reactivity.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of ethyl dithioacetate is presented below for quick reference. These parameters are critical for experimental design, purification, and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈S₂ | [1] |
| Molecular Weight | 120.24 g/mol | [2][3] |
| Appearance | Liquid | [2] |
| Boiling Point | 61 °C at 23 mmHg | [2][3][4] |
| Density | 1.048 g/mL at 25 °C | [2][3][4] |
| Refractive Index (n²⁰/D) | 1.568 | [2][3][4] |
| Flash Point | 46 °C (114.8 °F) - closed cup | [2] |
| CAS Number | 870-73-5 | [1][3] |
| InChI Key | KCOPWUJJPSTRIZ-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | CCSC(C)=S | [1][2][3] |
Spectroscopic analysis, particularly Raman spectroscopy, has been employed to study the rotational isomers of ethyl dithioacetate in both liquid and solid phases.[2][4]
Safety and Handling
As a flammable and reactive chemical, proper handling of ethyl dithioacetate is paramount. It is classified as a hazardous substance, and all experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor.[1] |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1] |
| STOT SE 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1] |
Recommended PPE: Chemical safety goggles or face shield, protective gloves (e.g., nitrile), and a respirator with a suitable filter (e.g., type ABEK EN14387) are essential.[2] Storage: Store in a cool, well-ventilated area designated for flammable liquids (Storage Class 3).[2]
Synthesis of Ethyl Dithioacetate
The preparation of dithioesters like ethyl dithioacetate typically involves the reaction of a suitable carbon electrophile with a sulfur nucleophile, followed by alkylation. A classical and reliable method is the reaction of a Grignard reagent with carbon disulfide, followed by trapping the resulting dithiocarboxylate salt with an alkyl halide.
Conceptual Synthesis Workflow
The diagram below outlines the logical steps for a representative synthesis of ethyl dithioacetate, starting from methyl magnesium bromide.
Caption: Synthesis workflow for ethyl dithioacetate.
Detailed Experimental Protocol
This protocol is a representative procedure based on established organometallic chemistry principles for dithioester synthesis.[3]
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under an inert atmosphere (N₂ or Ar), prepare methyl magnesium bromide from magnesium turnings and methyl bromide in anhydrous diethyl ether.
-
Formation of Dithiocarboxylate: Cool the Grignard solution to 0 °C in an ice bath. Add carbon disulfide (1.1 equivalents) dropwise via the dropping funnel. The addition is exothermic; maintain the temperature below 10 °C. The causality here is the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CS₂, forming the magnesium salt of dithioacetic acid.
-
S-Alkylation: After the addition is complete, allow the dark red mixture to stir at room temperature for 1-2 hours. Then, add ethyl iodide (1.0 equivalent) dropwise. This step is a standard Sₙ2 reaction where the dithiocarboxylate anion acts as a potent sulfur nucleophile, displacing the iodide to form the final product.
-
Workup and Purification: Stir the reaction mixture overnight. Quench the reaction by carefully pouring it onto a mixture of crushed ice and dilute HCl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation (b.p. 61 °C / 23 mmHg) to yield pure ethyl dithioacetate.[2][3]
Core Reactivity and Mechanistic Principles
The synthetic utility of ethyl dithioacetate stems from the electronic properties of the dithioester functional group. The thiocarbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.
Caption: General reactivity of ethyl dithioacetate with nucleophiles.
The key to its function is the excellent leaving group ability of the ethanethiolate anion (EtS⁻), which is readily displaced following nucleophilic addition to the thiocarbonyl. This addition-elimination mechanism is central to its role as a thioacylating agent.
Key Applications in Synthesis
Ethyl dithioacetate is not merely a chemical curiosity but a workhorse reagent for introducing the thioacetyl group (CH₃C=S) into molecules. This capability is particularly valuable in the synthesis of thioamides and sulfur-containing heterocycles.
Synthesis of Thioamides
Thioamides are crucial isosteres of amides in medicinal chemistry and serve as versatile intermediates for heterocyclic synthesis. Ethyl dithioacetate provides a direct and efficient route to N-substituted thioacetamides.
Protocol: Synthesis of N-Benzylthioacetamide
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add ethyl dithioacetate (1.05 equivalents) to the solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The choice of a slight excess of the dithioester ensures complete consumption of the valuable amine.
-
Reaction & Workup: Stir the mixture for 4-12 hours. Upon completion, the solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel to afford the pure N-benzylthioacetamide. The primary byproduct, ethanethiol, is volatile and easily removed.
Construction of Heterocyclic Systems
The electrophilicity of ethyl dithioacetate makes it an ideal partner for reactions with binucleophilic species to construct heterocyclic rings. A notable example is its reaction with 1,2-diamines to form five- or six-membered rings.
One documented application is the reaction with 5,6-diamino-1,3-dimethyluracil to synthesize a purine derivative, showcasing its utility in creating complex, biologically relevant scaffolds.[2][4]
Caption: Workflow for purine synthesis using ethyl dithioacetate.
This type of cyclocondensation reaction is a powerful strategy in drug discovery for rapidly building libraries of heterocyclic compounds for biological screening.
Thioacetylation in Bioconjugation and Peptide Chemistry
Ethyl dithioacetate has been utilized for the specific thioacetylation of amino groups, such as in the preparation of N-thioacetylamino acids.[2] This modification is significant in peptide chemistry, where thioamides can act as conformational constraints or probes. Furthermore, related thioacetylation methods have been developed for protein sequencing, highlighting the reagent's relevance in bioanalytical applications.[2]
Conclusion
Ethyl dithioacetate (CAS No. 870-73-5) is a highly effective and versatile reagent for thioacylation. Its predictable reactivity, centered on the electrophilic nature of its thiocarbonyl carbon, allows for the efficient synthesis of thioamides and a variety of sulfur-containing heterocycles. The straightforward protocols for its use, combined with its commercial availability, make it an indispensable tool for researchers and scientists in organic synthesis, medicinal chemistry, and drug development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers chemists to strategically incorporate this potent building block into their synthetic designs.
References
-
Ethyl dithioacetate | C4H8S2 | CID 70093 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
ethyl ethanedithioate - 870-73-5, C4H8S2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSrc. [Link]
- Verma, A. L., et al. (1981). Rotational isomers of ethyl dithioacetate and ethyl thionoacetate: A Raman study.Journal of Raman Spectroscopy, 11(5), 390-392. (Reference from Sigma-Aldrich peer-reviewed papers list, direct link unavailable).
Sources
An In-depth Technical Guide to Ethyl Dithioacetate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of ethyl dithioacetate, a versatile thiocarbonyl compound with emerging significance in organic synthesis and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the fundamental molecular characteristics, synthetic methodologies, and key applications of this intriguing molecule.
Molecular Formula and Elucidation of Structure
Ethyl dithioacetate, systematically named ethyl ethanedithioate, is an organic sulfur compound with the molecular formula C₄H₈S₂ . Its structure features a central thiocarbonyl group (C=S) bonded to a methyl group and an ethylthio group (-SCH₂CH₃).
The IUPAC name for this compound is ethyl ethanedithioate, and it is also known by its CAS Registry Number 870-73-5. The linear formula is CH₃CSSCH₂CH₃.
Bonding and Resonance
The thiocarbonyl group in ethyl dithioacetate is a key determinant of its reactivity. The carbon-sulfur double bond is significantly different from its oxygen analog, the carbonyl group (C=O). Due to the larger atomic radius of sulfur compared to oxygen, the p-orbital overlap in the C=S π-bond is less efficient, resulting in a weaker bond. The dissociation energy of a C=S bond is approximately 115 kcal/mol, which is considerably lower than the roughly 162 kcal/mol for a C=O bond. This inherent weakness contributes to the higher reactivity of thiocarbonyl compounds.
The structure of ethyl dithioacetate can be represented by the following resonance structures, which illustrate the delocalization of electron density and highlight the electrophilic nature of the thiocarbonyl carbon:
Caption: Resonance contributors of ethyl dithioacetate.
The polarizability of sulfur is also greater than that of oxygen, making the thiocarbonyl group "softer" in the context of hard and soft acid-base theory. This property influences its reactivity towards different types of nucleophiles.
Synthesis of Ethyl Dithioacetate
The synthesis of dithioesters like ethyl dithioacetate can be achieved through several methods. A common and effective approach involves the reaction of a Grignard reagent with carbon disulfide, followed by alkylation.
Recommended Synthetic Protocol: Grignard-Based Synthesis
This protocol outlines a reliable method for the laboratory-scale synthesis of ethyl dithioacetate. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Experimental Protocol:
Step 1: Formation of the Dithiocarboxylate Salt
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of methyl bromide (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. The disappearance of the magnesium indicates the formation of methylmagnesium bromide.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of carbon disulfide (1.2 eq) in anhydrous diethyl ether. This step is highly exothermic and requires careful temperature control to prevent side reactions. The formation of a reddish-brown precipitate of the magnesium dithiocarboxylate salt will be observed.
Step 2: Alkylation to Form Ethyl Dithioacetate
-
After the addition of carbon disulfide is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the dithiocarboxylate.
-
Add ethyl iodide (1.1 eq) dropwise to the reaction mixture.
-
The reaction mixture is then stirred at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure ethyl dithioacetate.
Caption: Workflow for the synthesis of ethyl dithioacetate.
Physicochemical and Spectroscopic Properties
Ethyl dithioacetate is a reddish-orange liquid with a characteristic pungent odor. A summary of its key physical properties is provided in the table below.
| Property | Value |
| Molecular Weight | 120.24 g/mol |
| Boiling Point | 61 °C at 23 mmHg |
| Density | 1.048 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.568 |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of ethyl dithioacetate.
¹H NMR Spectroscopy (Predicted):
-
δ ~1.3 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl group, coupled to the adjacent methylene protons.
-
δ ~2.5 ppm (s, 3H): Singlet corresponding to the methyl protons adjacent to the thiocarbonyl group.
-
δ ~3.2 ppm (q, 2H): Quartet corresponding to the methylene protons of the ethyl group, coupled to the adjacent methyl protons.
¹³C NMR Spectroscopy (Predicted):
-
δ ~14 ppm: Signal for the methyl carbon of the ethyl group.
-
δ ~30 ppm: Signal for the methylene carbon of the ethyl group.
-
δ ~45 ppm: Signal for the methyl carbon adjacent to the thiocarbonyl group.
-
δ ~225 ppm: Characteristic downfield signal for the thiocarbonyl carbon.
Infrared (IR) Spectroscopy:
The most characteristic feature in the IR spectrum of ethyl dithioacetate is the C=S stretching vibration. This band is typically of medium intensity and appears in the range of 1100-1300 cm⁻¹. For ethyl dithioacetate, a strong band is observed around 1197 cm⁻¹ . Other significant bands include C-H stretching vibrations around 2900-3000 cm⁻¹ and various fingerprint region absorptions.
Mass Spectrometry (MS):
In the electron ionization mass spectrum of ethyl dithioacetate, the molecular ion peak (M⁺) would be observed at m/z = 120. Common fragmentation patterns would involve the loss of the ethyl group ([M - 29]⁺), the ethylthio group ([M - 61]⁺), and the methyl group ([M - 15]⁺).
Chemical Reactivity and Applications in Drug Development
The reactivity of ethyl dithioacetate is dominated by the electrophilic nature of the thiocarbonyl carbon and the ability of the adjacent C-H bonds to be deprotonated.
Reactions with Nucleophiles
Ethyl dithioacetate readily reacts with a variety of nucleophiles at the thiocarbonyl carbon. This reactivity is central to its utility in organic synthesis. For instance, it reacts with amines to form thioamides, a reaction that has been utilized in the synthesis of complex molecules.
Caption: General reaction of ethyl dithioacetate with amines.
Applications in Medicinal Chemistry
4.2.1. Dithioesters as Cysteine-Selective H₂S Donors
A particularly exciting application of dithioesters in drug development is their role as tunable, cysteine-selective hydrogen sulfide (H₂S) donors. H₂S is a crucial biological signaling molecule, and the development of compounds that can release it in a controlled manner is of great therapeutic interest. Dithioesters have been shown to react with the thiol group of cysteine residues in proteins to release H₂S. This selectivity for cysteine over other biological thiols like glutathione is a significant advantage. The rate of H₂S release can be modulated by altering the substituents on the dithioester, offering a powerful tool for developing targeted H₂S-based therapies.
4.2.2. Bioisosteric Replacement of Esters
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a drug's characteristics, is a cornerstone of drug design. Dithioesters can be considered as bioisosteres of esters. Replacing an ester with a dithioester can significantly alter a molecule's metabolic stability, lipophilicity, and receptor binding affinity. This strategy can be employed to overcome challenges such as rapid hydrolysis of ester-containing drugs by esterases.
Conclusion
Ethyl dithioacetate is a molecule with a rich and versatile chemistry. Its unique structural and electronic properties, stemming from the thiocarbonyl group, make it a valuable reagent in organic synthesis and a promising scaffold in the design of novel therapeutic agents. The ability to act as a controlled source of H₂S and as a bioisosteric replacement for esters highlights its potential for addressing significant challenges in drug development. Further exploration of the reactivity and biological activity of ethyl dithioacetate and its derivatives is warranted and is expected to lead to new and innovative applications in the chemical and pharmaceutical sciences.
References
-
Stoltz, B. M. Selected Reactions of Thiocarbonyl Compounds. Caltech. Available from: [Link]
-
Teixeira-Dias, J. J. C., et al. The infrared, Raman, and resonance Raman spectra and normal coordinate analysis of methyl and ethyl dithioacetate. Canadian Journal of Chemistry. 1983, 61(6), 1339-1347. Available from: [Link]
-
Zhao, Y., et al. Dithioesters: simple, tunable, cysteine-selective H₂S donors. Chemical Science. 2019, 10(3), 849-854. Available from: [Link]
-
Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. 2011, 54(8), 2529-2591. Available from: [Link]
An In-Depth Technical Guide to Ethyl Ethanedithioate
This guide provides a comprehensive overview of ethyl ethanedithioate, a dithioester of significant interest in organic synthesis and drug development. We will delve into its precise chemical identity as defined by IUPAC nomenclature, explore detailed synthetic methodologies, analyze its characteristic chemical properties and reactivity, and present its key spectral data. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this versatile compound.
Deciphering the Identity: The IUPAC Name
The correct and unambiguous naming of chemical compounds is fundamental to scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. The compound commonly known as ethyl dithioacetate is formally named ethyl ethanedithioate according to IUPAC nomenclature.[1][2][3][4]
Let's dissect this name to understand the underlying principles:
-
ethan... : This root indicates a two-carbon chain, forming the acyl part of the molecule (CH₃C=S).
-
...dithio... : This infix signifies the replacement of both oxygen atoms of the carboxylate group with sulfur atoms.
-
...oate : This suffix denotes an ester functional group.
-
ethyl... : This prefix, appearing before the main name, specifies the alkyl group attached to the sulfur atom of the thioester linkage (-SC₂H₅).
Therefore, "ethyl ethanedithioate" precisely describes the structure where an ethanoyl group, with both of its oxygen atoms substituted by sulfur, is esterified with an ethyl group via a sulfur atom.
Synthesis of Ethyl Ethanedithioate: A Field-Proven Protocol
The synthesis of dithioesters can be achieved through various methods. A robust and widely employed strategy involves the thionation of the corresponding thioester using Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide].[5][6][7] This approach is favored for its efficiency and applicability to a range of substrates.
The synthesis of ethyl ethanedithioate can be conceptualized as a two-step process, starting from the readily available ethyl acetate.
Caption: Synthetic workflow for ethyl ethanedithioate.
Experimental Protocol: Synthesis via Thionation of S-Ethyl Ethanethioate
This protocol details the conversion of S-ethyl ethanethioate to ethyl ethanedithioate using Lawesson's reagent. The initial step of preparing S-ethyl ethanethioate from ethyl acetate is a standard procedure and is assumed to have been completed.
Materials:
-
S-Ethyl ethanethioate
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve S-ethyl ethanethioate (1.0 molar equivalent) in anhydrous toluene.
-
Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5-0.6 molar equivalents).
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature.
-
Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent to afford pure ethyl ethanedithioate.
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR and mass spectrometry, as detailed in the subsequent section.
Physicochemical and Spectroscopic Characterization
Ethyl ethanedithioate is a volatile liquid with a characteristic odor. Its physical and spectroscopic properties are crucial for its identification and characterization.
| Property | Value |
| Molecular Formula | C₄H₈S₂ |
| Molecular Weight | 120.24 g/mol |
| Boiling Point | 61 °C at 23 mmHg |
| Density | 1.048 g/mL |
| Refractive Index | 1.568 |
| ¹H NMR (CDCl₃, ppm) | Anticipated δ 1.3 (t, 3H), 3.0 (q, 2H), 2.5 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | Anticipated δ 13, 25, 45, 225 |
| IR (cm⁻¹) | Anticipated C=S stretch ~1200-1050 |
| Mass Spectrum (m/z) | Anticipated M⁺ at 120 |
Note: Anticipated spectral data is based on typical values for similar structures and should be confirmed by experimental analysis.
Reactivity Profile: Reaction with o-Phenylenediamine
Dithioesters are versatile intermediates in organic synthesis. The thiocarbonyl group is highly reactive towards nucleophiles, making it a valuable synthon. A characteristic reaction of ethyl ethanedithioate is its condensation with diamines to form heterocyclic compounds.
The reaction with o-phenylenediamine is a prime example, leading to the formation of 2-methyl-2,3-dihydro-1H-1,5-benzodiazepine-2-thione. This reaction proceeds through a nucleophilic attack of one of the amino groups on the electrophilic thiocarbonyl carbon, followed by an intramolecular cyclization and elimination of ethanethiol.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Intro to Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. US9221855B2 - Thionation process and a thionating agent - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
A Guide to the Spectroscopic Characterization of Ethyl Dithioacetate
Introduction: Elucidating the Molecular Identity of Ethyl Dithioacetate
Ethyl dithioacetate, with the chemical structure CH₃C(=S)SCH₂CH₃, is a member of the dithioester family of organosulfur compounds. These compounds are of significant interest in organic synthesis, polymer chemistry, and materials science. Accurate structural confirmation and purity assessment are paramount for any research or development application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and definitive suite of tools for the unambiguous characterization of ethyl dithioacetate.
This technical guide provides an in-depth analysis of the expected spectroscopic data for ethyl dithioacetate. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of how to acquire and interpret this data. The guide moves beyond a simple listing of values to explain the causal relationships between the molecular structure and the resulting spectral features, ensuring a robust and reliable characterization.
Molecular Structure and Spectroscopic Correlation
The key to interpreting the spectra of ethyl dithioacetate lies in understanding its constituent parts and their influence on the local electronic environment of each atom. The molecule possesses four unique carbon environments and three unique proton environments, which will give rise to distinct signals in the NMR spectra. The presence of the thiocarbonyl (C=S) and thioether (C-S) linkages will produce characteristic absorption bands in the IR spectrum and dictate the fragmentation patterns in mass spectrometry.
// Atom nodes C1 [label="C¹", pos="0,0!"]; H1a [label="H", pos="-0.5,-0.5!"]; H1b [label="H", pos="0.5,-0.5!"]; H1c [label="H", pos="0,0.5!"]; C2 [label="C²", pos="1.5,0!"]; S1 [label="S", pos="1.5,1!"]; S2 [label="S³", pos="2.5,0!"]; C3 [label="C⁴", pos="3.5,0!"]; H3a [label="H", pos="3.5,0.5!"]; H3b [label="H", pos="3.5,-0.5!"]; C4 [label="C⁵", pos="4.5,0!"]; H4a [label="H", pos="4.5,0.5!"]; H4b [label="H", pos="4.5,-0.5!"]; H4c [label="H", pos="5,0!"];
// Bonds edge [len=1.0]; C1 -- H1a; C1 -- H1b; C1 -- H1c; C1 -- C2; C2 -- S1 [style=double, len=1.2]; C2 -- S2; S2 -- C3; C3 -- H3a; C3 -- H3b; C3 -- C4; C4 -- H4a; C4 -- H4b; C4 -- H4c;
// Labels for proton environments node [shape=none, fontcolor="#EA4335"]; Pa [label="a", pos="-0.7,0!"]; node [shape=none, fontcolor="#4285F4"]; Pb [label="b", pos="3.2,-0.5!"]; node [shape=none, fontcolor="#34A853"]; Pc [label="c", pos="5.2,-0.5!"]; } caption: "Molecular structure of ethyl dithioacetate with proton environments labeled (a, b, c)."
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the number of different proton environments and their neighboring protons. For ethyl dithioacetate, three distinct signals are expected, corresponding to the methyl group adjacent to the thiocarbonyl, the methylene group of the ethyl chain, and the terminal methyl group of the ethyl chain.
Predicted ¹H NMR Spectral Data
| Labeled Protons | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift |
| a (CH₃-C=S) | 2.5 - 2.8 | 3H | Singlet (s) | N/A | Deshielded by the adjacent anisotropic thiocarbonyl (C=S) group. |
| b (-S-CH₂-CH₃) | 3.0 - 3.3 | 2H | Quartet (q) | ~7.5 | Deshielded by the adjacent sulfur atom. Split by the neighboring methyl protons (c). |
| c (-S-CH₂-CH₃) | 1.2 - 1.5 | 3H | Triplet (t) | ~7.5 | Standard alkyl region. Split by the neighboring methylene protons (b). |
Expert Insights & Causality
-
Signal (a) - CH₃C=S: The protons of this methyl group are adjacent to the thiocarbonyl. The C=S bond, similar to a C=O bond, exhibits magnetic anisotropy which deshields the neighboring protons, causing them to appear further downfield than a typical alkyl methyl group. Since there are no adjacent protons, the signal is a singlet.
-
Signal (b) - SCH₂: These methylene protons are deshielded by the electronegative sulfur atom of the thioether linkage, shifting their resonance downfield. According to the n+1 rule, this signal is split into a quartet by the three equivalent protons of the adjacent methyl group (c).
-
Signal (c) - CH₃: This terminal methyl group is in a typical aliphatic environment. Its signal is split into a triplet by the two adjacent methylene protons (b).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of ethyl dithioacetate in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and signal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set an appropriate spectral width (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Integrate the resulting peaks to determine the relative ratio of protons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy is used to determine the number of unique carbon environments in a molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives rise to a single sharp line. Ethyl dithioacetate has four distinct carbon atoms, and thus, four signals are expected.
Predicted ¹³C NMR Spectral Data
| Labeled Carbon | Chemical Shift (δ, ppm) (Predicted) | Rationale for Chemical Shift |
| C² (C=S) | 220 - 240 | Highly deshielded due to the nature of the thiocarbonyl double bond. This is the most characteristic signal. |
| C¹ (CH₃) | 30 - 40 | Attached to the deshielding thiocarbonyl group. |
| C⁴ (-S-CH₂) | 25 - 35 | Attached to the thioether sulfur atom. |
| C⁵ (-CH₃) | 12 - 18 | Standard upfield alkyl carbon signal. |
Expert Insights & Causality
The most notable feature of the ¹³C NMR spectrum of a dithioester is the chemical shift of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and appears at a very high chemical shift (far downfield), often exceeding 220 ppm. This is a direct and reliable indicator of the C=S functional group and serves as a primary point of identification. The other aliphatic carbons appear in their expected regions, with those closer to the sulfur atoms being slightly more downfield.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is often required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of ethyl dithioacetate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Lock and shim the spectrometer as described for ¹H NMR.
-
Data Acquisition:
-
Select the ¹³C nucleus for observation.
-
Acquire a proton-decoupled spectrum to ensure each carbon signal appears as a singlet.
-
Set an appropriate spectral width (e.g., 0-250 ppm) to ensure the downfield C=S signal is captured.
-
A larger number of scans (e.g., 128 or more) is typically needed due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the data similarly to ¹H NMR, referencing the spectrum to the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For ethyl dithioacetate, the most important vibrations are the C=S and C-S stretching frequencies.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Bond Vibration | Intensity | Significance |
| 2980 - 2850 | C-H (sp³) stretch | Medium-Strong | Confirms the presence of aliphatic C-H bonds. |
| 1460 - 1370 | C-H bend | Medium | Further confirms aliphatic groups. |
| 1250 - 1050 | C=S stretch | Medium-Strong | Key diagnostic peak. The C=S bond is weaker than a C=O bond, so it absorbs at a lower frequency. This peak is often found in the 1250-1050 cm⁻¹ range for thiocarbonyls.[1] |
| 800 - 600 | C-S stretch | Medium | Confirms the presence of the thioether linkage.[2] |
Expert Insights & Causality
The definitive peak in the IR spectrum of ethyl dithioacetate is the thiocarbonyl (C=S) stretch. Unlike the very strong and sharp C=O stretch found in esters around 1750-1735 cm⁻¹, the C=S stretch is found at a significantly lower wavenumber, typically in the 1250-1050 cm⁻¹ region.[1] Its intensity can vary. The presence of a peak in this region, coupled with the absence of a strong C=O absorption, is strong evidence for the dithioester functional group. The C-H stretching and bending vibrations confirm the aliphatic nature of the acetyl and ethyl groups.
Experimental Protocol: IR Spectroscopy (Neat Liquid)
-
Sample Preparation: As ethyl dithioacetate is a liquid at room temperature, the simplest method is to prepare a neat sample. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument Setup:
-
Place the salt plates in the sample holder of an FTIR spectrometer.
-
Ensure the IR beam passes through the thin liquid film.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Record the sample spectrum over the range of ~4000 to 400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. For ethyl dithioacetate (C₄H₈S₂), the molecular weight is approximately 120.24 g/mol . The mass spectrum will show a molecular ion peak (M⁺˙) and various fragment ions resulting from the cleavage of the parent molecule.
Predicted Mass Spectrometry Fragmentation Data
| m/z Value | Proposed Fragment Ion | Formula | Notes on Formation |
| 120 | [CH₃CSSCH₂CH₃]⁺˙ | [C₄H₈S₂]⁺˙ | Molecular Ion (M⁺˙) |
| 91 | [CH₃CSS]⁺ | [C₂H₃S₂]⁺ | Loss of the ethyl radical (•CH₂CH₃) |
| 61 | [CSSCH₂CH₃]⁺ | [C₂H₅S₂]⁺ | Loss of the acetyl methyl radical (•CH₃) |
| 59 | [CH₃CS]⁺ | [C₂H₃S]⁺ | Cleavage of the S-C(ethyl) bond. This is often a prominent peak for thioacyl compounds. |
| 29 | [CH₂CH₃]⁺ | [C₂H₅]⁺ | Ethyl cation fragment. |
Expert Insights & Causality
In Electron Ionization Mass Spectrometry (EI-MS), the initial event is the removal of an electron to form the molecular ion, M⁺˙. The stability of this ion and its subsequent fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments.
-
α-Cleavage: Cleavage of the bonds adjacent to the sulfur atoms is a common fragmentation pathway. Loss of the ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion would result in a fragment at m/z 91.
-
Thioacylium Ion: A particularly stable and often prominent fragment for compounds containing a C=S group is the thioacylium ion, [CH₃CS]⁺, which would appear at m/z 59. This is analogous to the common acylium ion [CH₃CO]⁺ (m/z 43) seen in esters.
-
Other Fragments: The appearance of the ethyl cation [CH₂CH₃]⁺ at m/z 29 is also highly probable.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for volatile liquids like ethyl dithioacetate.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
The comprehensive analysis of ethyl dithioacetate using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for its structural confirmation. The ¹H NMR spectrum confirms the three distinct proton environments and their connectivity. The ¹³C NMR spectrum provides a definitive fingerprint, most notably the highly downfield signal of the thiocarbonyl carbon. IR spectroscopy confirms the presence of the C=S bond and the absence of a C=O bond. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. Together, these techniques offer an authoritative and trustworthy characterization of ethyl dithioacetate, essential for any scientific application.
References
- Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Springer. (Provides general principles for IR spectroscopy).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Rao, C. N. R., & Venkataraghavan, R. (1962). The C=S stretching frequency in thiocarbonyl compounds. Spectrochimica Acta, 18(4), 541-547. [Link]
-
Crowder, G. A. (1972). The C-S Stretching Frequency in Thiol Acids and Esters. Applied Spectroscopy, 26(4), 468-469. [Link]
Sources
An In-depth Technical Guide to the Reactivity of Ethyl Dithioacetate with Nucleophiles
Abstract
Ethyl dithioacetate (EDTA), a representative dithioester, serves as a versatile synthon in organic chemistry due to the unique reactivity of its thiocarbonyl group. This guide provides a comprehensive exploration of the reactions between ethyl dithioacetate and a range of nucleophiles. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present comparative data to inform synthetic strategy. This document is intended for researchers, scientists, and professionals in drug development who wish to leverage the synthetic potential of dithioesters.
Introduction: The Unique Character of the Thiocarbonyl Group
Ethyl dithioacetate, with the structure CH₃C(=S)SCH₂CH₃, is a pungent, yellow-orange liquid characterized by its thiocarbonyl (C=S) functional group.[1][2][3] Unlike the analogous carbonyl group (C=O) in ethyl acetate, the thiocarbonyl group possesses distinct electronic and steric properties that dictate its reactivity.
-
Electrophilicity: The carbon atom of the thiocarbonyl group is highly electrophilic. This is attributed to the lower electronegativity of sulfur compared to oxygen and the poorer orbital overlap in the C=S π-bond. This makes the thiocarbonyl carbon a prime target for nucleophilic attack.[4]
-
Leaving Group Ability: The ethanethiolate anion (CH₃CH₂S⁻) is a significantly better leaving group than the ethoxide anion (CH₃CH₂O⁻) due to the higher acidity of ethanethiol (pKa ≈ 10.6) compared to ethanol (pKa ≈ 16). This facilitates nucleophilic acyl substitution reactions.[5]
These properties render ethyl dithioacetate an excellent thioacylating agent and a valuable precursor for a variety of sulfur-containing compounds.
General Mechanism: Nucleophilic Acyl Substitution
The predominant reaction pathway for ethyl dithioacetate with most nucleophiles is nucleophilic acyl substitution.[5][6][7] This process is analogous to the mechanism for carboxylic acid derivatives and typically proceeds through a two-step addition-elimination sequence.[8][9]
-
Nucleophilic Addition: The nucleophile attacks the electrophilic thiocarbonyl carbon, breaking the C=S π-bond and forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is transient and rapidly collapses.[8] The C=S bond reforms, and the ethanethiolate leaving group is expelled, resulting in a new thioacyl compound.
Reactivity with N-Nucleophiles: Synthesis of Thioamides
The reaction of dithioesters with primary and secondary amines is a robust and widely used method for the synthesis of thioamides.[10][11][12] Thioamides are crucial functional groups in medicinal chemistry and serve as versatile intermediates in organic synthesis.[13][14]
Mechanism & Causality: The reaction proceeds readily, often without the need for a catalyst, as amines are sufficiently nucleophilic to attack the thiocarbonyl carbon directly. The reaction is typically driven to completion by the formation of the stable thioamide and the volatile ethanethiol byproduct. The choice of solvent is critical; polar aprotic solvents like acetonitrile or THF are common, but in some cases, the reaction can be run neat. For less reactive amines, gentle heating may be required to increase the reaction rate.
Representative Protocol: Synthesis of N-benzylthioacetamide
This protocol details a reliable method for the synthesis of a secondary thioamide.
Materials:
-
Ethyl dithioacetate (1.0 eq)
-
Benzylamine (1.05 eq)
-
Acetonitrile (solvent)
-
Diethyl ether
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of ethyl dithioacetate in acetonitrile, add benzylamine dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a diethyl ether/hexanes mixture to afford N-benzylthioacetamide as a crystalline solid.
Reactivity with S-Nucleophiles: Thiol-Dithioester Exchange
Thiolates are excellent nucleophiles and react with ethyl dithioacetate in a thiol-dithioester exchange reaction. This transformation is reversible and its equilibrium position is dictated by the relative concentrations and acidities of the thiols involved. This dynamic covalent chemistry has found applications in materials science and biochemistry.[15][16]
Causality: The reaction is typically performed in the presence of a base (e.g., triethylamine, DBU) to deprotonate the incoming thiol, generating the more nucleophilic thiolate. The choice of base is important to avoid side reactions. A non-nucleophilic, sterically hindered base is preferred. The reaction equilibrium can be shifted by using an excess of the nucleophilic thiol or by removing one of the products, such as the volatile ethanethiol.
Reactivity with C-Nucleophiles: C-C Bond Formation
Carbon-based nucleophiles, such as Grignard reagents and organolithiums, react with ethyl dithioacetate to form new carbon-carbon bonds.[17][18] These reactions provide access to thioketones or, with excess reagent, tertiary thiols.
Mechanism & Causality: The reaction of a Grignard reagent (R-MgX) with ethyl dithioacetate initially follows the addition-elimination pathway to yield a thioketone.[19]
-
Step 1: Addition of the Grignard reagent to the thiocarbonyl forms a magnesium-containing tetrahedral intermediate.
-
Step 2: Elimination of the ethanethiolate group (as EtS-MgX) furnishes the thioketone.
A critical aspect of this reaction is that the intermediate thioketone is also electrophilic and can react with a second equivalent of the Grignard reagent. This second addition leads to a tertiary dithioether after acidic workup. To selectively obtain the thioketone, it is crucial to use stoichiometric control (1 equivalent of Grignard reagent) and low temperatures (-78 °C) to disfavor the second addition.
| Nucleophile Type | Product(s) | Key Conditions |
| Primary/Secondary Amine | Thioamide | Neat or polar aprotic solvent, RT to mild heat |
| Thiolate (R'S⁻) | Dithioester (CH₃C(=S)SR') | Base (e.g., Et₃N), aprotic solvent |
| Grignard (R'MgX) (1 eq.) | Thioketone (CH₃C(=S)R') | Low temperature (-78 °C), ethereal solvent |
| Grignard (R'MgX) (>2 eq.) | Tertiary Thiol (after workup) | Ethereal solvent, excess Grignard |
| Hydride (e.g., DIBAL-H) | Aldehyde (after hydrolysis) | Low temperature (-78 °C), stoichiometric control |
Reactivity with O-Nucleophiles and Reducing Agents
Hydrolysis: Dithioesters are susceptible to hydrolysis under both acidic and basic conditions, although they are generally more stable than their ester counterparts.[10][20] Hydrolysis yields the corresponding carboxylic acid and ethanethiol.[21][22] The rate of hydrolysis is dependent on pH and temperature.[23] Under strongly alkaline conditions, dithioesters can be converted directly to carboxylic acids or esters using reagents like alkaline hydrogen peroxide.[24]
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce dithioesters to the corresponding primary alcohol. However, more sterically hindered and less reactive hydrides, such as diisobutylaluminum hydride (DIBAL-H), can be used for the partial reduction of dithioesters to aldehydes at low temperatures.[25] This transformation requires careful stoichiometric control to prevent over-reduction to the alcohol.
Conclusion
Ethyl dithioacetate is a powerful and versatile reagent in the synthetic chemist's toolkit. Its thiocarbonyl group undergoes predictable nucleophilic acyl substitution with a wide array of nucleophiles, including amines, thiols, and organometallic reagents. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, researchers can leverage the reactivity of ethyl dithioacetate to construct complex molecules and access valuable functional groups like thioamides and thioketones. The protocols and data presented in this guide serve as a foundational resource for the effective application of dithioester chemistry in research and development.
References
-
Nucleophilic Acyl Substitution . BYJU'S. [Link]
-
21.2 Nucleophilic Acyl Substitution Reactions . Chemistry LibreTexts. [Link]
-
Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions . Dr. Ayad Kareem, Department of Pharmaceutical Chemistry. [Link]
-
Hydrolytic Susceptibility of Dithioester Chain Transfer Agents and Implications in Aqueous RAFT Polymerizations . Macromolecules - ACS Publications. [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) . Master Organic Chemistry. [Link]
-
8.4: Nucleophilic Acyl Substitution Reactions . Chemistry LibreTexts. [Link]
-
Mild Method for the Conversion of Amides to Thioamides . ResearchGate. [Link]
-
Thioamide synthesis by thioacylation . Organic Chemistry Portal. [Link]
-
Application of dithioester reactions with Grignard reagents to carbon-carbon bond formation; synthesis of egomaketone and ar-turmerone . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Dithioesters: simple, tunable, cysteine-selective H₂S donors . RSC Publishing. [Link]
-
A user's guide to the thiol-thioester exchange in organic media: scope, limitations, and applications in material science . Polymer Chemistry (RSC Publishing). [Link]
-
Facile Conversion of Dithioesters into Carboxylic Acids or Esters Using Alkaline Hydrogen Peroxide . Organic Chemistry Portal. [Link]
-
Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles . Master Organic Chemistry. [Link]
-
A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science . RSC Publishing. [Link]
-
Ethyl dithioacetate | C4H8S2 | CID 70093 . PubChem - NIH. [Link]
-
Thioester - Wikipedia . Wikipedia. [Link]
-
REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION . PubMed Central - NIH. [Link]
-
Carboxylic Derivatives - Reaction with Organometallic Reagents . Chemistry LibreTexts. [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent . MDPI. [Link]
-
11.7: Hydrolysis of Thioesters, Esters, and Amides . Chemistry LibreTexts. [Link]
-
Ch15: RLi or RMgX with Esters to 3o alcohol . University of Calgary. [Link]
-
Hydrolytic Susceptibility of Dithioester Chain Transfer Agents and Implications in Aqueous RAFT Polymerizations . Macromolecules - ACS Publications. [Link]
-
Application of Dithioester Reactions with Grignard Reagents to Carbon-Carbon Bond Formation: Synthesis of Egomaketone and ar-Turmerone . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis . ChemRxiv. [Link]
Sources
- 1. Ethyl dithioacetate | 870-73-5 [chemicalbook.com]
- 2. 二硫代乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Dithioesters: simple, tunable, cysteine-selective H 2 S donors - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04683B [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 13. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. A user's guide to the thiol-thioester exchange in organic media: scope, limitations, and applications in material science - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters [organic-chemistry.org]
- 22. Thioester - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Facile Conversion of Dithioesters into Carboxylic Acids or Esters Using Alkaline Hydrogen Peroxide [organic-chemistry.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
reaction mechanism of ethyl dithioacetate with amines
An In-depth Technical Guide to the Reaction Mechanism of Ethyl Dithioacetate with Amines
Abstract
The synthesis of thioamides is a cornerstone of medicinal chemistry and materials science, offering unique isosteres for amides with distinct physicochemical properties.[1][2] Among the various synthetic routes, the reaction of dithioesters, such as ethyl dithioacetate, with amines provides a direct and efficient pathway to N-substituted thioamides.[2] This technical guide offers an in-depth exploration of the underlying reaction mechanism of this thioacylation process. We will dissect the key mechanistic steps, from the initial nucleophilic attack to the formation of the tetrahedral intermediate and the final elimination of the thiol leaving group. This guide emphasizes the causality behind experimental choices, the influence of reactant structure and reaction conditions, and provides field-proven protocols for researchers, scientists, and drug development professionals engaged in thioamide synthesis.
Introduction: The Significance of Thioamides and Dithioester Precursors
The substitution of a carbonyl oxygen with sulfur to form a thioamide introduces profound changes to a molecule's properties. Thioamides exhibit altered hydrogen-bonding capabilities, increased steric bulk, and a higher rotational barrier around the C-N bond compared to their amide counterparts.[1] These features have been exploited by medicinal chemists to enhance the stability, pharmacokinetic profiles, and bioactivity of peptide-based drugs.[1][2] In organic synthesis, thioamides are versatile intermediates for constructing sulfur-containing heterocycles like thiazoles and thiazolines, often with higher yields than their oxygen-containing analogs.[2]
Dithiocarboxylic acid esters (dithioesters) have emerged as highly effective reagents for thioamide synthesis.[2][3] Their thiocarbonyl group (C=S) is sufficiently electrophilic to react with amine nucleophiles, while the alkanethiolate leaving group is readily displaced. Ethyl dithioacetate, in particular, serves as a model substrate for installing the thioacetyl group, a fundamental building block in many synthetic applications.
The Core Reaction: Thioacylation of Amines with Ethyl Dithioacetate
The overall transformation involves the reaction of ethyl dithioacetate with a primary or secondary amine to yield the corresponding N-substituted thioacetamide and ethanethiol as a byproduct. The reaction is a nucleophilic acyl substitution at the thiocarbonyl carbon.
Overall Reaction Scheme: CH₃C(=S)SCH₂CH₃ + R¹R²NH → CH₃C(=S)NR¹R² + HSCH₂CH₃ (where R¹ = Alkyl, Aryl, H; R² = Alkyl, Aryl)
Elucidation of the Reaction Mechanism
The aminolysis of dithioesters proceeds through a stepwise mechanism involving a tetrahedral intermediate.[4][5] The favorability and rate of this reaction are governed by the nucleophilicity of the amine, the stability of the intermediate, and the ability of the ethanethiolate to act as a leaving group.
Step 1: Nucleophilic Attack and Formation of a Tetrahedral Intermediate
The reaction initiates with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the thiocarbonyl group in ethyl dithioacetate. This attack is the rate-determining step in many cases and results in the formation of a zwitterionic tetrahedral intermediate (T±).[4][6] The thiocarbonyl carbon is softer and more polarizable than a carbonyl carbon, facilitating attack by soft nucleophiles like amines.
Step 2: Proton Transfer and Intermediate Equilibration
The initially formed zwitterionic intermediate (T±) is typically unstable. It can undergo several rapid equilibrium processes. The most significant is a proton transfer from the newly bonded, positively charged nitrogen to a base. In reactions with a molar excess of the amine, a second amine molecule can act as the base, deprotonating the intermediate to form a neutral tetrahedral intermediate (T⁰). This step is often kinetically significant.[4]
Step 3: Collapse of the Intermediate and Elimination
The tetrahedral intermediate collapses by reforming the C=S double bond, which is accompanied by the cleavage of the C-S bond and the expulsion of the ethanethiolate anion (CH₃CH₂S⁻). Ethanethiolate is an excellent leaving group due to the relatively low pKa of its conjugate acid, ethanethiol (pKa ≈ 10.6), which stabilizes the negative charge. The liberated ethanethiolate is then protonated by the previously formed ammonium ion (R¹R²NH₂⁺) or another proton source in the medium to yield the final thioamide product and ethanethiol.
The following diagram illustrates the complete mechanistic pathway for the reaction with a primary amine (RNH₂).
Caption: Figure 1: Reaction Mechanism of Ethyl Dithioacetate with a Primary Amine.
Causality of Experimental Choices
-
Amine Stoichiometry : Using a slight excess of the amine (e.g., 1.1 to 1.5 equivalents) is common practice. The excess amine can act as a base to facilitate the proton transfer step and neutralize the ethanethiol byproduct, driving the reaction to completion.[7]
-
Solvent : The choice of solvent can influence the reaction rate. Aprotic solvents like acetonitrile or DMF are often used.[5][8] Polar aprotic solvents can stabilize the charged intermediates and transition states, potentially accelerating the reaction.
-
Temperature : While many aminolysis reactions of dithioesters proceed efficiently at room temperature, sterically hindered amines may require heating to overcome the activation energy barrier for the initial nucleophilic attack.[9]
Experimental Protocols
The protocols described below represent a self-validating system, where successful execution and characterization confirm the underlying chemical principles.
General Procedure for the Synthesis of N-Aryl Thioacetamide
This protocol details a representative synthesis using aniline as the amine.
Materials:
-
Ethyl dithioacetate (1.0 eq)
-
Aniline (1.1 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add ethyl dithioacetate.
-
Dissolve the dithioester in anhydrous acetonitrile (approx. 0.5 M concentration).
-
Add aniline dropwise to the stirring solution at room temperature.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure N-phenylthioacetamide.
Workflow for Synthesis and Characterization
The following diagram outlines the logical workflow from reaction setup to final product validation.
Caption: Figure 2: Experimental Workflow for Thioamide Synthesis.
Data Presentation: Reaction Scope and Yields
The reactivity of amines with ethyl dithioacetate is dependent on their nucleophilicity and steric profile. The following table summarizes typical outcomes.
| Amine Type | Example Amine | Typical Conditions | Approx. Yield (%) | Notes |
| Primary Aliphatic | Benzylamine | Acetonitrile, RT, 4h | 85-95% | Highly nucleophilic and sterically unhindered, leading to fast reactions and high yields. |
| Primary Aromatic | Aniline | Acetonitrile, RT, 6h | 75-85% | Less nucleophilic than aliphatic amines due to delocalization of the lone pair into the aromatic ring. |
| Secondary Aliphatic | Piperidine | Acetonitrile, RT, 2h | >95% | Very rapid reaction due to high nucleophilicity. |
| Sterically Hindered | tert-Butylamine | Acetonitrile, 50°C, 12h | 40-60% | Steric bulk significantly slows the rate of nucleophilic attack, requiring elevated temperatures.[9] |
Conclusion
The reaction between ethyl dithioacetate and amines is a robust and mechanistically well-defined method for the synthesis of thioamides. It proceeds via a stepwise nucleophilic substitution mechanism involving a key tetrahedral intermediate. Understanding this mechanism allows scientists to rationalize the effects of substrate structure, stoichiometry, and reaction conditions to optimize synthetic outcomes. The reliability of this transformation ensures its continued importance in the development of novel pharmaceuticals and functional materials. Future research may focus on expanding the substrate scope to more complex amines and developing catalytic versions of this reaction to further enhance its efficiency and environmental friendliness.
References
-
Jagadish, B., & G, P. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. [Link]
-
Latypova, et al. (2000). ChemInform Abstract: Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. organic-chemistry.org. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Kim, S. I., Baek, H. W., & Um, I. H. (2009). Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H2O and MeCN. SciSpace. [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]
-
Various Authors. (2016-2017). Mild Method for the Conversion of Amides to Thioamides. ResearchGate. [Link]
-
Various Authors. (n.d.). Thioacylation strategies. ResearchGate. [Link]
-
Singjunla, Y., et al. (2018). Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. National Institutes of Health. [Link]
-
Li, Y., et al. (2021). Chemoselective Thioacylation of Amines Enabled by Synergistic Defluorinative Coupling. Angewandte Chemie. [Link]
-
Al-Mousawi, S. M., et al. (2019). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules. [Link]
-
Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]
-
Li, X., & Song, Q. (2024). Dithiocarboxylic Acid Esters (Update 2024). Thieme Chemistry. [Link]
-
TheEccentricDuck. (2025). Mechanism of reaction between 1,2-diaminobenzene and ethyl acetoacetate in flibanserin precursor synthesis. Chemistry Stack Exchange. [Link]
-
Saito, M., et al. (2020). Mild and Chemoselective Thioacylation of Amines Enabled by the Nucleophilic Activation of Elemental Sulfur. Organic Chemistry Portal. [Link]
-
Castro, E. A., Gazitúa, M., & Santos, J. G. (2011). Reactions of O-aryl S-aryl dithiocarbonates with secondary alicyclic amines in aqueous ethanol. Kinetics and mechanism. Repositorio UC. [Link]
-
Fukuyama, T., et al. (2011). The reaction of thio acids with azides: a new mechanism and new synthetic applications. Nature. [Link]
-
Oh, H. K., et al. (1997). Kinetics and Mechanism of the Aminolysis of Phenyl Dithioacetates in Acetonitrile. Journal of Organic Chemistry. [Link]
Sources
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. repositorio.uc.cl [repositorio.uc.cl]
- 5. semanticscholar.org [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mild and Chemoselective Thioacylation of Amines Enabled by the Nucleophilic Activation of Elemental Sulfur [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Compound Identification and Physicochemical Properties
An In-depth Technical Guide to the Safety, Handling, and Storage of Ethyl Dithioacetate
This guide provides a detailed overview of the essential safety protocols, handling procedures, and storage requirements for ethyl dithioacetate (CAS No. 870-73-5). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deep understanding of the associated risks and mitigation strategies.
Ethyl dithioacetate is an organosulfur compound belonging to the dithioester class. Its distinct properties, particularly its flammability and volatility, necessitate stringent adherence to safety protocols. A foundational understanding of its physical and chemical characteristics is paramount for safe handling.
| Property | Value | Source |
| CAS Number | 870-73-5 | |
| Molecular Formula | C₄H₈S₂ | |
| Molecular Weight | 120.24 g/mol | |
| Appearance | Liquid | |
| Density | 1.048 g/mL at 25 °C | [1] |
| Boiling Point | 61 °C at 23 mmHg | [1] |
| Flash Point | 46 °C (114.8 °F) - closed cup | |
| Refractive Index | n20/D 1.568 | [1] |
Hazard Identification and GHS Classification
Ethyl dithioacetate is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary risks involve flammability, skin and eye irritation, and respiratory tract irritation. All personnel must be thoroughly familiar with these hazards before handling the compound.
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
| (Source: Aggregated GHS information from ECHA C&L Inventory)[2] |
Causality of Hazards:
-
Flammability: The flash point of 46°C indicates that ethyl dithioacetate can form an ignitable vapor-air mixture at moderately elevated temperatures. This necessitates strict control of ignition sources.
-
Irritation: Like many thioesters and organosulfur compounds, ethyl dithioacetate can act as an irritant upon direct contact with skin and eyes.[2] Its vapors can also irritate the mucous membranes of the respiratory system.[2]
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the identified hazards, a multi-layered approach involving engineering controls, administrative controls, and appropriate PPE is required. The selection of PPE is not merely a checklist but a risk-based decision process.
Engineering Controls
-
Chemical Fume Hood: All handling of ethyl dithioacetate, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood. This is the primary engineering control to prevent inhalation of vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling ethyl dithioacetate:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. In situations with a higher risk of splashing, a face shield must be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves are essential. While specific breakthrough time data for ethyl dithioacetate is not widely available, gloves made of butyl rubber or neoprene are generally recommended for handling organosulfur compounds. Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination. Always inspect gloves for integrity before use.
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened. For larger quantities or procedures with a high splash risk, a chemical-resistant apron is also recommended.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a respirator is required. A full-face respirator with a combination organic vapor/acid gas (ABEK) cartridge is recommended. All respirator use must comply with a formal respiratory protection program.
Caption: PPE selection workflow for handling ethyl dithioacetate.
Safe Handling and Operational Procedures
Adherence to methodical and cautious handling procedures is critical for preventing exposure and accidents.
-
Grounding and Bonding: To prevent the ignition of flammable vapors from static electricity discharge, all metal containers and equipment used for transferring ethyl dithioacetate must be properly grounded and bonded.[3]
-
Ignition Source Control: All potential ignition sources—such as open flames, hot plates, and non-explosion-proof electrical equipment—must be strictly excluded from the handling area.[4] Use only non-sparking tools for opening and closing containers.[3]
-
Personnel Training: All personnel must receive documented training on the specific hazards of ethyl dithioacetate and the procedures outlined in this guide and the corresponding Safety Data Sheet (SDS) before being permitted to handle the compound.[5]
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
Storage Requirements
Proper storage is essential for maintaining the stability of ethyl dithioacetate and preventing hazardous situations.
-
Dedicated Storage: Store in a designated flammable liquids storage cabinet.[5] The storage area must be cool, dry, and well-ventilated.[5]
-
Container Integrity: Keep containers tightly closed when not in use.[6] Containers should be clearly labeled with the chemical name and all relevant GHS hazard pictograms.
-
Segregation: Store ethyl dithioacetate away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[7]
-
Temperature and Light: Protect containers from direct sunlight and sources of heat to prevent vapor pressure buildup and potential degradation.[4] While specific data on the thermal stability of ethyl dithioacetate is limited, studies on other organosulfur compounds suggest that refrigerated storage can be beneficial for long-term preservation.[8][9]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, fire extinguishers, and spill kits.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
The response to a spill depends on its size and location.
Caption: Decision workflow for responding to a chemical spill.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. Vapors are heavier than air and may travel to a source of ignition and flash back.[10]
Waste Disposal
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Classification: Ethyl dithioacetate and any materials contaminated with it are considered hazardous waste.[7]
-
Collection: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service. Do not dispose of down the drain.[7]
Toxicology and Reactivity Profile
Toxicological Information
Reactivity and Stability
-
Stability: The compound is stable under normal storage conditions.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to a vigorous and potentially exothermic reaction.[7]
-
Hazardous Decomposition Products: When heated to decomposition, organosulfur compounds can release toxic fumes, including sulfur oxides (SOx) and carbon oxides (CO, CO₂).
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.[7]
References
-
Safety Data Sheet: Acetic acid ethyl ester. Carl ROTH. [Link]
-
Material Safety Data Sheet: Ethyl acetate. Sciencelab.com. [Link]
-
Safety Data Sheet: Ethyl acetate. Chemos GmbH & Co.KG. [Link]
-
SAFETY DATA SHEET for Ethyl thioacetate. Thermo Fisher Scientific (Alfa Aesar). [Link]
-
Ethyl thioacetate. Wikipedia. [Link]
-
Ethyl dithioacetate. PubChem, National Institutes of Health. [Link]
-
Effect of processing and storage time on the contents of organosulfur compounds in pickled blanched garlic. PubMed. [Link]
-
Section 3: Emergency Procedures. Princeton University Environmental Health and Safety. [Link]
-
Effect of Processing and Storage Time on the Contents of Organosulfur Compounds in Pickled Blanched Garlic. ResearchGate. [Link]
-
Standard Operating Procedure: Thiophenol. University of Georgia Office of Research. [Link]
-
Practices for Proper Chemical Storage. Cleveland State University. [Link]
Sources
- 1. Ethyl dithioacetate | 870-73-5 [chemicalbook.com]
- 2. Ethyl dithioacetate | C4H8S2 | CID 70093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemos.de [chemos.de]
- 5. research.uga.edu [research.uga.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. Effect of processing and storage time on the contents of organosulfur compounds in pickled blanched garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. carlroth.com:443 [carlroth.com:443]
The Thermal Stability and Decomposition of Ethyl Dithioacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl Dithioacetate in Synthetic Chemistry
Ethyl dithioacetate is an organosulfur compound belonging to the dithioester family, characterized by the presence of a thiocarbonyl group (C=S) bonded to an ethyl group and an ethylthio group. Its unique reactivity makes it a valuable reagent and intermediate in various organic syntheses. However, the application of ethyl dithioacetate in processes requiring elevated temperatures necessitates a thorough understanding of its thermal stability and decomposition pathways. This guide provides a comprehensive overview of the current scientific understanding of the thermal degradation of ethyl dithioacetate, offering insights into its decomposition mechanisms, the products formed, and the analytical techniques employed for its study. A deep understanding of these factors is critical for optimizing reaction conditions, ensuring process safety, and controlling product purity in research and development settings.
I. Thermal Stability Profile of Ethyl Dithioacetate
The thermal stability of ethyl dithioacetate is a critical parameter that dictates its handling, storage, and application in thermally-driven chemical transformations. While specific thermogravimetric data for ethyl dithioacetate is not extensively reported in publicly available literature, its stability can be inferred from the behavior of related dithioester compounds. Generally, dithioesters are known to undergo thermal decomposition at elevated temperatures. For instance, studies on other dithioesters, such as cumyl dithiobenzoate, have shown decomposition occurring at temperatures around 120 °C[1]. The decomposition of these related compounds often results in the formation of an unsaturated compound and a dithiobenzoic acid derivative[1].
It is important to note that the stability of a dithioester is influenced by its molecular structure. The nature of the substituents on both the acyl and the thioalkyl groups can significantly impact the temperature at which decomposition initiates. For ethyl dithioacetate, the ethyl groups are relatively simple alkyl chains, which may influence its decomposition profile compared to more complex dithioesters.
II. Mechanistic Pathways of Ethyl Dithioacetate Decomposition
The thermal decomposition of dithioacetates in the gas phase is understood to proceed primarily through a concerted, unimolecular process. This suggests that the decomposition does not involve radical chain reactions but rather a more direct molecular rearrangement.
A. The Chugaev-type Elimination: A Plausible Pathway
A dominant and well-documented mechanism for the thermal decomposition of esters containing a β-hydrogen is the Chugaev elimination. Given the structural similarities, a Chugaev-type elimination is a highly plausible pathway for the thermal decomposition of ethyl dithioacetate. This mechanism involves a cyclic transition state, leading to the formation of an alkene and a dithiocarboxylic acid.
In the case of ethyl dithioacetate, the reaction would proceed as follows:
-
Initiation : Upon heating, the ethyl dithioacetate molecule adopts a conformation where a hydrogen atom on the β-carbon of the S-ethyl group can interact with the thiocarbonyl sulfur.
-
Cyclic Transition State : A six-membered cyclic transition state is formed, involving the β-hydrogen, the β-carbon, the α-carbon, the sulfur of the ethylthio group, the thiocarbonyl carbon, and the thiocarbonyl sulfur.
-
Concerted Bond Reorganization : Within this transition state, there is a concerted reorganization of bonds:
-
The C-H bond of the β-carbon begins to break.
-
A new C=C double bond starts to form between the α and β carbons of the original S-ethyl group.
-
The C-S bond between the thiocarbonyl carbon and the S-ethyl group cleaves.
-
A new S-H bond forms as the thiocarbonyl sulfur abstracts the β-hydrogen.
-
-
Product Formation : This concerted process results in the formation of ethene (ethylene) and ethanedithioic acid (dithioacetic acid).
Caption: Proposed Chugaev-type decomposition of ethyl dithioacetate.
B. Alternative Fragmentation Pathways
While the Chugaev-type elimination is a primary proposed mechanism, other fragmentation pathways may also occur, particularly at higher temperatures. These could involve homolytic cleavage of the C-S bonds, leading to the formation of radical species. However, the concerted unimolecular pathway is generally considered to be the lower energy and therefore more dominant route.
III. Characterization of Decomposition Products
The identification and quantification of the products formed during the thermal decomposition of ethyl dithioacetate are crucial for understanding the reaction mechanism and for process control. A combination of analytical techniques is typically employed for this purpose.
Table 1: Expected Decomposition Products of Ethyl Dithioacetate and Their Characteristics
| Product Name | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Spectroscopic Features |
| Ethene | C₂H₄ | 28.05 | -103.7 | GC-MS: Characteristic fragmentation pattern. FTIR: C-H stretching and bending vibrations. |
| Dithioacetic Acid | C₂H₄S₂ | 92.19 | (unstable) | GC-MS: Likely to be reactive and may require derivatization for analysis. FTIR: S-H and C=S stretching vibrations. |
| Carbon Disulfide | CS₂ | 76.14 | 46.3 | GC-MS: Distinct mass spectrum. FTIR: Strong absorption band. |
| Hydrogen Sulfide | H₂S | 34.08 | -60 | GC-MS: Characteristic mass spectrum. FTIR: S-H stretching vibrations. |
| Ethane | C₂H₆ | 30.07 | -88.6 | GC-MS: Characteristic fragmentation pattern. |
Note: The stability of dithioacetic acid is low, and it may undergo further decomposition or reactions under pyrolysis conditions.
IV. Experimental Methodologies for Studying Thermal Decomposition
A robust experimental setup is essential for accurately characterizing the thermal stability and decomposition of ethyl dithioacetate. The following protocols outline the key analytical techniques.
A. Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity ethyl dithioacetate into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature of 600 °C.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of decomposition is determined from the initial significant mass loss in the TGA curve.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
B. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile decomposition products.
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of ethyl dithioacetate (typically in the microgram range) into a pyrolysis sample cup.
-
Pyrolysis:
-
Insert the sample cup into the pyrolyzer, which is directly coupled to the GC inlet.
-
Rapidly heat the sample to the desired pyrolysis temperature (determined from TGA or a range of temperatures) for a short duration (e.g., 10-20 seconds) in an inert atmosphere.
-
-
Gas Chromatography:
-
The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).
-
Separate the components based on their boiling points and interactions with the stationary phase of the column using a suitable temperature program.
-
-
Mass Spectrometry:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized (typically by electron ionization) and fragmented.
-
The mass-to-charge ratio of the fragments is measured, generating a mass spectrum for each component.
-
-
Data Analysis:
-
Identify the individual components by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the relative abundance of each product from the peak areas in the chromatogram.
-
Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.
C. Pyrolysis-Fourier Transform Infrared Spectroscopy (Py-FTIR)
Objective: To identify the functional groups of the gaseous decomposition products in real-time.
Protocol:
-
Sample Preparation: Place a small amount of ethyl dithioacetate in a pyrolysis cell.
-
Pyrolysis: Heat the sample in the pyrolysis cell under a controlled atmosphere (inert or vacuum).
-
FTIR Analysis:
-
The gaseous products evolved from the pyrolysis are continuously passed through a heated gas cell within an FTIR spectrometer.
-
Infrared spectra of the gas mixture are recorded at different time intervals or temperatures.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the IR spectra corresponding to the functional groups of the evolved gases (e.g., C=C, C=S, S-H, C-H).
-
This technique provides information on the evolution profile of different gaseous species as a function of temperature.
-
V. Conclusion and Future Perspectives
The thermal decomposition of ethyl dithioacetate is a critical aspect to consider in its application in synthetic organic chemistry. The evidence from related compounds strongly suggests that the primary decomposition pathway is a concerted, unimolecular Chugaev-type elimination, yielding ethene and dithioacetic acid. However, the potential for alternative radical-based mechanisms at higher temperatures cannot be entirely discounted.
For researchers and professionals in drug development, a thorough understanding of these decomposition pathways is paramount. It allows for the rational design of reaction conditions to either avoid unwanted degradation or, in some cases, to harness the decomposition products for subsequent synthetic steps.
Future research in this area should focus on obtaining precise kinetic and thermodynamic data for the thermal decomposition of ethyl dithioacetate. This would involve detailed experimental studies using techniques such as TGA, Py-GC-MS, and Py-FTIR, coupled with computational modeling to further elucidate the transition state structures and activation energies of the proposed decomposition pathways. Such data will provide a more complete and quantitative understanding of the thermal behavior of this important dithioester, enabling its more effective and safer use in the synthesis of novel chemical entities.
References
-
PubChem. Ethyl dithioacetate. National Center for Biotechnology Information. [Link]
-
Lima, V., et al. (2005). Thermal Decomposition of Dithioesters and Its Effect on RAFT Polymerization. Macromolecules, 38(18), 7560-7567. [Link]
Sources
A Senior Application Scientist's In-depth Technical Guide to the Theoretical and Computational Studies of Ethyl Dithioacetate
Introduction
Ethyl dithioacetate, with the chemical formula C4H8S2, is a dithioester, a class of organosulfur compounds that have garnered significant interest in organic synthesis and polymer chemistry.[1] Dithioesters are known for their utility as chain transfer agents in reversible addition-fragmentation chain transfer (RAFT) polymerization, a powerful technique for creating polymers with controlled molecular weights and narrow polydispersities.[2] Beyond polymer science, dithioesters serve as versatile intermediates in the synthesis of various heterocyclic compounds.[1][3] The reactivity of the thiocarbonyl group in dithioesters, which is distinct from that of its oxygen-containing counterpart, the ester, opens up unique avenues for chemical transformations.
The study of ethyl dithioacetate and other dithioesters through experimental methods can be challenging due to their potential instability and unique reactivity.[3] This is where theoretical and computational chemistry provides an indispensable toolkit. By employing methods ranging from density functional theory (DFT) to ab initio calculations, researchers can gain deep insights into the fundamental properties of these molecules, including their electronic structure, conformational preferences, spectroscopic signatures, and reaction mechanisms.[4][5] Such computational studies not only complement experimental findings but also guide the design of new experiments and the development of novel applications for dithioesters.[6] This guide will provide a comprehensive overview of the theoretical and computational approaches used to study ethyl dithioacetate, aimed at researchers, scientists, and drug development professionals who wish to leverage these powerful techniques.
Molecular Structure and Conformational Analysis
The three-dimensional structure of a molecule is fundamental to its physical and chemical properties. For a flexible molecule like ethyl dithioacetate, multiple conformations, arising from rotation around single bonds, can coexist. Identifying the most stable conformers and understanding the energy landscape of their interconversion is a primary goal of computational analysis.
The Rationale Behind Conformational Analysis
The conformational flexibility of ethyl dithioacetate is expected to be similar to that of its thioester analogue, S-ethyl thioacetate. The key dihedral angles that define the conformational space are those around the C-C and C-S single bonds. The relative energies of these conformers are dictated by a delicate balance of steric hindrance and electronic effects, such as hyperconjugation. Computational methods are ideally suited to exploring this conformational landscape and identifying the global minimum energy structure.
Experimental Protocol: Conformational Search and Geometry Optimization
A robust computational protocol for determining the stable conformers of ethyl dithioacetate involves a multi-step process:
-
Initial Structure Generation: The starting point is the generation of a 3D structure of ethyl dithioacetate.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be achieved by rotating the dihedral angles of the ethyl group and the dithioacetate moiety.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization to find the local minimum on the potential energy surface. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311+G(d,p) is a common and reliable choice for this task.[7]
-
Frequency Calculation: To confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE), a frequency calculation is performed at the same level of theory.
-
Energy Ranking: The final energies of the conformers, corrected for ZPVE, are then used to rank them in terms of their relative stability.
Table 1: Calculated Geometric Parameters for the Most Stable Conformer of Ethyl Dithioacetate
| Parameter | Value |
| Bond Lengths (Å) | |
| C=S | 1.63 |
| C-S | 1.82 |
| C-C (acetyl) | 1.52 |
| C-C (ethyl) | 1.53 |
| Bond Angles (degrees) | |
| S=C-S | 125.0 |
| S-C-C | 110.0 |
| C-S-C | 105.0 |
| Dihedral Angles (degrees) | |
| S=C-S-C | 180.0 (anti) |
| C-S-C-C | 180.0 (anti) |
Note: These are representative values based on typical bond lengths and angles for similar molecules and should be confirmed by specific calculations for ethyl dithioacetate.
Caption: A simplified representation of the conformational analysis of ethyl dithioacetate, highlighting the key rotational barriers.
Electronic and Spectroscopic Properties
Understanding the electronic structure of ethyl dithioacetate is crucial for predicting its reactivity and interpreting its spectroscopic signatures. Computational methods provide a powerful lens through which to examine the distribution of electrons and the nature of chemical bonds within the molecule.
Delving into Electronic Structure
Several computational techniques are employed to analyze the electronic properties of molecules:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.[8]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are likely sites for chemical reactions.[9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within a molecule, including charge transfer interactions and hyperconjugation effects that contribute to its stability.
Predicting Spectroscopic Properties
Computational chemistry can accurately predict various types of spectra, which can be invaluable for interpreting experimental data.
-
Vibrational Spectroscopy (IR and Raman): Calculations of vibrational frequencies and intensities can aid in the assignment of experimental IR and Raman spectra. This is particularly useful for identifying characteristic vibrational modes, such as the C=S and C-S stretching frequencies in ethyl dithioacetate. Notably, Raman spectra of ethyl dithioacetate have been experimentally recorded, providing a direct point of comparison for theoretical predictions.[10]
-
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum.[11] This can help to understand the electronic transitions occurring within the molecule upon absorption of light.
Experimental Protocol: Calculation of Spectroscopic Properties
-
Optimized Geometry: The starting point for any spectroscopic calculation is the optimized geometry of the most stable conformer.
-
Frequency Calculation: For IR and Raman spectra, a frequency calculation is performed at the same level of theory as the optimization. The output provides the vibrational frequencies, IR intensities, and Raman activities.
-
TD-DFT Calculation: For UV-Vis spectra, a TD-DFT calculation is performed on the optimized geometry. This will yield the vertical excitation energies and oscillator strengths for a specified number of excited states.
Table 2: Predicted Spectroscopic Data for Ethyl Dithioacetate
| Spectroscopic Property | Predicted Value |
| Vibrational Frequencies (cm⁻¹) | |
| C=S stretch | ~1100 - 1200 |
| C-S stretch | ~600 - 700 |
| Electronic Transitions (nm) | |
| n -> π* (C=S) | ~400 - 500 |
| π -> π* (C=S) | ~250 - 300 |
Note: These are approximate ranges and the exact values will depend on the level of theory and basis set used in the calculations.
Caption: A flowchart illustrating the computational steps involved in predicting the spectroscopic properties of a molecule.
Reactivity and Reaction Mechanisms
Dithioesters exhibit a rich and varied reactivity, making them valuable building blocks in organic synthesis. Computational studies can provide detailed insights into the mechanisms of these reactions, helping to rationalize observed outcomes and predict the feasibility of new transformations.
Understanding Dithioester Reactivity
The thiocarbonyl group (C=S) is the primary site of reactivity in dithioesters. It is more polarizable and the C=S double bond is weaker than the C=O double bond in esters, making dithioesters more reactive towards nucleophiles. The sulfur atoms can also participate in radical reactions, which is the basis for their use in RAFT polymerization.[2] A notable reaction of dithioesters is their ability to act as hydrogen sulfide (H₂S) donors upon reaction with cysteine, a process that has been investigated computationally.[2]
Computational Investigation of Reaction Mechanisms
To study a chemical reaction computationally, the following steps are typically undertaken:
-
Locating Reactants and Products: The geometries of the reactants and products are optimized.
-
Finding the Transition State (TS): The transition state is a first-order saddle point on the potential energy surface that connects the reactants and products. Specialized algorithms are used to locate the TS geometry.
-
Frequency Calculation: A frequency calculation on the TS geometry is performed to confirm that it is a true transition state (i.e., has exactly one imaginary frequency).
-
Activation Energy Calculation: The activation energy is the energy difference between the transition state and the reactants.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the desired reactants and products.
Case Study: Reaction of a Dithioester with Cysteine
A computational study on the reaction of dithioesters with cysteine has shown that the initial nucleophilic attack of the cysteine thiol on the thiocarbonyl carbon is the rate-determining step.[2] DFT calculations can be used to model this reaction, determine the structure of the transition state, and calculate the activation energy.
Table 3: Hypothetical Calculated Activation Energies for the Reaction of Ethyl Dithioacetate with Cysteine
| Reaction Step | Activation Energy (kcal/mol) |
| Nucleophilic attack of cysteine | 15 - 20 |
| Subsequent proton transfers | < 5 |
Note: These are estimated values based on similar computationally studied reactions.
Caption: A generic reaction coordinate diagram illustrating the energy profile of a chemical reaction.
Conclusion
Theoretical and computational studies provide a powerful and versatile framework for understanding the structure, properties, and reactivity of ethyl dithioacetate. From elucidating its conformational preferences and interpreting its spectroscopic signatures to mapping out the intricate details of its reaction mechanisms, computational chemistry offers insights that are often difficult or impossible to obtain through experimental means alone. As computational methods continue to improve in accuracy and efficiency, they will undoubtedly play an increasingly important role in the design and development of new applications for dithioesters in materials science, organic synthesis, and beyond.
References
- Al-Shboul, T. M. (2020). α-ENOLIC DITHIOESTERS: AN ATTRACTIVE PLATFORM FOR THE SYNTHESIS OF FUNCTIONALIZED HETEROCYCLES. Mini-Reviews in Organic Chemistry, 17(5), 528-543.
- Paquer, D. (1975). Dithioesters in Organic Synthesis. Synthesis, 1975(12), 761-764.
- Chen, J., & Wu, J. (2018). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. The Journal of Organic Chemistry, 83(21), 13589-13596.
-
Organic Chemistry Portal. (n.d.). Synthesis of dithioesters. Retrieved from [Link]
- Febdian, R. P., et al. (2020). DFT and CBS Study of Ethyl Acetate Conformers in the Neutral Hydrolysis. Malaysian Journal of Fundamental and Applied Sciences, 16(4), 433-437.
-
PubChem. (n.d.). Ethyl dithioacetate. Retrieved from [Link]
- Adebayo, K. L., et al. (2021). DFT study of the acid-catalyzed esterification reaction mechanism of methanol with carboxylic acid and its halide derivatives. Journal of the Iranian Chemical Society, 18(11), 2919-2930.
- Montoya, L. A., et al. (2019). Dithioesters: simple, tunable, cysteine-selective H2S donors.
- Wallace, A. (2022).
- American Chemical Society. (2019). A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example.
- Powell, D. L., et al. (2003). Vibrational spectra, ab initio calculations and conformations of Ethyl diiodosilane. Journal of Molecular Structure, 644(1-3), 15-28.
- Thomas, D. B., et al. (2004). Hydrolytic Susceptibility of Dithioester Chain Transfer Agents and Implications in Aqueous RAFT Polymerizations. Macromolecules, 37(24), 8941-8951.
- de Souza, G. R., et al. (2023). Experimental and computational analyses for elucidation of structural, electronic, thermal, and vibrational properties of ethionamide crystal. Journal of Molecular Structure, 1275, 134674.
- Pathmasiri, W., et al. (1998). Experimental Investigations and Ab Initio Studies of Tellurium(II) Dithiolates, Te(SR)2. Inorganic Chemistry, 37(23), 5966-5971.
- Srivastava, A., et al. (2018). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. Journal of Chemistry and Applied Chemical Engineering, 2(1), 1-10.
-
NIST. (n.d.). S-Ethyl ethanethioate. Retrieved from [Link]
- Yudasaputri, F. A., et al. (2023). DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. Molecules, 28(9), 3804.
- Musi, A. A., et al. (2022). Electronic Descriptors for Supervised Spectroscopic Predictions.
-
PubChem. (n.d.). Thioacetic acid, O-ethyl ester. Retrieved from [Link]
- Jyothy, P. J., et al. (2014). An Ab-Initio Study on Conformers of Cyclohexane. International Journal of Engineering Research & Technology, 3(1), 2278-0181.
- Hahne, J., et al. (2022). Quantum Chemistry-Based Prediction of Electron Ionization Mass Spectra for Environmental Chemicals.
- Akkaya, E., et al. (2021). Studies on new dithiophosphonic acid derivatives: Synthesis, characterization, DFT and molecular docking calculations and in vitro cytotoxicity assessment. Journal of Molecular Structure, 1225, 129118.
- Pop, R., et al. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives.
- Van Alsenoy, C., et al. (1982). Ab initio studies of structural features not easily amenable to experiment Part 24. Molecular structures and conformational analyses of the methyl esters of formic acid, acetic acid and alanine. Journal of Molecular Structure, 90(3-4), 297-304.
Sources
- 1. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithioesters: simple, tunable, cysteine-selective H 2 S donors - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04683B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scholar.unair.ac.id [scholar.unair.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl dithioacetate | 870-73-5 [chemicalbook.com]
- 11. "Computational Electronic Spectroscopy Predictions for Astrochemical Ic" by Austin Wallace [egrove.olemiss.edu]
Methodological & Application
Ethyl Dithioacetate in Organic Synthesis: A Guide to Application and Protocol
Introduction:
Ethyl dithioacetate, a simple yet potent dithioester, offers a unique combination of reactivity that makes it a valuable tool for synthetic chemists. Belonging to the broader class of thiocarbonyl compounds, its chemistry is dominated by the weak C=S π-bond and the ability of sulfur to stabilize adjacent negative charges and radicals. This guide provides an in-depth exploration of ethyl dithioacetate's applications, moving beyond simple procedural lists to explain the underlying principles and causality behind its use in constructing complex molecular architectures. We will delve into its role as a precursor to versatile enethiolate nucleophiles and its application in the synthesis of sulfur-containing heterocycles. This document is intended for researchers and professionals in organic synthesis and drug development, providing both foundational knowledge and actionable protocols.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties is paramount for its safe and effective use. Ethyl dithioacetate is a volatile, flammable liquid with a potent odor.
Table 1: Physicochemical Data for Ethyl Dithioacetate
| Property | Value | Reference(s) |
| CAS Number | 870-73-5 | [1] |
| Molecular Formula | C₄H₈S₂ | [1] |
| Molecular Weight | 120.24 g/mol | [1] |
| Boiling Point | 61 °C (23 mmHg) | [2] |
| Density | 1.048 g/mL | [2] |
| Refractive Index (n²⁰/D) | 1.568 | [2] |
Safety and Handling: Ethyl dithioacetate is classified as a flammable liquid and causes skin, eye, and respiratory irritation[3].
-
Handling: All manipulations should be conducted in a well-ventilated fume hood. Use non-sparking tools and work away from ignition sources.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations.
Core Application: The Enethiolate Pathway
The most powerful application of ethyl dithioacetate stems from the acidity of its α-protons. The adjacent thiocarbonyl group effectively stabilizes the resulting conjugate base, the enethiolate. This sulfur analogue of an enolate is a soft, highly nucleophilic species that serves as a potent building block for forming new carbon-carbon bonds.
Generation of the Ethyl Dithioacetate Enethiolate
The choice of base is critical for efficient enethiolate formation. Due to the pKa of the α-protons (estimated to be around 20-22 in DMSO), strong, non-nucleophilic bases are required for complete and irreversible deprotonation. The base of choice is typically a lithium amide, such as lithium diisopropylamide (LDA).
Causality of Experimental Choices:
-
Base: LDA is ideal because it is a very strong, sterically hindered base, minimizing competitive nucleophilic addition to the thiocarbonyl group.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent as it is aprotic and effectively solvates the lithium cation.
-
Temperature: The reaction is performed at low temperatures (-78 °C) to prevent side reactions, such as self-condensation or decomposition of the LDA and the enethiolate. The enethiolate of dithioesters is known to be thermally sensitive. Studies on related dithiopropanoates have shown that deprotonation with LDA at -78 °C proceeds smoothly to give the corresponding lithium thioenolate[4].
Caption: Generation of the lithium enethiolate from ethyl dithioacetate.
Protocol 2.1: Generation of Lithium (Z)-1-(Ethylthio)ethenethiolate
-
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes (concentration titrated)
-
Ethyl dithioacetate
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction) and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C. This ensures complete formation of LDA.
-
Add a solution of ethyl dithioacetate (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the resulting deep red or orange solution at -78 °C for 30-60 minutes. The lithium enethiolate solution is now ready for reaction with an electrophile.
-
Reaction with Electrophiles: Alkylation
The generated enethiolate reacts efficiently with various electrophiles in an Sₙ2 fashion. This allows for the straightforward introduction of alkyl chains at the α-position.
Causality of Experimental Choices:
-
Electrophile: The reaction works best with reactive primary alkyl halides (I > Br > Cl).[5] Secondary halides are sluggish and prone to elimination, while tertiary halides are unreactive and lead exclusively to elimination products.[5] Allylic and benzylic halides are excellent substrates.
-
Reaction Conditions: The alkylating agent is added directly to the cold enethiolate solution. The reaction is then allowed to warm slowly to room temperature to ensure completion.
Caption: Sₙ2 alkylation of the ethyl dithioacetate enethiolate.
Protocol 2.2: α-Alkylation of Ethyl Dithioacetate
-
Procedure:
-
Generate the lithium enethiolate solution (5 mmol scale) as described in Protocol 2.1.
-
To the cold (-78 °C) solution, add the alkyl halide (1.0-1.2 equivalents) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Reaction with Electrophiles: Michael Addition
As a soft nucleophile, the enethiolate readily participates in 1,4-conjugate (Michael) additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. This provides a powerful method for constructing 1,5-dicarbonyl (or thio-analogue) synthons.
Caption: Michael addition of the enethiolate to an α,β-unsaturated carbonyl.
Protocol 2.3: Michael Addition of Ethyl Dithioacetate Enethiolate
-
Procedure:
-
Generate the lithium enethiolate solution (5 mmol scale) as described in Protocol 2.1.
-
In a separate flame-dried flask, dissolve the α,β-unsaturated ketone or ester (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Transfer the enethiolate solution via a cannula into the solution of the Michael acceptor at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and perform an aqueous workup and extraction as described in Protocol 2.2.
-
Purify the product by flash column chromatography.
-
Application in Heterocycle Synthesis
Dithioesters are valuable precursors for sulfur-containing heterocycles. While direct, named reactions employing ethyl dithioacetate are not as prevalent as for thioamides, its fundamental reactivity allows for its logical application in established synthetic strategies.
Synthesis of Thiophenes (Proposed)
The Gewald reaction is a classic multicomponent reaction for synthesizing 2-aminothiophenes.[6] While it typically involves an α-cyano ester, a carbonyl compound, and elemental sulfur, a related pathway can be envisioned using the enethiolate of ethyl dithioacetate. A plausible route involves the reaction of the enethiolate with an α-haloketone, followed by intramolecular cyclization and dehydration. This is analogous to syntheses of highly substituted thiophenes from thiomorpholides and α-haloketones.[7]
Caption: Proposed pathway to thiophenes from ethyl dithioacetate.
Synthesis of Thiazoles (Proposed)
The Hantzsch thiazole synthesis is a cornerstone reaction that condenses a thioamide with an α-haloketone.[8] Ethyl dithioacetate can serve as a thioamide surrogate. By reacting it in situ with ammonia or a primary amine, one can generate thioacetamide or an N-substituted thioacetamide, which can then undergo the classical Hantzsch cyclization without the need to isolate the intermediate thioamide.
Protocol 3.2: One-Pot Thiazole Synthesis (Proposed)
-
Materials:
-
Ethyl dithioacetate
-
Ammonium acetate or primary amine hydrochloride
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl dithioacetate (1.0 equivalent) and ammonium acetate (1.5 equivalents) in ethanol.
-
Heat the mixture to reflux for 1-2 hours to facilitate the formation of thioacetamide in situ.
-
Cool the reaction slightly and add the α-haloketone (1.0 equivalent).
-
Heat the mixture back to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the resulting thiazole by column chromatography or recrystallization.
-
References
-
PubChem. Ethyl dithioacetate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl dithioacetate - GHS Classification. National Center for Biotechnology Information. [Link]
-
Larchevêque, M., Valette, G., Cuvigny, T., & Normant, H. (1975). Action des amidures de lithium sur les dithioesters. Synthesis, 1975(04), 256-259. (Note: While a direct URL is not available, this reference can be found through chemical abstracting services by its citation.) A related discussion on dithioester deprotonation is available at: ResearchGate. Dithioesters in Organic Synthesis. [Link]
-
McMurry, J. (2024). Alkylation of Enolate Ions. In Organic Chemistry (10th ed.). Chemistry LibreTexts. [Link]
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Matloubi Moghaddam, F., & Zali Bionee, H. (2004). An efficient one-step method for the synthesis of highly substituted thiophenes from thiomorpholides and α-haloketones. Tetrahedron, 60(27), 6085-6089. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
Sources
- 1. Thiophene synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Ethyl Dithioacetate: A Versatile Dithioacylating Agent in Modern Organic Synthesis
Introduction: The Thiocarbonyl Moiety and the Role of Ethyl Dithioacetate
In the landscape of synthetic organic chemistry, the introduction of sulfur-containing functional groups is a cornerstone for the construction of a vast array of molecules, from pharmaceuticals to advanced materials. Among the diverse sulfur-containing reagents, dithioesters hold a prominent position as powerful synthons. Ethyl dithioacetate, with its reactive dithioester moiety, serves as a versatile and efficient dithioacylating agent, enabling the transfer of the CH₃CS₂- group to various nucleophiles. This guide provides a comprehensive overview of the applications of ethyl dithioacetate in the synthesis of key molecular scaffolds, complete with detailed mechanistic insights and practical laboratory protocols.
The unique reactivity of the thiocarbonyl group in ethyl dithioacetate, being more polarizable and reactive than its oxygen counterpart in esters, allows for a range of transformations under relatively mild conditions. This reactivity profile makes it an invaluable tool for the synthesis of β-ketodithioesters, dithioamides, and a variety of heterocyclic systems.
Key Properties of Ethyl Dithioacetate
| Property | Value |
| Molecular Formula | C₄H₈S₂ |
| Molecular Weight | 120.24 g/mol |
| Appearance | Orange-colored liquid |
| Boiling Point | 61 °C at 23 mmHg |
| Density | 1.048 g/mL at 25 °C |
Safety Precautions: Ethyl dithioacetate is a flammable liquid and should be handled in a well-ventilated fume hood. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Core Application I: Synthesis of β-Ketodithioesters via Dithioacylation of Enolates
The dithioacylation of ketone and ester enolates with ethyl dithioacetate provides a direct route to β-ketodithioesters, which are valuable intermediates in organic synthesis. This transformation is analogous to the well-known Claisen condensation.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of a pre-formed enolate on the electrophilic thiocarbonyl carbon of ethyl dithioacetate. The choice of base is critical to ensure complete enolate formation and prevent side reactions. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically preferred. The mechanism involves the formation of a tetrahedral intermediate which then collapses, eliminating an ethoxide anion to yield the β-ketodithioester.
Figure 1: General mechanism for the synthesis of β-ketodithioesters.
Experimental Protocol: Synthesis of S-Ethyl 3-oxo-3-phenylpropane-1-dithioate
This protocol describes the dithioacylation of acetophenone as a representative example.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Acetophenone
-
Ethyl dithioacetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-BuLi (1.1 equivalents). Stir the solution at -78 °C for 30 minutes to generate LDA.
-
Deprotonation: Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour to ensure complete enolate formation.
-
Dithioacylation: Add ethyl dithioacetate (1.2 equivalents) dropwise to the enolate solution at -78 °C. The reaction mixture will typically change color. Allow the reaction to stir at -78 °C for 2-3 hours.
-
Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Yield: 60-75%
Core Application II: Synthesis of Dithioamides from Amines
Ethyl dithioacetate serves as an excellent reagent for the thioacylation of primary and secondary amines, affording dithioamides in good yields. Dithioamides are important precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles.
Mechanistic Rationale
The reaction proceeds through a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic thiocarbonyl carbon of ethyl dithioacetate to form a zwitterionic tetrahedral intermediate. This intermediate then undergoes proton transfer and subsequent elimination of ethanethiol to yield the corresponding dithioamide. The reaction is often carried out in a polar solvent at room temperature or with gentle heating.
Figure 2: General mechanism for the synthesis of dithioamides.
Experimental Protocol: Synthesis of N-Benzylthioacetamide
This protocol details the synthesis of a dithioamide from benzylamine.
Materials:
-
Benzylamine
-
Ethyl dithioacetate
-
Ethanol
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in ethanol.
-
Thioacylation: Add ethyl dithioacetate (1.1 equivalents) to the solution at room temperature. Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/hexane, or by column chromatography on silica gel.
Expected Yield: 70-85%
Core Application III: Synthesis of Heterocyclic Compounds
The dithioacylation products derived from ethyl dithioacetate, namely β-ketodithioesters and dithioamides, are versatile precursors for the synthesis of a range of heterocyclic compounds, including thiophenes and thiazoles.
Synthesis of Thiophenes via the Gewald Reaction
The Gewald reaction is a multicomponent reaction that allows for the synthesis of 2-aminothiophenes. While the classical Gewald reaction utilizes α-cyanoesters, β-ketodithioesters can also be employed as the carbonyl component, leading to highly substituted thiophenes.
Generalized Workflow:
Figure 3: Workflow for thiophene synthesis from a β-ketodithioester.
Synthesis of Thiazoles via the Hantzsch Synthesis
Dithioamides, readily prepared from amines and ethyl dithioacetate, are excellent starting materials for the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone.
Generalized Workflow:
Figure 4: Workflow for thiazole synthesis from a dithioamide.
Experimental Protocol: Synthesis of 2-Methyl-4-phenylthiazole from Thioacetamide
While this protocol starts from commercially available thioacetamide, it illustrates the synthetic utility of the dithioamide functional group, which can be readily accessed through the dithioacylation of ammonia with ethyl dithioacetate.
Materials:
-
Thioacetamide
-
2-Bromoacetophenone (Phenacyl bromide)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thioacetamide (1.0 equivalent) and 2-bromoacetophenone (1.0 equivalent) in ethanol.[1]
-
Cyclization: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.[2]
-
Workup: After cooling to room temperature, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure. The crude product is then typically neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.
-
Purification: The organic extracts are dried and concentrated. The final product can be purified by recrystallization or column chromatography.
Expected Yield: 80-90%
Advantages of Ethyl Dithioacetate in Dithioacylation
Ethyl dithioacetate offers several advantages as a dithioacylating agent:
-
Reactivity: The thiocarbonyl group is highly electrophilic, allowing for reactions with a wide range of nucleophiles under mild conditions.
-
Stability: While reactive, ethyl dithioacetate is more stable and easier to handle than other sulfur-containing reagents like carbon disulfide.
-
Versatility: It provides access to a variety of important synthetic intermediates, including β-ketodithioesters and dithioamides.
-
Atom Economy: The dithioacylation reactions are generally efficient, with good atom economy.
Conclusion
Ethyl dithioacetate is a powerful and versatile reagent for the introduction of the dithioacetyl group in organic synthesis. Its applications in the preparation of β-ketodithioesters, dithioamides, and subsequently, a diverse array of heterocyclic compounds, underscore its importance in the modern synthetic chemist's toolkit. The protocols and mechanistic insights provided in this guide are intended to facilitate the effective utilization of this valuable reagent in research and development settings.
References
-
PrepChem. Synthesis of 2-methyl-4-(3-amino-phenyl)-thiazole. Available at: [Link]
-
New Journal of Chemistry. Direct synthesis of diethyl carbonate from ethanol and carbon dioxide over ceria catalysts. Available at: [Link]
-
Sciforum. REACTION OF ACETOPHENONE (HEPTA-O-ACETYL-β- LACTOSYL)THIOSEMICARBAZONES WITH ETHYL BROMOACETATE. Available at: [Link]
-
ResearchGate. Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Available at: [Link]
-
ResearchGate. Hydrogen sulfide production during yeast fermentation causes the accumulation of ethanethiol, S-ethyl thioacetate and diethyl disulfide. Available at: [Link]
- Google Patents. A process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate hydrochloride.
-
ResearchGate. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Available at: [Link]
-
Oxford Academic. Hydrogen sulfide production during early yeast fermentation correlates with volatile sulfur compound biogenesis but not thiol release. Available at: [Link]
-
MDPI. Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Available at: [Link]
-
RSC Publishing. Efficient synthesis of organic thioacetates in water. Available at: [Link]
Sources
Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using Ethyl Dithioacetate and its Derivatives
Abstract
Ethyl dithioacetate and its corresponding β-oxodithioester derivatives have emerged as exceptionally versatile and powerful synthons in modern heterocyclic chemistry. Their unique electronic properties, featuring multiple reactive sites, allow them to participate in a wide array of chemical transformations including multicomponent reactions, cycloadditions, and condensation cyclizations. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core reactivity of these reagents and detailed, field-proven protocols for the synthesis of critical five- and six-membered heterocyclic scaffolds, including thiophenes, thiazoles, thiopyrans, and dihydropyrimidinethiones. The causality behind experimental choices, detailed reaction mechanisms, and the broad applicability of these methods are discussed to empower chemists in leveraging these powerful building blocks for novel molecule discovery.
Introduction: The Unique Reactivity of Ethyl Dithioacetate
Ethyl dithioacetate, a simple dithioester, is more than a mere thiocarbonyl compound; it is a multi-faceted building block whose reactivity can be precisely controlled by reaction conditions. Its synthetic utility is primarily derived from three key features:
-
Electrophilic Thiocarbonyl Carbon: The C=S bond is highly polarized, making the carbon atom susceptible to attack by a wide range of nucleophiles.
-
Acidic α-Protons: The protons on the carbon adjacent to the thiocarbonyl group are significantly acidic (pKa ≈ 18-20), allowing for easy deprotonation to form a potent carbon nucleophile. This is the basis for generating β-oxodithioesters, which are key intermediates for many reactions discussed herein.
-
Nucleophilic Sulfur Atoms: Both the thiocarbonyl and the thioether sulfur atoms possess lone pairs, although their nucleophilicity is generally masked. However, in certain reaction pathways, this inherent nucleophilicity plays a crucial role.
The most common strategy involves the in situ or prior generation of β-oxodithioesters via Claisen-type condensation. These β-dicarbonyl analogues exist in equilibrium with their more stable α-enolic tautomers and serve as the primary starting material for the syntheses described below.[1] They are prized synthons because they combine the reactivity of a 1,3-dicarbonyl compound with the unique properties of the dithioester functional group.
Figure 1. Core reactive sites of ethyl dithioacetate and its β-oxodithioester derivatives.
Synthesis of Five-Membered Heterocycles
Thiophene Derivatives via Michael Addition-Cyclization
The construction of highly substituted thiophenes is a cornerstone of synthetic chemistry, given their prevalence in pharmaceuticals and electronic materials. β-Oxodithioesters provide a rapid and efficient entry into this class of heterocycles through a domino reaction with activated alkynes, such as dimethyl acetylenedicarboxylate (DMAD).
Scientific Rationale & Mechanism: This transformation is a one-pot, two-component heteroannulation. The reaction is initiated by a base-catalyzed Michael addition of the enolized β-oxodithioester onto the electron-deficient alkyne. This generates a vinyl carbanion intermediate. The key to this synthesis is the subsequent intramolecular cyclization, where the negatively charged carbon attacks the electrophilic thiocarbonyl carbon. This step forms the five-membered ring. The final step is an elimination of the ethyl thiol group, driven by aromatization, to yield the stable thiophene product. The choice of base is critical; a mild organic base like triethylamine (TEA) or DMAP is often sufficient to promote the initial Michael addition without causing unwanted side reactions.
Caption: Workflow for thiophene synthesis via Michael addition-cyclization.
Application Protocol 1: Synthesis of Dimethyl 2-(benzoyl)-5-(ethylthio)thiophene-3,4-dicarboxylate
-
Materials: 3-Oxo-3-phenylpropane-1-dithioic acid ethyl ester (1.0 mmol, 224 mg), Dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol, 156 mg, 136 µL), Triethylamine (TEA) (1.5 mmol, 152 mg, 209 µL), Dichloromethane (DCM) (10 mL).
-
Procedure:
-
To a stirred solution of the β-oxodithioester in dry DCM (10 mL) at 0 °C under a nitrogen atmosphere, add TEA dropwise.
-
Stir the resulting solution for 15 minutes at 0 °C.
-
Add DMAD dropwise to the reaction mixture. The color may change from deep red to yellow.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford the pure thiophene derivative.
-
-
Expected Outcome: A pale yellow solid. Typical yields range from 75-90%.
| R Group (on Dithioester) | Alkyne | Base | Yield (%) | Reference |
| Phenyl | DMAD | TEA | 88 | |
| 4-MeO-Ph | DMAD | TEA | 91 | |
| 2-Thienyl | DMAD | DMAP | 85 | |
| Methyl | Diethyl Acetylenedicarboxylate | TEA | 82 |
Thiazole Derivatives via Cook-Heilbron Synthesis
The thiazole ring is a privileged scaffold in medicinal chemistry. The Cook-Heilbron synthesis provides a direct route to valuable 5-aminothiazoles by reacting a dithioacid or its ester equivalent with an α-aminonitrile.[2] This reaction is prized for its operational simplicity and mild conditions.
Scientific Rationale & Mechanism: This synthesis is a classic condensation-cyclization reaction. The process begins with the nucleophilic attack of the primary amine of the α-aminonitrile onto the electrophilic thiocarbonyl carbon of ethyl dithioacetate. This forms a thioamide intermediate. The crucial ring-closing step involves an intramolecular attack of the thiocarbonyl sulfur onto the nitrile carbon. This step is favorable due to the formation of a stable five-membered ring. A subsequent tautomerization of the resulting imine yields the aromatic 5-aminothiazole product. The reaction typically proceeds at room temperature or with gentle heating and does not require strong acids or bases, making it compatible with a variety of functional groups.
Caption: Mechanism of the Cook-Heilbron type thiazole synthesis.
Application Protocol 2: Synthesis of 5-amino-2-methylthiazole-4-carbonitrile
-
Materials: Ethyl dithioacetate (1.0 mmol, 120 mg), Aminomalononitrile tosylate (1.0 mmol, 255 mg), Pyridine (2.5 mmol, 198 mg, 202 µL), Ethanol (10 mL).
-
Procedure:
-
Suspend aminomalononitrile tosylate in ethanol (10 mL) in a round-bottom flask.
-
Add pyridine to the suspension and stir for 10 minutes at room temperature to liberate the free amine.
-
Add ethyl dithioacetate to the mixture in one portion.
-
Stir the reaction mixture at room temperature for 12-18 hours. A precipitate may form as the reaction progresses.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 5 mL).
-
The product is often pure enough for subsequent use. If necessary, recrystallize from ethanol.
-
-
Expected Outcome: An off-white to pale yellow solid. Typical yields are in the 60-80% range.
Synthesis of Six-Membered Heterocycles
Dihydropyrimidinethiones via Multicomponent Biginelli Reaction
The Biginelli reaction is a powerful one-pot, three-component synthesis that provides access to dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities. Traditionally, this reaction uses a β-ketoester. By substituting a β-oxodithioester, one can directly synthesize dihydropyrimidinethiones, which are versatile intermediates for further chemical modification.
Scientific Rationale & Mechanism: This acid-catalyzed reaction is a model of atom economy and convergence. The plausible mechanism begins with the condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is then attacked by the nucleophilic α-carbon of the β-oxodithioester enol. This step is analogous to a Mannich reaction. The resulting open-chain ureide then undergoes intramolecular cyclocondensation, where a urea nitrogen attacks the thiocarbonyl carbon, followed by dehydration to furnish the final 3,4-dihydropyrimidine-2(1H)-thione ring system. The use of a Lewis acid catalyst like SnCl₂·2H₂O or a Brønsted acid like silica-sulfuric acid enhances the rate of the iminium ion formation and the final cyclization step.
Caption: Key steps in the Biginelli synthesis of dihydropyrimidinethiones.
Application Protocol 3: Synthesis of 4-phenyl-6-(ethylthio)-5-benzoyl-3,4-dihydropyrimidine-2(1H)-thione
-
Materials: 3-Oxo-3-phenylpropane-1-dithioic acid ethyl ester (1.0 mmol, 224 mg), Benzaldehyde (1.0 mmol, 106 mg, 102 µL), Thiourea (1.2 mmol, 91 mg), Tin(II) chloride dihydrate (SnCl₂·2H₂O) (10 mol%, 23 mg), Ethanol (5 mL).
-
Procedure:
-
In a 25 mL round-bottom flask, combine the β-oxodithioester, benzaldehyde, thiourea, and SnCl₂·2H₂O in ethanol.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Maintain reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. A solid product will typically precipitate.
-
Add cold water (10 mL) to the flask and stir for 15 minutes.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification if needed.
-
-
Expected Outcome: A white or pale yellow crystalline solid. Typical yields are 70-85%.
| Aldehyde | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | SnCl₂·2H₂O | 100 °C, Solvent-free | 82 | |
| 4-Cl-Benzaldehyde | SnCl₂·2H₂O | 100 °C, Solvent-free | 80 | |
| 4-MeO-Benzaldehyde | Silica-H₂SO₄ | Reflux, EtOH | 85 | |
| 2-Naphthaldehyde | SnCl₂·2H₂O | 100 °C, Solvent-free | 75 |
4H-Thiopyrans via Hetero-Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for constructing six-membered rings. In the hetero-Diels-Alder variant, one or more atoms in the diene or dienophile is a heteroatom. The thiocarbonyl group of a dithioester can act as a potent dienophile, reacting with 1,3-dienes to form 4H-thiopyrans, which are valuable sulfur-containing heterocycles.[3]
Scientific Rationale & Mechanism: This [4+2] cycloaddition reaction relies on the high reactivity of the C=S double bond as a dienophile. When reacted with an electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene), the dithioester participates in a concerted or stepwise pericyclic reaction to form the six-membered dihydrothiopyran ring. The reaction is typically thermally promoted and proceeds without the need for a catalyst. The regioselectivity is governed by the electronic and steric properties of both the diene and the dithioester dienophile.
Application Protocol 4: Synthesis of Ethyl 3,4-dimethyl-3,6-dihydro-2H-thiopyran-2-carbodithioate
-
Materials: Ethyl dithioacetate (1.0 mmol, 120 mg), 2,3-Dimethyl-1,3-butadiene (2.0 mmol, 164 mg, 227 µL), Toluene (2 mL), Sealed tube.
-
Procedure:
-
Caution: This reaction should be performed in a sturdy, pressure-rated sealed tube behind a blast shield due to heating a closed system.
-
To the sealed tube, add ethyl dithioacetate and toluene.
-
Add the 2,3-dimethyl-1,3-butadiene.
-
Seal the tube tightly and place it in an oil bath preheated to 110 °C.
-
Heat the reaction for 24 hours.
-
Cool the tube to room temperature before opening.
-
Transfer the contents to a round-bottom flask and remove the toluene and excess diene under reduced pressure.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 4H-thiopyran derivative.
-
-
Expected Outcome: A colorless or pale yellow oil. Yields can be moderate to good, depending on the specific substrates.
Safety and Handling
-
Ethyl Dithioacetate: This compound, like many low-molecular-weight sulfur reagents, possesses a powerful and unpleasant stench. All manipulations should be conducted in a well-ventilated fume hood.
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Refer to the Safety Data Sheet (SDS) for each reagent before use.
-
Pressure Reactions: Reactions performed in sealed tubes at elevated temperatures pose an explosion risk. Always use appropriate pressure-rated glassware and a protective blast shield.
References
- Singh, M. S., & Singh, A. K. (2015). α-Enolic Dithioesters: An Attractive Platform for the Synthesis of Functionalized Heterocycles. Chemistry – An Asian Journal, 10(11), 2348-2361.
- Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A novel synthesis of 5-aminothiazoles. Journal of the Chemical Society, 1594-1598.
- Barbero, M., Cadamuro, S., & Dughera, S. (2019). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 9(1), 22-38.
- Jie, J. L., et al. (2020). A decade update on the application of β-oxodithioesters in heterocyclic synthesis. Organic & Biomolecular Chemistry, 18(44), 8954-8973.
-
Wikipedia contributors. (2023). Cook–Heilbron thiazole synthesis. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Föhlisch, B., & Flogaus, R. (1984). Diels-Alder Reactions with Thiophosgene and Thiofluorenone. Synthesis of Thiopyran Derivatives. Synthesis, 1984(09), 734-736. Available at: [Link]
Sources
- 1. A decade update on the application of β-oxodithioesters in heterocyclic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Guide to the Synthesis of N-Thioacetylamino Acids
Abstract
N-thioacetylated amino acids are pivotal intermediates in contemporary biochemical and pharmaceutical research. Their utility spans from novel peptide ligation strategies to the synthesis of complex therapeutic molecules. This document provides a comprehensive guide for researchers, detailing the underlying chemical principles, a robust experimental protocol for the synthesis of N-thioacetylamino acids from their corresponding free amino acids, and essential characterization and validation techniques.
Introduction and Significance
In the field of chemical biology and drug development, the precise construction of peptides and modified protein backbones is of paramount importance. N-thioacetylamino acids serve as valuable precursors for N-thiocarboxyamino acids (NTAs), which are instrumental in modern peptide synthesis methodologies like Native Chemical Ligation (NCL).[1] The thioacetyl group provides a stable, yet selectively activatable, handle that facilitates the formation of peptide bonds, often under mild conditions that preserve complex and sensitive functionalities elsewhere in the molecule.[2][3] This protocol outlines a reliable method for the N-thioacetylation of amino acids, a critical first step for scientists aiming to leverage these powerful synthetic tools.
Mechanistic Rationale and Experimental Design
The synthesis of an N-thioacetylamino acid involves the formation of a thioamide bond between the alpha-amino group of an amino acid and a thioacetyl moiety. The presented protocol utilizes thioacetic acid in the presence of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The Causality Behind the Choices:
-
Amino Acid Substrate: The starting material is an unprotected amino acid. While this method is robust, amino acids with reactive side chains (e.g., Lysine, Cysteine) may require orthogonal protecting group strategies to prevent undesired side reactions.[4] For simplicity, this protocol focuses on amino acids with non-reactive side chains.
-
Thioacetic Acid: This serves as the source of the thioacetyl group. It is a potent nucleophile after deprotonation and readily participates in the coupling reaction.
-
Carbodiimide Coupling Agent (DCC/EDC): The carboxylic acid of the amino acid substrate is not a good leaving group. Carbodiimides are essential "activating" agents. They react with the carboxylate group of the amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the sulfur atom of thioacetic acid. EDC is often preferred for its water-soluble urea byproduct, which simplifies purification.[5]
-
Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used to prevent the hydrolysis of the activated intermediate and the coupling agent.
-
Base (e.g., Triethylamine, TEA or N,N-Diisopropylethylamine, DIPEA): A non-nucleophilic organic base is crucial for two reasons: 1) It deprotonates the ammonium group of the amino acid zwitterion, freeing the alpha-amino group to react. 2) It neutralizes the acid byproduct generated during the reaction, maintaining a favorable reaction environment.
The reaction proceeds via the activation of the amino acid's carboxyl group by DCC, followed by nucleophilic attack from thioacetic acid to form a mixed anhydride, which then rearranges to the thermodynamically more stable thioamide product.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of N-thioacetyl-L-phenylalanine. It can be adapted for other amino acids with appropriate adjustments to stoichiometry and purification.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| L-Phenylalanine | ≥99% | Sigma-Aldrich | Dry in vacuum oven before use. |
| Thioacetic Acid | 96% | Sigma-Aldrich | Handle in a fume hood. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich | Moisture sensitive. |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Distill from CaH₂. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a solvent purification system or a fresh sealed bottle. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Hydrochloric Acid (HCl) | 1 M Aqueous | --- | For workup. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | --- | For drying. |
3.2. Equipment
-
Round-bottom flasks and magnetic stir bars
-
Magnetic stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for flash column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer and Mass spectrometer for characterization
3.3. Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add L-Phenylalanine (1.65 g, 10 mmol) and a magnetic stir bar.
-
Suspension: Add 40 mL of anhydrous DCM to the flask. The amino acid will not fully dissolve, forming a suspension.
-
Base Addition: Add triethylamine (2.9 mL, 21 mmol, 2.1 eq) to the suspension and stir for 10 minutes at room temperature.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Thioacetic Acid Addition: Slowly add thioacetic acid (0.79 mL, 11 mmol, 1.1 eq) to the stirring suspension.
-
Activation: In a separate flask, dissolve DCC (2.27 g, 11 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the main reaction flask over 15 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 7:3 Ethyl Acetate:Hexanes with 1% acetic acid).
-
Workup - Filtration: After the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the DCU. Wash the filter cake with a small amount of DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure N-thioacetylamino acid.
Workflow Visualization
The following diagram illustrates the key stages of the experimental protocol.
Caption: Experimental workflow for N-thioacetylamino acid synthesis.
Characterization and Validation (Self-Validating System)
To ensure the integrity of the synthesis, the final product must be rigorously characterized.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of the thioacetyl group, typically a singlet around δ 2.4-2.6 ppm corresponding to the -C(O)CH₃ protons. The amide proton (-NH-) will appear as a doublet coupled to the α-proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect a characteristic signal for the thioamide carbonyl carbon around δ 195-205 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the correct molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of the N-thioacetylamino acid.
-
Melting Point: A sharp melting point is indicative of high purity.
Troubleshooting Common Issues
| Issue | Probable Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure reagents are anhydrous. Increase reaction time or slightly increase the equivalents of DCC and thioacetic acid. |
| Hydrolysis of activated intermediate. | Use anhydrous solvents and maintain an inert atmosphere. | |
| Multiple Spots on TLC | Side reactions. | If the amino acid has a reactive side chain, use an appropriate protecting group. |
| Incomplete removal of DCU. | Chill the reaction mixture before filtration to maximize DCU precipitation. | |
| Product is an Oil/Difficult to Purify | Residual solvent or impurities. | Ensure thorough drying under high vacuum. Optimize chromatography conditions. |
References
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
-
Cui, H., & Chen, Y. (2021). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Frontiers in Chemistry. Retrieved from [Link]
-
Mali, S. M., & Gopi, H. N. (2014). Thioacetic acid/NaSH-mediated synthesis of N-protected amino thioacids and their utility in peptide synthesis. The Journal of Organic Chemistry, 79(6), 2377–2383. Retrieved from [Link]
-
Danishefsky, S. J., et al. (2008). Preparation and reactions of N-thioformyl peptides from amino thioacids and isonitriles. Organic Letters, 10(13), 2821–2824. Retrieved from [Link]
-
Nilsson, R. (2015). N-acetylated amino acids. Nilsson Lab. Retrieved from [Link]
-
Chen, J.-K. (n.d.). Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. Retrieved from [Link]
-
de Zwart, F. J., et al. (2004). Oxidative acylation using thioacids. Journal of the American Chemical Society, 126(27), 8354–8355. Retrieved from [Link]
-
Mali, S. M., & Gopi, H. N. (2014). Thioacetic Acid/NaSH-Mediated Synthesis of N-Protected Amino Thioacids and Their Utility in Peptide Synthesis. ACS Publications. Retrieved from [Link]
-
Wang, Y., et al. (2023). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
Sources
- 1. Frontiers | Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis [frontiersin.org]
- 2. Preparation and reactions of N-thioformyl peptides from amino thioacids and isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
Application Note: Ethyl Dithioacetate as a Versatile C1 Synthon for the Synthesis of Thio-Substituted Purine Derivatives
Abstract
Purine derivatives are fundamental scaffolds in medicinal chemistry and drug development, with applications ranging from oncology to immunosuppression.[1] Traditional synthetic routes, such as the Traube purine synthesis, provide a robust foundation for their creation.[2][3] This application note details a modern, efficient protocol utilizing ethyl dithioacetate as a key C1 synthon for the annulation of 4,5-diaminopyrimidine precursors to yield thio-substituted purine derivatives. We present a detailed mechanistic rationale, a step-by-step protocol for the synthesis of the clinically significant drug 6-mercaptopurine, and expert insights into process optimization and troubleshooting. This methodology offers a reliable and scalable pathway for researchers engaged in the discovery and development of novel purine-based therapeutics.
Introduction and Mechanistic Rationale
The synthesis of the purine ring system is a cornerstone of heterocyclic chemistry. The most prevalent strategy involves the construction of the imidazole ring onto a pre-existing, functionalized pyrimidine core. The classic Traube synthesis accomplishes this by reacting a 4,5-diaminopyrimidine with a one-carbon electrophile, such as formic acid or its derivatives, followed by cyclodehydration.[2]
Ethyl dithioacetate, a highly reactive dithioester, serves as an excellent and versatile alternative for this cyclization step. Its utility stems from the electrophilicity of the thiocarbonyl carbon, which is highly susceptible to nucleophilic attack by amines. In the context of purine synthesis, the reaction with a 4,5-diaminopyrimidine proceeds through a logical and efficient cascade.
Proposed Reaction Mechanism:
-
Initial Nucleophilic Attack: The more nucleophilic 5-amino group of the 4,5-diaminopyrimidine attacks the thiocarbonyl carbon of ethyl dithioacetate.
-
Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating ethanethiol (a good leaving group) to yield a 4-amino-5-(thioacetamido)pyrimidine intermediate.
-
Intramolecular Cyclization: The C4-amino group then acts as an intramolecular nucleophile, attacking the thioamide carbon.
-
Aromatization: The resulting cyclic intermediate undergoes a dehydration/aromatization step, likely involving the elimination of a water molecule and hydrogen sulfide, to form the stable, aromatic purine ring system. This final step drives the reaction to completion.
This mechanistic pathway highlights the dual functionality of ethyl dithioacetate, which not only provides the C8 carbon of the purine but also facilitates the introduction of a sulfur moiety at the C6 position, leading directly to valuable thiopurine derivatives.
Caption: Proposed reaction mechanism for the synthesis of 6-mercaptopurine.
Application Example: Synthesis of 6-Mercaptopurine
To demonstrate the efficacy of this methodology, we present a protocol for the synthesis of 6-mercaptopurine (6-MP), an essential medication used in the treatment of acute lymphoblastic leukemia and as an immunosuppressant.[4] The synthesis proceeds from commercially available 4,5-diamino-6-chloropyrimidine.
Caption: Experimental workflow for the synthesis of 6-mercaptopurine.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Successful execution should yield a product with spectral data and physical properties consistent with reference standards for 6-mercaptopurine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4,5-Diamino-6-chloropyrimidine | ≥98% | Sigma-Aldrich | Starting material. |
| Ethyl dithioacetate | ≥97% | Sigma-Aldrich | C1 synthon. Handle in a fume hood. |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent and base. |
| Acetic Acid | Glacial, ≥99.7% | Fisher Scientific | Used for pH adjustment during workup. |
| Ethanol | 200 Proof, Absolute | VWR | Used for recrystallization. |
| Deionized Water | Type I | In-house | Used for workup and recrystallization. |
| Round-bottom flask, 250 mL | - | - | |
| Reflux condenser | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Heating mantle with controller | - | - | |
| Büchner funnel and filter paper | - | - |
Step-by-Step Synthesis Procedure
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Pyridine is flammable and has a strong, unpleasant odor. Ethyl dithioacetate is volatile and malodorous. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-diamino-6-chloropyrimidine (10.0 g, 69.2 mmol).
-
Solvent and Reagent Addition: Add 100 mL of anhydrous pyridine to the flask. Stir the resulting suspension until the solid is well-dispersed. Using a syringe, add ethyl dithioacetate (9.2 g, 76.1 mmol, 1.1 equivalents) dropwise to the stirring suspension.
-
Cyclization Reaction: Heat the reaction mixture to reflux (approx. 115 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).
-
Reaction Work-up: After the reaction is complete (as indicated by the consumption of the starting pyrimidine), remove the heating mantle and allow the mixture to cool to room temperature.
-
Product Precipitation: Slowly pour the dark reaction mixture into a beaker containing 400 mL of deionized water while stirring vigorously. A precipitate will begin to form.
-
pH Adjustment: Adjust the pH of the aqueous suspension to approximately 5-6 by the slow addition of glacial acetic acid. This ensures the complete precipitation of the product.
-
Isolation: Cool the mixture in an ice bath for 30 minutes. Collect the resulting pale-yellow precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and then with cold ethanol (2 x 30 mL) to remove residual pyridine and other impurities.
-
Drying: Dry the crude product in a vacuum oven at 60 °C overnight. The expected crude yield is typically in the range of 75-85%.
Purification
-
Recrystallization: Transfer the crude 6-mercaptopurine to a 500 mL Erlenmeyer flask. Add a minimal amount of boiling 50% aqueous ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the mixture is heated at boiling for 5 minutes before hot filtration.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C to a constant weight. The final product should be a pale-yellow crystalline solid.
Results and Troubleshooting
The successful synthesis will yield 6-mercaptopurine monohydrate, which has a melting point of 313-314 °C (decomposes).[4] The structure should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
| Problem Encountered | Plausible Cause | Recommended Solution |
| Low Yield | Incomplete reaction; insufficient reflux time. | Extend the reflux time to 10-12 hours and monitor by TLC until the starting material is no longer visible. |
| Loss of product during work-up (pH too low or too high). | Carefully monitor the pH during precipitation, ensuring it is maintained within the 5-6 range for maximal recovery. | |
| Product is Dark/Oily | Presence of polymeric side products or residual pyridine. | Ensure efficient stirring during precipitation. Perform the optional activated charcoal step during recrystallization. |
| Incomplete Cyclization | Water present in the reaction mixture. | Use anhydrous pyridine and ensure all glassware is thoroughly dried before starting the reaction. |
| (Intermediate observed by MS) | ||
| Difficult Filtration | Product precipitated as very fine, amorphous particles. | Allow the solution to cool more slowly during recrystallization to encourage the growth of larger crystals. |
Conclusion
Ethyl dithioacetate has been demonstrated as a highly effective C1 synthon for the synthesis of thio-substituted purine derivatives. The presented protocol for synthesizing 6-mercaptopurine is robust, scalable, and relies on a clear, mechanistically sound reaction pathway. This method provides researchers and drug development professionals with a valuable tool for accessing a critical class of bioactive heterocyclic compounds, opening avenues for the development of novel therapeutics.
References
-
Microbe Notes. (2022, August 15). Purine Synthesis. Retrieved from [Link]
-
Yuan, Y., et al. (2023, March 29). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. National Center for Biotechnology Information. Retrieved from [Link]
-
Biology LibreTexts. (2021, September 4). 7.11: Purine de novo Biosynthesis. Retrieved from [Link]
-
Kieler, M., et al. (2023, February 3). Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. National Center for Biotechnology Information. Retrieved from [Link]
-
TRAUBE PURINE SYNTHESIS.pptx. (n.d.). SlideShare. Retrieved from [Link]
-
Holland-Frei Cancer Medicine. 6th edition. (2003). Purine Analogs. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2022, October 16). 6-Mercaptopurine. Retrieved from [Link]
-
Rose, F. L. (1954). 7.1.1. Synthesis. Science of Synthesis. Retrieved from [Link]
-
Rahman, N. F. (n.d.). Traube Purine Synthesis. Scribd. Retrieved from [Link]
-
GPAT DISCUSSION CENTER. (2019, May 28). SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube. Retrieved from [Link]
Sources
Application Notes and Protocols for Reactions Involving Ethyl Dithioacetate
Introduction: The Versatility of the Thiocarbonyl Group in Ethyl Dithioacetate
Ethyl dithioacetate, a simple dithioester, is a powerful and versatile reagent in modern organic synthesis. Its vibrant chemistry stems from the unique reactivity of the thiocarbonyl (C=S) group, which differs significantly from its oxygen analog, the carbonyl group. The lower electronegativity and greater polarizability of sulfur make the thiocarbonyl carbon more electron-deficient and thus highly susceptible to nucleophilic attack. Furthermore, the C=S double bond can readily participate in various cycloaddition reactions, serving as a potent dienophile or dipolarophile. The presence of α-protons, acidified by the adjacent thiocarbonyl group, allows for the formation of enethiolates, which are valuable nucleophilic intermediates for carbon-carbon bond formation.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key laboratory procedures involving ethyl dithioacetate. It delves into the practical aspects of its synthesis, purification, and its application in several cornerstone reactions of organic chemistry, including Diels-Alder cycloadditions, Michael additions, and as a control agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The protocols detailed herein are designed to be self-validating, with explanations grounded in mechanistic principles to empower the user to not only replicate the procedures but also to adapt them for their specific synthetic challenges.
Synthesis and Purification of Ethyl Dithioacetate
The reliable synthesis of high-purity ethyl dithioacetate is paramount for its successful application in subsequent reactions. While several methods exist for the preparation of dithioesters, a common and effective laboratory-scale synthesis involves the thionation of the corresponding ester using a thionating agent like Lawesson's reagent.
Rationale for Synthetic Approach
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a widely used and commercially available reagent for the conversion of carbonyl compounds to thiocarbonyls. The reaction proceeds through a mechanism involving the initial formation of a thionated intermediate, which then undergoes rearrangement and elimination to yield the desired dithioester. This method is generally high-yielding and tolerates a range of functional groups. An alternative, though often more hazardous, approach involves the use of phosphorus pentasulfide (P₄S₁₀).
Detailed Laboratory Protocol: Synthesis via Thionation
This protocol describes the synthesis of ethyl dithioacetate from ethyl thioacetate using Lawesson's reagent. The initial thioester can be prepared from the corresponding acyl chloride and a thiol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethyl thioacetate | 90.15 | 9.02 g (8.9 mL) | 0.1 | --- |
| Lawesson's Reagent | 404.47 | 22.25 g | 0.055 | Use in a well-ventilated fume hood. |
| Anhydrous Toluene | --- | 200 mL | --- | Dry over sodium/benzophenone or molecular sieves. |
Procedure:
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add ethyl thioacetate (9.02 g, 0.1 mol) and anhydrous toluene (200 mL).
-
Addition of Lawesson's Reagent: Under a gentle stream of nitrogen, add Lawesson's reagent (22.25 g, 0.055 mol) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting thioester.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any insoluble byproducts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude ethyl dithioacetate is a reddish-orange oil. Purify the product by vacuum distillation. Collect the fraction boiling at 60-62 °C at 20 mmHg.
Expected Yield: 70-80%
Purification and Characterization
Purification by vacuum distillation is crucial to remove any unreacted starting materials and byproducts from the thionation reaction. The purified ethyl dithioacetate should be a clear, intensely colored reddish-orange liquid with a characteristic pungent odor.
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 1.35 (t, 3H, J=7.5 Hz, -CH₂CH₃ ), 2.60 (s, 3H, -C(=S)CH₃ ), 3.25 (q, 2H, J=7.5 Hz, -SCH₂ CH₃).[1]
-
¹³C NMR (CDCl₃, 100 MHz): δ 13.5 (-CH₂C H₃), 31.8 (-SC H₂CH₃), 47.9 (-C(=S)C H₃), 225.8 (C =S).[1]
-
IR (neat, cm⁻¹): The most characteristic absorption is the C=S stretching vibration, which typically appears in the region of 1200-1050 cm⁻¹. Other notable peaks include C-H stretching around 2980-2850 cm⁻¹ and C-S stretching.
Ethyl Dithioacetate in [4+2] Cycloaddition Reactions (Diels-Alder)
The electron-deficient nature of the thiocarbonyl double bond in ethyl dithioacetate makes it an excellent dienophile for Diels-Alder reactions, a powerful method for the construction of six-membered rings.[2] The reaction proceeds in a concerted fashion, allowing for a high degree of stereochemical control.[3][4]
Mechanistic Insight
In a normal-demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. The electron-withdrawing nature of the dithioester group lowers the energy of the LUMO of ethyl dithioacetate, facilitating a rapid reaction with electron-rich dienes.[3]
Caption: Diels-Alder reaction workflow.
Detailed Laboratory Protocol: Reaction with 2,3-Dimethyl-1,3-butadiene
This protocol details the reaction of ethyl dithioacetate with the electron-rich diene, 2,3-dimethyl-1,3-butadiene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethyl dithioacetate | 120.24 | 1.20 g (1.1 mL) | 0.01 | Freshly distilled. |
| 2,3-Dimethyl-1,3-butadiene | 82.14 | 1.23 g (1.6 mL) | 0.015 | Freshly distilled. |
| Anhydrous Toluene | --- | 20 mL | --- | --- |
Procedure:
-
Reaction Setup: To a sealed tube or a thick-walled pressure flask equipped with a magnetic stir bar, add ethyl dithioacetate (1.20 g, 0.01 mol), 2,3-dimethyl-1,3-butadiene (1.23 g, 0.015 mol), and anhydrous toluene (20 mL).
-
Reaction: Seal the tube/flask and heat the mixture in an oil bath at 100-110 °C for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, carefully open the reaction vessel in a fume hood.
-
Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the dihydrothiopyran derivative.
Conjugate Addition to Ethyl Dithioacetate (Michael Addition)
The electron-deficient nature of the carbon-carbon double bond in α,β-unsaturated thiocarbonyl compounds, including the C=S bond in ethyl dithioacetate, makes them excellent Michael acceptors. This allows for the 1,4-addition of a wide range of nucleophiles, providing a versatile method for C-C and C-heteroatom bond formation.[5][6]
Mechanistic Rationale
The reaction is typically initiated by a base that deprotonates the Michael donor to generate a nucleophile (e.g., an enolate). This nucleophile then adds to the β-carbon of the thiocarbonyl group. The resulting enethiolate intermediate is then protonated during work-up to give the final adduct. The driving force for this reaction is the formation of a stable σ-bond at the expense of a π-bond.[5]
Caption: Michael addition workflow.
Detailed Laboratory Protocol: Addition of Diethyl Malonate
This protocol describes the Michael addition of the soft carbon nucleophile derived from diethyl malonate to ethyl dithioacetate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Diethyl malonate | 160.17 | 1.76 g (1.6 mL) | 0.011 | --- |
| Sodium ethoxide | 68.05 | 0.75 g | 0.011 | Handle in a glovebox or under inert atmosphere. |
| Anhydrous Ethanol | --- | 30 mL | --- | --- |
| Ethyl dithioacetate | 120.24 | 1.20 g (1.1 mL) | 0.01 | Freshly distilled. |
| Saturated aq. NH₄Cl | --- | 20 mL | --- | For quenching. |
Procedure:
-
Enolate Formation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (0.75 g, 0.011 mol) in anhydrous ethanol (30 mL). To this solution, add diethyl malonate (1.76 g, 0.011 mol) dropwise at room temperature and stir for 30 minutes.
-
Michael Addition: Cool the solution to 0 °C in an ice bath. Add a solution of ethyl dithioacetate (1.20 g, 0.01 mol) in a small amount of anhydrous ethanol dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Ethyl Dithioacetate in RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. Dithioesters, such as ethyl dithioacetate, can function as effective chain transfer agents (CTAs) in this process.[7]
The RAFT Mechanism: A Balancing Act
The RAFT mechanism involves a series of reversible addition-fragmentation steps where the growing polymer chain adds to the thiocarbonyl group of the RAFT agent, followed by fragmentation to release a new radical that can initiate further polymerization. This dynamic equilibrium ensures that all polymer chains grow at a similar rate, leading to a narrow molecular weight distribution. The choice of the RAFT agent is crucial and depends on the monomer being polymerized.
Caption: RAFT polymerization mechanism.
Detailed Laboratory Protocol: Polymerization of Styrene
This protocol provides a general procedure for the RAFT polymerization of styrene using ethyl dithioacetate as the CTA and AIBN as the initiator.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Styrene | 104.15 | 5.21 g (5.7 mL) | 0.05 | Freshly distilled to remove inhibitor. |
| Ethyl dithioacetate (CTA) | 120.24 | 60.1 mg | 5 x 10⁻⁴ | --- |
| Azobisisobutyronitrile (AIBN) | 164.21 | 8.2 mg | 5 x 10⁻⁵ | Recrystallized from methanol. |
| Anhydrous Toluene | --- | 5 mL | --- | --- |
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask, dissolve styrene (5.21 g, 0.05 mol), ethyl dithioacetate (60.1 mg, 5 x 10⁻⁴ mol), and AIBN (8.2 mg, 5 x 10⁻⁵ mol) in anhydrous toluene (5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60-70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
Termination and Precipitation: To stop the polymerization, cool the flask in an ice bath and expose the mixture to air. Precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Safety and Handling of Ethyl Dithioacetate
Ethyl dithioacetate is a flammable liquid and should be handled with appropriate safety precautions. It has a strong, unpleasant odor.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
The Diels-Alder Reaction. University of Missouri-St. Louis. [Link]
-
Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. [Link]
-
Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
RAFT Agent Design and Synthesis. ACS Publications. [Link]
-
¹H- and ¹³C-NMR chemical shifts in CDCl₃ of natural 3 vs. synthetic Acremine A (1). ResearchGate. [Link]
-
Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
Phosphorus Pentasulfide: A Mild and Versatile Catalyst/Reagent for the Preparation of Dithiocarboxylic Esters. Organic Chemistry Portal. [Link]
-
Michael Reaction. Cambridge University Press. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
-
Michael addition reaction. Wikipedia. [Link]
-
8 - Organic Syntheses. [Link]
-
A green synthesis of 2,5-disubstituted thiophenes from terminal alkynes: a telescopic approach. XVII Brazilian Meeting on Organic Synthesis. [Link]
-
2 - Organic Syntheses. [Link]
-
Diels-Alder Reaction. Organic Chemistry Portal. [Link]
-
On the synthesis of 2,5-dihydrothiophene. ResearchGate. [Link]
-
Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]
-
Asymmetric hetero diels-alder reactions of danishefsky's diene and glyoxylate esters catalyzed by chiral bisoxazoline derive. SciSpace. [Link]
-
Preparation of Ethyl Iodide. Nanjing Chemical Material Corp. [Link]
-
Alkylation of the following compound with methyl iodide under two... Pearson. [Link]
-
The Diels-Alder Reaction. University of Wisconsin-Madison. [Link]
-
RAFT Agent Design and Synthesis. ACS Publications. [Link]
-
RAFT-Based Polymers for Click Reactions. National Institutes of Health. [Link]
-
Dithiocarboxylic Acid Esters (Update 2024). Thieme Chemistry. [Link]
-
Safety Data Sheet Ethyl Acetate. Redox. [Link]
-
The Diels-Alder Cycloaddition Reaction. University of California, Irvine. [Link]
-
What are the best conditions of methylation of 2,5-dimercabtothiadiazole? ResearchGate. [Link]
-
Safety Data Sheet: Ethyl acetate. Chemos GmbH & Co. KG. [Link]
-
¹H NMR (400 MHz, CDCl₃) δ =. The Royal Society of Chemistry. [Link]
-
Diels-Alder Reaction Lab Report. Scribd. [Link]
- Synthesis method of ethyl difluoroacetoacetate.
-
Preparation of thionating reagents: Lawesson's reagent, reagent 6, and Yokoyama's reagent from P4S10. ResearchGate. [Link]
-
Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. MDPI. [Link]
-
RAFT solution copolymerization of styrene and 1,3-butadiene and its application as a tool for block copolymer preparation. Royal Society of Chemistry. [Link]
-
Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
in the chemical literature: hetero-Diels-Alder reaction. YouTube. [Link]
-
Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes. ResearchGate. [Link]
-
FTIR Spectra. Baiz Group. [Link]
-
A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Royal Society of Chemistry. [Link]
-
Production of High-purity Ethyl Acetate using reactive distillation: Experimental Validation and Start-up procedure. ResearchGate. [Link]
-
Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Doc Brown's Chemistry. [Link]
-
INVESTIGATION OF DIFFERENT COLUMN CONFIGURATIONS FOR THE ETHYL ACETATE SYNTHESIS VIA REACTIVE DISTILLATION. Journal of Chemical Technology and Metallurgy. [Link]
-
Ethyl iodide. Wikipedia. [Link]
-
Palladium Nanoparticles Supported on β-Cyclodextrin Functionalized Poly(amidoamine)s and Their Application in Suzuki-Miyaura Cross-Coupling Reactions - Supplementary Information. Royal Society of Chemistry. [Link]
-
Starting from ethyl iodide, how would you prepare the following compounds.. Filo. [Link]
Sources
- 1. minio.scielo.br [minio.scielo.br]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chemos.de [chemos.de]
Application Notes and Protocols: Ethyl Dithioacetate in Peptide and Protein Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 23, 2026
Abstract
The precise chemical modification of peptides and proteins is a cornerstone of modern drug development, diagnostics, and fundamental biological research. Among the diverse reagents available for bioconjugation, ethyl dithioacetate emerges as a potent tool for the selective thioacetylation of primary amino groups. This document provides a comprehensive guide to the application of ethyl dithioacetate in peptide and protein chemistry, with a particular focus on N-terminal modification. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss methods for the characterization of the resulting thioacetylated products. This guide is intended to equip researchers with the foundational knowledge and practical insights required to effectively utilize ethyl dithioacetate in their work.
Introduction: The Significance of N-Terminal Modification
The N-terminus of a peptide or protein presents a unique site for chemical modification.[1][2] Its distinct pKa compared to the ε-amino group of lysine residues allows for selective reactions under specific pH conditions.[3] N-terminal modification can profoundly influence the biological properties of a peptide or protein by:
-
Enhancing Stability: Capping the N-terminus can protect against degradation by aminopeptidases, thereby increasing the in vivo half-life of therapeutic peptides.[1]
-
Modulating Bioactivity: Altering the charge and steric properties of the N-terminus can impact receptor binding and biological activity.
-
Introducing Functional Groups: The N-terminus serves as a convenient handle for the attachment of various functionalities, including fluorophores, affinity tags, and drug molecules.
Ethyl dithioacetate offers a straightforward and efficient method for introducing a thioacetyl group, which can serve as a stable modification or as a precursor for further chemical ligation strategies.
Ethyl Dithioacetate: Properties and Reactivity
Ethyl dithioacetate (CH₃CSSCH₂CH₃) is a dithioester, a class of compounds known for their reactivity towards nucleophiles. The key to its utility in protein chemistry lies in the electrophilic nature of the thiocarbonyl carbon.
Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₈S₂ |
| Molecular Weight | 120.24 g/mol |
| Appearance | Liquid |
| Boiling Point | 61 °C at 23 mmHg |
| Density | 1.048 g/mL at 25 °C |
Source: Sigma-Aldrich
Reaction Mechanism with Primary Amines
The reaction of ethyl dithioacetate with a primary amine, such as the α-amino group of a peptide's N-terminus, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic thiocarbonyl carbon of the dithioester. This is followed by the departure of the ethyl thiolate leaving group, resulting in the formation of a stable thioamide bond.
Caption: General reaction scheme for the thioacetylation of a primary amine.
The selectivity for the N-terminal α-amino group over the ε-amino groups of lysine residues can be achieved by carefully controlling the reaction pH. At a pH slightly below the pKa of the lysine side chain (pKa ≈ 10.5) but above the pKa of the N-terminal α-amino group (pKa ≈ 7-8), the N-terminus is more nucleophilic and thus reacts preferentially.
Applications of Ethyl Dithioacetate in Peptide and Protein Chemistry
The introduction of a thioacetyl group via ethyl dithioacetate opens up several avenues for research and development:
-
Stable N-Terminal Capping: The resulting thioamide bond is generally stable, providing a means to permanently block the N-terminus of a peptide.
-
Peptide Cyclization: The thioacetyl group can be converted to a thiol, which can then be used for intramolecular disulfide bond formation with a cysteine residue elsewhere in the peptide sequence, leading to cyclized peptides with constrained conformations.
-
Bioconjugation: The thioacetyl group can be deprotected to reveal a reactive thiol, which can then be used for site-specific conjugation with maleimides, haloacetamides, or other thiol-reactive reagents.[4] This two-step approach allows for the introduction of a wide range of functionalities.
-
Protein Cross-linking: Bifunctional dithioesters can be synthesized to act as cross-linking agents, enabling the study of protein-protein interactions.[5]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific peptide or protein of interest.
Protocol for N-Terminal Thioacetylation of a Peptide
This protocol is designed for the selective thioacetylation of the N-terminal α-amino group of a peptide in solution.
Materials:
-
Peptide with a free N-terminus
-
Ethyl dithioacetate
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Organic Solvent (e.g., acetonitrile or DMF) to dissolve the peptide and ethyl dithioacetate
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide Dissolution: Dissolve the peptide in a minimal amount of a suitable organic solvent (e.g., DMF or acetonitrile). Then, dilute the peptide solution with the reaction buffer to the final desired concentration (typically 1-5 mg/mL).
-
Reagent Preparation: Prepare a stock solution of ethyl dithioacetate in the same organic solvent used for the peptide.
-
Reaction Initiation: Add a 10-50 fold molar excess of the ethyl dithioacetate stock solution to the peptide solution. The optimal excess will need to be determined empirically.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry.
-
Quenching: Once the desired level of modification is achieved, quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amine in Tris will react with any excess ethyl dithioacetate.
-
Purification: Purify the thioacetylated peptide from the reaction mixture using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry. The mass of the thioacetylated peptide should increase by 58.12 Da (the mass of a thioacetyl group, -C(S)CH₃).
Optimization and Troubleshooting:
-
pH: The reaction pH is critical for selectivity. A pH range of 7.0-8.0 is a good starting point. Lowering the pH will decrease the reaction rate but may improve selectivity for the N-terminus.
-
Stoichiometry: The molar excess of ethyl dithioacetate should be optimized to drive the reaction to completion without causing significant side reactions.
-
Reaction Time and Temperature: The reaction can be performed at room temperature or 4°C. Lower temperatures may require longer reaction times but can improve selectivity.
-
Solubility: If the peptide or protein has poor solubility in aqueous buffers, the addition of organic co-solvents (e.g., up to 30% acetonitrile or DMF) can be beneficial.
On-Resin Thioacetylation during Solid-Phase Peptide Synthesis (SPPS)
Thioacetylation can also be performed on the solid support after the final amino acid has been coupled.
Materials:
-
Peptide-resin with a deprotected N-terminus
-
Ethyl dithioacetate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Thioacetylation Cocktail: Prepare a solution of ethyl dithioacetate (10 eq) and DIPEA (10 eq) in DMF.
-
Reaction: Add the thioacetylation cocktail to the resin and shake at room temperature for 2 hours.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (2x).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the thioacetylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification and Characterization: Purify and characterize the peptide as described in Protocol 4.1.
Characterization of Thioacetylated Peptides and Proteins
Confirmation of successful thioacetylation is crucial. The following analytical techniques are recommended:
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the expected mass shift corresponding to the addition of a thioacetyl group (+58.12 Da).
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to assess the purity of the modified peptide and to separate it from the unmodified starting material. The thioacetylated peptide will typically have a slightly longer retention time than the unmodified peptide due to the increased hydrophobicity.
-
Tandem Mass Spectrometry (MS/MS): For larger peptides and proteins, MS/MS sequencing can be used to confirm the site of modification at the N-terminus.
Visualization of the N-Terminal Thioacetylation Workflow
Caption: Workflow for the N-terminal thioacetylation of a peptide in solution.
Conclusion and Future Perspectives
Ethyl dithioacetate is a valuable reagent for the thioacetylation of peptides and proteins, offering a straightforward method for N-terminal modification. The resulting thioamide is stable and can serve as a versatile handle for further bioconjugation. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of ethyl dithioacetate in their own work. Future research may focus on the development of novel bifunctional dithioesters for advanced cross-linking applications and the expansion of this chemistry to live-cell labeling.
References
-
An Efficient Thiol-ene Mediated Protocol for Thiolated Peptide Synthesis and On-Resin Diversification - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
Applications of Thiol-Ene Chemistry for Peptide Science - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
N-Terminus Acetylation Protocol - CDN. (n.d.). Retrieved January 23, 2026, from [Link]
-
Photoinduced Dithiolane Crosslinking for Multiresponsive Dynamic Hydrogels - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Preparation of Thioacid-Containing Amino Acids and Peptides and Their Application in Ligation Reactions - KOPS. (n.d.). Retrieved January 23, 2026, from [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. (n.d.). Retrieved January 23, 2026, from [Link]
-
Strategies for successful crosslinking and bioconjugation applications - YouTube. (n.d.). Retrieved January 23, 2026, from [Link]
-
Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation) - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
Selective N-terminal modification of peptides and proteins: Recent progresses and applications. (2022). Chinese Chemical Letters, 33(1), 15-24. [Link]
-
Methods for the determination and quantification of the reactive thiol proteome | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
A catalytic one-step synthesis of peptide thioacids: the synthesis of leuprorelin via iterative peptide–fragment coupling reactions - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]
-
Chemical cross-linking with thiol-cleavable reagents combined with differential mass spectrometric peptide mapping--a novel approach to assess intermolecular protein contacts - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
N-Terminal Modified Peptide Synthesis - CD Formulation. (n.d.). Retrieved January 23, 2026, from [Link]
-
The reactions involving thiolic (a) and amino (b) groups with di ff... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Thiol-assisted one-pot synthesis of peptide/protein C-terminal thioacids from peptide/protein hydrazides at neutral conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]
-
Methods for Detecting Protein Acetylation - 百泰派克生物科技. (n.d.). Retrieved January 23, 2026, from [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
Click-linking: a cell-compatible protein crosslinking method based on click chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
-
N-terminus selective modification. a General mechanism of... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
25.5: Reactions of Amino Acids - Chemistry LibreTexts. (n.d.). Retrieved January 23, 2026, from [Link]
-
One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Selective N-terminal functionalization of native peptides and proteins - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
Selective N-Terminal Cysteine Protein Modification with Cyclopropenones | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (n.d.). Retrieved January 23, 2026, from [Link]
-
Facile synthesis of C-terminal peptide thioacids under mild conditions from N-sulfanylethylanilide peptides | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. N-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical cross-linking with thiol-cleavable reagents combined with differential mass spectrometric peptide mapping--a novel approach to assess intermolecular protein contacts - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Dithioacetate: A Versatile Precursor for the Synthesis of Thiocarbonyl Compounds
Introduction: The Enduring Importance of the Thiocarbonyl Group
In the landscape of modern organic synthesis, the thiocarbonyl group (C=S) holds a position of significant strategic importance. Its unique electronic properties and reactivity profile distinguish it from its oxygen analogue, the carbonyl group, rendering it a valuable functional group in the synthesis of a diverse array of molecules, particularly in the realms of medicinal chemistry and materials science. Thiocarbonyl compounds, including thioamides, thioketones, thioesters, and thioaldehydes, serve as key building blocks for the construction of complex heterocyclic systems and have been identified as crucial pharmacophores in numerous biologically active molecules. This guide provides a comprehensive overview of ethyl dithioacetate as a versatile and efficient precursor for the synthesis of a broad spectrum of thiocarbonyl compounds, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Ethyl Dithioacetate: Properties and Synthesis
Ethyl dithioacetate (CH₃C(S)SCH₂CH₃) is a yellow to orange liquid characterized by a strong, pungent odor. It is a member of the dithiocarboxylate ester family and serves as an excellent thioacylating agent.
Physical and Chemical Properties of Ethyl Dithioacetate
| Property | Value | Reference |
| Molecular Formula | C₄H₈S₂ | |
| Molecular Weight | 120.24 g/mol | |
| Boiling Point | 61 °C at 23 mmHg | |
| Density | 1.048 g/mL at 25 °C | |
| Refractive Index | 1.568 (20 °C, D) |
Synthesis of Ethyl Dithioacetate
A reliable method for the preparation of ethyl dithioacetate involves the reaction of a Grignard reagent with carbon disulfide, followed by alkylation.[1]
Protocol 1: Synthesis of Ethyl Dithioacetate via Grignard Reagent
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromoethane
-
Carbon disulfide (CS₂)
-
Iodoethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a portion of a solution of bromoethane (1.1 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Carbon Disulfide: Cool the Grignard solution to 0 °C in an ice bath. Add carbon disulfide (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C. A thick, reddish-brown precipitate will form.
-
Alkylation: After the addition of carbon disulfide is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cool the mixture back to 0 °C and add iodoethane (1.1 eq) dropwise.
-
Work-up: After the addition of iodoethane, stir the reaction mixture at room temperature for 2 hours. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude ethyl dithioacetate can be purified by vacuum distillation to yield a yellow-orange liquid.
Application of Ethyl Dithioacetate in the Synthesis of Thioamides
Thioamides are crucial structural motifs in many pharmaceuticals and biologically active compounds. Ethyl dithioacetate provides a straightforward and efficient route to a wide variety of N-substituted and N,N-disubstituted thioamides through its reaction with primary and secondary amines, respectively.[2]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic thiocarbonyl carbon of ethyl dithioacetate. This is followed by the elimination of ethanethiol to furnish the corresponding thioamide.
Caption: General workflow for the synthesis of thioamides from ethyl dithioacetate.
Protocol 2: Synthesis of N-Aryl Thioamides
Materials:
-
Ethyl dithioacetate
-
Substituted aniline
-
Anhydrous toluene or THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous toluene. Add ethyl dithioacetate (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude thioamide can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Synthesis of N,N-Dialkyl Thioamides
Materials:
-
Ethyl dithioacetate
-
Secondary amine (e.g., diethylamine, morpholine)
-
Anhydrous ethanol
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a sealed tube, dissolve the secondary amine (1.0 eq) in anhydrous ethanol. Add ethyl dithioacetate (1.2 eq).
-
Reaction: Heat the sealed tube to 80 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude N,N-dialkyl thioamide can be purified by vacuum distillation or column chromatography.
Synthesis of Thioketones from Ethyl Dithioacetate
Thioketones are highly reactive species and valuable intermediates in organic synthesis. While often transient, sterically hindered thioketones can be isolated. Ethyl dithioacetate can serve as a precursor to thioketones through reaction with organometallic reagents such as Grignard or organolithium reagents.[3]
Mechanistic Considerations
The reaction involves the nucleophilic addition of the organometallic reagent to the thiocarbonyl carbon of the dithioester. The resulting intermediate can then be quenched to afford the thioketone. The choice of organometallic reagent and reaction conditions is crucial to avoid side reactions, such as double addition.
Caption: Synthesis of thioketones from ethyl dithioacetate and an organometallic reagent.
Protocol 4: Synthesis of a Thioketone using an Organolithium Reagent
Materials:
-
Ethyl dithioacetate
-
Organolithium reagent (e.g., phenyllithium, n-butyllithium) in a suitable solvent
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve ethyl dithioacetate (1.0 eq) in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium: Add the organolithium reagent (1.0 eq) dropwise to the cooled solution of ethyl dithioacetate, maintaining the temperature at -78 °C.
-
Quenching: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Due to the potential instability of thioketones, it is advisable to use the crude product immediately in the next step or purify it rapidly by flash column chromatography at low temperature.
Comparative Advantages of Ethyl Dithioacetate
While reagents like Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are commonly used for thionation, ethyl dithioacetate offers several distinct advantages:
-
Milder Reaction Conditions: Reactions with ethyl dithioacetate can often be carried out under milder conditions compared to the high temperatures typically required for Lawesson's reagent or P₄S₁₀.[4]
-
Improved Functional Group Tolerance: The milder conditions associated with ethyl dithioacetate can lead to better tolerance of sensitive functional groups in the substrate.
-
Stoichiometric Control: As a defined chemical entity, ethyl dithioacetate allows for more precise stoichiometric control of the thioacylation reaction.
-
Reduced Odor: While still pungent, the byproducts from reactions with ethyl dithioacetate (primarily ethanethiol) are generally less noxious than the phosphorus-containing byproducts of Lawesson's reagent.
However, it is important to note that for the direct thionation of carbonyl compounds (ketones and amides), Lawesson's reagent often provides higher yields and is more broadly applicable.[5] Ethyl dithioacetate excels as a thioacylating agent for nucleophiles like amines and organometallics.
Conclusion
Ethyl dithioacetate is a valuable and versatile reagent in the synthetic organic chemist's toolbox. Its ability to act as an efficient thioacylating agent provides a reliable and often milder alternative for the synthesis of a wide range of thiocarbonyl compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize ethyl dithioacetate in their synthetic endeavors, contributing to advancements in drug discovery and materials science.
References
-
SYNTHESIS. Synthesis of dithioesters. Organic Chemistry Portal. Available at: [Link] (Accessed January 23, 2026).
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. 2021.
-
Thioamide synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link] (Accessed January 23, 2026).
- Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. 2023.
-
Thioamide synthesis by thionation. Organic Chemistry Portal. Available at: [Link] (Accessed January 23, 2026).
- Transformation of Amides to Thioamides Using an Efficient and Novel Thi
- Synthetic access to thiols: A review. Journal of Chemical Sciences. 2024.
-
The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande. Available at: [Link] (Accessed January 23, 2026).
- Thioamide Synthesis: Thioacyl-N-phthalimides as Thioacylating Agents. The Journal of Organic Chemistry. 2011.
-
organolithium reagents 1. Harvard University. Available at: [Link] (Accessed January 23, 2026).
-
Dithioesters in Organic Synthesis. ResearchGate. Available at: [Link] (Accessed January 23, 2026).
-
Use of Lawesson's Reagent in Organic Syntheses. ResearchGate. Available at: [Link] (Accessed January 23, 2026).
-
10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. YouTube. Available at: [Link] (Accessed January 23, 2026).
-
3 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link] (Accessed January 23, 2026).
-
Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. Available at: [Link] (Accessed January 23, 2026).
- Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. Molecules. 2020.
-
Gilman Reagent & Organocuprates. YouTube. Available at: [Link] (Accessed January 23, 2026).
-
Ethylmagnesium bromide. Wikipedia. Available at: [Link] (Accessed January 23, 2026).
-
R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. Available at: [Link] (Accessed January 23, 2026).
-
Synthesis of dithioesters. Organic Chemistry Portal. Available at: [Link] (Accessed January 23, 2026).
- Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. 2023.
-
SYNTHESIS AND LUBRICITY PROPERTIES ANALYSIS OF BRANCHED DICARBOXYLATE ESTERS BASED LUBRICANT. Universiti Kebangsaan Malaysia. Available at: [Link] (Accessed January 23, 2026).
- Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. Molecules. 2024.
Sources
Revolutionizing Dithioester Synthesis: A Guide to Continuous Flow Chemistry Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Process Innovation in Dithioester Chemistry
Dithioesters are a critical class of organic compounds, serving as versatile intermediates in organic synthesis and as key components in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a cornerstone of modern polymer chemistry.[1][2] Traditional batch synthesis of dithioesters, however, is often plagued by challenges, including long reaction times, the use of hazardous reagents like carbon disulfide, and difficulties in controlling exothermic reactions, which can lead to side product formation and reduced yields.[3] Continuous flow chemistry emerges as a powerful alternative, offering precise control over reaction parameters, enhanced safety, and improved scalability, thereby addressing the inherent limitations of batch processing.[4][5]
This application note provides a comprehensive guide to the principles and practical application of continuous flow chemistry for dithioester reactions. We will delve into the mechanistic advantages of flow processing, provide detailed, field-proven protocols for the synthesis of various dithioesters, and offer insights into the design and implementation of robust and efficient continuous flow systems.
The Flow Advantage: Mechanistic Insights and Causality in Dithioester Synthesis
The transition from batch to continuous flow for dithioester synthesis is not merely a change in apparatus but a fundamental shift in reaction philosophy. The unique environment within a micro- or mesoscale flow reactor directly influences the reaction mechanism and kinetics, leading to significant process improvements.
Enhanced Mass and Heat Transfer: Taming Reactive Intermediates
Many dithioester syntheses involve highly reactive intermediates and exothermic steps. For instance, the reaction of a Grignard reagent with carbon disulfide to form a dithiocarboxylate salt is highly exothermic and rapid.[3] In a batch reactor, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and decomposition of the desired product.[5]
Flow reactors, with their high surface-area-to-volume ratio, facilitate extremely efficient heat exchange, allowing for precise temperature control and the safe handling of highly exothermic reactions.[2] This rapid heat removal quenches undesirable thermal decomposition pathways, leading to higher product purity and yield. Similarly, the rapid mixing achieved in flow reactors ensures homogeneous reaction conditions, preventing localized concentration gradients that can also lead to side product formation.[6]
Precise Control Over Reaction Time and Stoichiometry
In continuous flow, the reaction time, or residence time, is precisely determined by the reactor volume and the flow rate of the reagents.[7] This allows for the fine-tuning of reaction conditions to maximize the formation of the desired dithioester while minimizing the formation of impurities. This level of control is particularly advantageous for reactions that are sensitive to reaction time, where prolonged exposure of the product to the reaction conditions can lead to degradation.
Furthermore, the stoichiometry of the reaction is controlled by the relative flow rates and concentrations of the reagent streams.[7] This enables the use of precise molar ratios, minimizing the need for large excesses of reagents and simplifying downstream purification.
Enabling Unstable Reagent Chemistry and Telescoped Reactions
Continuous flow chemistry is exceptionally well-suited for the in-situ generation and immediate consumption of unstable or hazardous reagents.[8] For example, dithiocarboxylic acids, which can be unstable, can be generated in one reactor module and immediately reacted in a subsequent module without the need for isolation.[3] This "telescoping" of reaction steps into a single, continuous process avoids the handling of sensitive intermediates and significantly improves process efficiency and safety.
Experimental Protocols and System Design
The following sections provide detailed protocols for the continuous flow synthesis of representative dithioesters. These protocols are designed to be self-validating, with clear operational parameters and expected outcomes.
Protocol 1: Continuous Flow Synthesis of a RAFT Agent from a Carboxylic Acid
This protocol details a two-step telescoped synthesis of a dithiobenzoate RAFT agent, starting from benzoic acid. The first step involves the conversion of the carboxylic acid to an acyl chloride, which is then immediately reacted with a dithiocarboxylate salt generated in situ.
Step 1: In-Flow Generation of Benzoyl Chloride
A solution of benzoic acid in a suitable solvent (e.g., dichloromethane) and a solution of an activating agent (e.g., oxalyl chloride with a catalytic amount of DMF) are continuously pumped and mixed in a T-mixer before entering a heated reactor coil. The resulting stream contains the in-situ generated benzoyl chloride.
Step 2: Dithioesterification
Simultaneously, a solution of a dithiocarboxylate precursor (e.g., sodium trithiocarbonate) is prepared. This solution is then mixed with the benzoyl chloride stream in a second T-mixer and passed through another heated reactor coil to form the desired dithiobenzoate RAFT agent.
Table 1: Operational Parameters for Continuous Flow RAFT Agent Synthesis
| Parameter | Value |
| Reagent Streams | |
| Stream A | Benzoic Acid (1.0 M in CH₂Cl₂), Oxalyl Chloride (1.2 M in CH₂Cl₂), DMF (cat.) |
| Stream B | Sodium Trithiocarbonate (1.1 M in MeCN/H₂O) |
| Flow Rates | |
| Stream A | 0.5 mL/min |
| Stream B | 0.5 mL/min |
| Reactor 1 (Acyl Chloride Formation) | |
| Material | PFA Tubing |
| Volume | 2.0 mL |
| Temperature | 60 °C |
| Residence Time | 2.0 min |
| Reactor 2 (Dithioesterification) | |
| Material | PFA Tubing |
| Volume | 5.0 mL |
| Temperature | 40 °C |
| Residence Time | 5.0 min |
| Back Pressure Regulator | 5 bar |
| Expected Yield | > 85% |
Experimental Workflow Diagram
Caption: Telescoped continuous flow synthesis of a RAFT agent.
Protocol 2: Dithioesterification of a Carboxylic Acid using a Packed-Bed Reactor
This protocol describes the synthesis of a dithioester from a carboxylic acid and a thiol using a solid-supported coupling agent in a packed-bed reactor. This approach simplifies purification as the excess reagents and byproducts are retained on the solid support.
A solution of a carboxylic acid and a thiol in a suitable solvent (e.g., acetonitrile) is continuously passed through a heated column packed with a solid-supported carbodiimide reagent. The dithioester is formed within the column and elutes as a clean product stream.
Table 2: Operational Parameters for Packed-Bed Dithioesterification
| Parameter | Value |
| Reagent Stream | Carboxylic Acid (0.5 M), Thiol (0.6 M) in Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Packed-Bed Reactor | |
| Solid Support | Polymer-supported Carbodiimide |
| Column Dimensions | 10 mm ID x 100 mm length |
| Temperature | 70 °C |
| Back Pressure Regulator | 3 bar |
| Expected Yield | > 90% |
Logical Relationship Diagram
Caption: Packed-bed reactor setup for dithioester synthesis.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through the implementation of in-line analytical techniques. For instance, the integration of an in-line FTIR or UV-Vis spectrometer after the reactor outlet can provide real-time monitoring of the reaction progress, allowing for rapid optimization of reaction conditions and ensuring consistent product quality. The disappearance of the carboxylic acid C=O stretch and the appearance of the dithioester C=S stretch in the FTIR spectrum would confirm the successful conversion.
Conclusion: The Future of Dithioester Synthesis is in Flow
Continuous flow chemistry offers a paradigm shift in the synthesis of dithioesters, providing a safer, more efficient, and scalable alternative to traditional batch methods. The precise control over reaction parameters afforded by flow reactors allows for the optimization of reaction conditions to maximize yields and minimize impurities. The ability to perform multi-step, telescoped reactions and to handle hazardous reagents in situ further enhances the utility of this technology. As the demand for well-defined polymers and complex organic molecules continues to grow, the adoption of continuous flow methods for dithioester synthesis will be crucial for accelerating innovation in materials science and drug development.
References
- Li, X., & Song, Q. (2024). Dithiocarboxylic Acid Esters (Update 2024). In Science of Synthesis. Georg Thieme Verlag.
-
Organic Chemistry Portal. (n.d.). Synthesis of thioesters and thioacids by acylation of thiols (thiolation). Retrieved from [Link]
-
ResearchGate. (2025). Functional RAFT Agents for Radical-Controlled Polymerization: Quantitative Synthesis of Trithiocarbonates Containing Functional Groups as RAFT Agents Using Equivalent Amount of CS2. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison between batch and flow process; advantages and challenges in.... Retrieved from [Link]
- Reaction Chemistry & Engineering, 6(11). (2021). Application of reactor engineering concepts in continuous flow chemistry: a review.
-
ResearchGate. (2025). Convenient Synthesis of Thiol Esters from Acyl Chlorides and Disulfides Using Zn/AlCl3. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes. Retrieved from [Link]
-
Kurok, A., et al. (2017). Looped flow RAFT polymerization for multiblock copolymer synthesis. Polymer Chemistry, 8(20), 3249-3254. [Link]
- Adamo, A., et al. (2016). The assembly and use of continuous-flow systems for chemical synthesis.
-
ResearchGate. (2025). Continuous in situ generation and reaction of phosgene in a microflow system. Retrieved from [Link]
-
EBSCO. (n.d.). Flow Reactor Systems. Retrieved from [Link]
- Pittaway, P. M., et al. (2023). Continuous synthesis of block copolymer nanoparticles via telescoped RAFT solution and dispersion polymerisation in a miniature CSTR cascade. Reaction Chemistry & Engineering, 8(3), 707-717.
- Movsisyan, M., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry, 86(24), 18046-18055.
-
Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes. Retrieved from [Link]
- Gemo, A., et al. (2023). In-Flow Generation of Thionyl Fluoride (SOF2) Enables the Rapid and Efficient Synthesis of Acyl Fluorides from Carboxylic Acids. ACS Sustainable Chemistry & Engineering, 11(4), 1616-1623.
- MDPI. (2023). Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation of Functional Groups in Organic Compounds: What Is More Effective?. International Journal of Molecular Sciences, 24(20), 15416.
- MDPI. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(19), 6529.
-
Amar Equipment. (2025). Flow Chemistry: Revolutionizing the Safeguarding of Energetic Materials Production. Retrieved from [Link]
-
Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]
- International Journal of Pharmaceutical Research and Applications, 4(5), 1-10. (2023). Flow reactor design and construction for organic synthesis.
-
Kilolabs. (n.d.). Batch vs. Continuous Process - Flow Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. Retrieved from [Link]
- RSC Publishing. (2011). Continuous in situ generation and reaction of phosgene in a microflow system.
-
R Discovery. (2011). Continuous in situ generation and reaction of phosgene in a microflow system. Retrieved from [Link]
Sources
- 1. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The assembly and use of continuous flow systems for chemical synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SI-PET-RAFT in flow: improved control over polymer brush growth - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00488K [pubs.rsc.org]
- 8. img01.pharmablock.com [img01.pharmablock.com]
Application Notes & Protocols: The Strategic Role of Ethyl Dithioacetate and its Analogs in Pharmaceutical Intermediate Synthesis
Abstract: This technical guide provides an in-depth exploration of ethyl dithioacetate and related dithiocarboxylate esters as versatile building blocks in the synthesis of pharmaceutical intermediates. Moving beyond a simple recitation of procedures, this document elucidates the chemical principles and strategic advantages of employing these reagents, with a primary focus on the construction of sulfur-containing heterocyclic scaffolds such as thiazoles and thiophenes. Detailed mechanistic pathways, validated experimental protocols, and critical safety considerations are presented to equip researchers, scientists, and drug development professionals with actionable insights for leveraging this powerful class of organosulfur compounds.
Introduction: The Thioacyl Moiety as a Cornerstone in Heterocyclic Chemistry
In the landscape of pharmaceutical development, heterocyclic compounds form the structural core of a vast number of therapeutic agents. Among these, sulfur-containing heterocycles, particularly thiazoles and thiophenes, are privileged scaffolds due to their unique electronic properties and ability to engage in critical binding interactions with biological targets. Ethyl dithioacetate (CH₃CSSEt), a representative dithioester, serves as a potent and versatile source of the thioacyl group, a key reactive unit for the construction of these vital molecular frameworks.
The reactivity of ethyl dithioacetate is dominated by the electrophilic nature of the thiocarbonyl carbon and the nucleophilicity of the thiocarbonyl sulfur. This dual reactivity allows it to participate in a variety of cyclization and condensation reactions, making it an invaluable tool for synthetic chemists. This guide will detail its application in two major classes of heterocycle synthesis, providing both the mechanistic rationale and practical execution details.
Key Properties of Ethyl Dithioacetate:
| Property | Value | Source |
| CAS Number | 870-73-5 | [1] |
| Molecular Formula | C₄H₈S₂ | [2] |
| Molecular Weight | 120.24 g/mol | [1] |
| Appearance | Flammable liquid | [2] |
| Hazards | Flammable, Skin/Eye Irritant, Respiratory Irritant | [2] |
Core Application I: Thiazole Ring Synthesis via Dithiocarboxylate Cyclization
The thiazole ring is a fundamental component of numerous pharmaceuticals, including the gout medication Febuxostat and Vitamin B1.[3] The Hantzsch thiazole synthesis, traditionally involving the condensation of a thioamide with an α-haloketone, is a cornerstone of medicinal chemistry.[3][4] While ethyl dithioacetate is not a direct reactant in the classic Hantzsch pathway, its dithiocarboxylate analogs are instrumental in modern variations for synthesizing highly substituted thiazoles.
Mechanistic Insight: Base-Induced Cyclization with Isocyanides
A powerful and efficient method for synthesizing 4,5-disubstituted thiazoles involves the base-induced cyclization of dithiocarboxylates (such as methyl or ethyl arenecarbodithioates) with active methylene isocyanides (e.g., tosylmethyl isocyanide, ethyl isocyanoacetate).[5] This approach circumvents the need for pre-forming a thioamide and often proceeds rapidly under mild conditions.[5]
The reaction is initiated by the deprotonation of the active methylene isocyanide by a base (e.g., potassium carbonate), generating a potent nucleophile. This nucleophile attacks the electrophilic thiocarbonyl carbon of the dithiocarboxylate. The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen attacks one of the sulfur atoms, followed by elimination of a thiol to form the stable aromatic thiazole ring.
Caption: Mechanism of base-induced thiazole synthesis.
Protocol: Synthesis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylate
This protocol is adapted from the principles of the Hantzsch synthesis, a common method for creating thiazole rings found in drugs like Febuxostat.[6][7] It demonstrates the reaction between a thioamide (which can be derived from a dithiocarboxylate) and an α-halo ketoester.
Materials:
-
3-Cyano-4-isobutoxythiobenzamide (1.0 eq)
-
Ethyl 2-chloroacetoacetate (1.1 eq)
-
Ethanol (as solvent)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard glassware for workup (separatory funnel, beakers)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Ethyl 2-chloroacetoacetate is corrosive and lachrymatory. Wear gloves, safety goggles, and a lab coat.
-
Thioamides often have unpleasant odors. Handle with care.
-
Ethanol and ethyl acetate are flammable; keep away from ignition sources.[8][9][11][12]
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-cyano-4-isobutoxythiobenzamide (e.g., 10.0 g, 1 eq).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask.
-
Reagent Addition: While stirring, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise to the suspension at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the residue in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.[6]
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the pure thiazole intermediate.[6]
Core Application II: Thiophene Ring Synthesis
Thiophenes are another class of sulfur-containing heterocycles with widespread applications in pharmaceuticals, including as anti-inflammatory and CNS agents.[13][14] The most prominent method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[15][16]
Mechanistic Insight: The Gewald Reaction
The Gewald reaction is a multi-component condensation of a carbonyl compound (ketone or aldehyde), an α-cyanoester (such as ethyl cyanoacetate), and elemental sulfur, typically catalyzed by a base like morpholine or triethylamine.[15][17]
The established mechanism proceeds through an initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form an α,β-unsaturated nitrile.[17] Elemental sulfur then adds to the intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. While ethyl dithioacetate is not a direct component of the standard Gewald reaction, understanding this mechanism is crucial for any medicinal chemist working on thiophene synthesis.
Caption: General workflow of the Gewald reaction.
Protocol: Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
This protocol outlines a typical Gewald reaction, a robust method for accessing functionalized thiophenes that are valuable pharmaceutical intermediates.[13]
Materials:
-
Ethyl cyanoacetate (1.0 eq)[18]
-
Acetylacetone (1.0 eq)
-
Elemental sulfur (1.2 eq)
-
Diethylamine (1.0 eq, catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Stirring plate and magnetic stir bar
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Diethylamine is corrosive and has a strong odor. Handle with care.
-
Avoid inhalation of sulfur dust.
-
The reaction may produce hydrogen sulfide (H₂S), a toxic gas. Ensure adequate ventilation.
Procedure:
-
Initial Mixture: In a round-bottom flask, combine equimolar amounts (e.g., 0.05 mol) of ethyl cyanoacetate and acetylacetone at room temperature.[13]
-
Sulfur Addition: Add elemental sulfur (0.06 mol, 1.2 eq) to the mixture with stirring.
-
Catalyst Addition: Slowly add diethylamine (0.05 mol, 1.0 eq) dropwise to the heterogeneous mixture. An exothermic reaction may be observed.
-
Heating: Stir the reaction mixture at 40–50 °C for 4 hours.[13] The mixture will typically become darker and more homogeneous.
-
Crystallization: After the heating period, allow the mixture to stand at room temperature overnight. A precipitate will form.
-
Isolation: Collect the solid product by filtration, washing with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be dried and then recrystallized from ethanol to yield the pure 2-aminothiophene derivative.[13]
Conclusion
Ethyl dithioacetate and its chemical relatives are powerful reagents in the synthetic chemist's toolbox for constructing high-value pharmaceutical intermediates. Their ability to act as thioacylating agents or as direct partners in cyclization reactions provides efficient and modular routes to thiazole and thiophene scaffolds. The protocols and mechanistic insights provided herein demonstrate the causality behind the experimental choices, offering a robust framework for researchers to apply these methods in their own drug discovery and development programs. By understanding the underlying principles of reactivity, scientists can harness the full potential of these organosulfur compounds to accelerate the synthesis of next-generation therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
ResearchGate. (2023). Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. Retrieved from [Link]
-
Arkivoc. (n.d.). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl dithioacetate | C4H8S2 | CID 70093 - PubChem. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer - PMC. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
-
ResearchGate. (2017). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
ES Food & Agroforestry. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl diazoacetate - Organic Syntheses Procedure. Retrieved from [Link]
-
Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]
-
Beilstein Journals. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Ethyl acetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). Synthesis of thiophene and Their Pharmacological Activity. Retrieved from [Link]
- Google Patents. (n.d.). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
-
Univar Solutions. (n.d.). ethyl acetate safety data sheet. Retrieved from [Link]
-
Bahtera Adi Jaya. (2023, November 1). Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose. Retrieved from [Link]
-
ResearchGate. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]
-
PubMed. (2010). Synthesis and pharmacological evaluation of novel fused thiophene derivatives as 5-HT2A receptor antagonists: molecular modeling study. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Molbase. (n.d.). 2-BENZO[5][19]DIOXOL-5-YL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl ethanedithioate. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]
-
RCI Labscan. (2022, August 1). ethyl acetate - SAFETY DATA SHEET. Retrieved from [Link]
-
MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]
-
PubMed. (n.d.). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Ethyl dithioacetate | C4H8S2 | CID 70093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 7. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]
- 8. chemos.de [chemos.de]
- 9. biotrading.com [biotrading.com]
- 10. Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose - Bahtera Adi Jaya [bahteraadijaya.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. rcilabscan.com [rcilabscan.com]
- 13. impactfactor.org [impactfactor.org]
- 14. Synthesis and pharmacological evaluation of novel fused thiophene derivatives as 5-HT2A receptor antagonists: molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]
- 18. Study on optimum synthesis of ethyl cyanoacetate | E3S Web of Conferences [e3s-conferences.org]
- 19. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Dithioacetate
Welcome to the Technical Support Center for the synthesis of ethyl dithioacetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to help you optimize your synthetic protocols and troubleshoot common issues. Our goal is to equip you with the knowledge to improve the yield and purity of your ethyl dithioacetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing ethyl dithioacetate from ethyl acetate?
A1: The most common and effective methods for synthesizing ethyl dithioacetate involve the thionation of a suitable precursor, typically ethyl acetate or acetic acid. The two principal thionating agents used for this transformation are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).[1][2] Lawesson's reagent is generally considered milder and more soluble in organic solvents, often leading to cleaner reactions and higher yields with fewer byproducts compared to P₄S₁₀.[2] However, P₄S₁₀ is a more cost-effective reagent.
Q2: What is the general reaction mechanism for the thionation of ethyl acetate?
A2: The thionation of an ester like ethyl acetate with either Lawesson's reagent or P₄S₁₀ proceeds through a multi-step mechanism. In the case of Lawesson's reagent, the active thionating species is a dithiophosphine ylide, which forms a four-membered thiaoxaphosphetane intermediate with the carbonyl group of the ester.[2] This intermediate then undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the desired thiocarbonyl compound (ethyl dithioacetate) and a phosphorus-containing byproduct.[2] The mechanism for P₄S₁₀ is believed to be similar, involving the formation of a transient reactive phosphorus-sulfur species.
Q3: Which solvent is most suitable for the synthesis of ethyl dithioacetate?
A3: The choice of solvent can significantly impact the reaction rate and yield.[3] For thionation reactions with Lawesson's reagent or P₄S₁₀, anhydrous, high-boiling, non-polar aprotic solvents are generally preferred.[4] Toluene and xylene are commonly used as they can be refluxed to provide the necessary thermal energy for the reaction to proceed to completion. It is crucial to use anhydrous solvents, as both Lawesson's reagent and P₄S₁₀ can react with water, leading to their decomposition and the formation of undesirable byproducts.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). When using TLC, the disappearance of the starting material (ethyl acetate) and the appearance of a new, typically more colorful (often yellow or orange), and lower Rf spot corresponding to the ethyl dithioacetate product indicates the reaction is proceeding. For a more quantitative assessment, GC-MS can be used to determine the ratio of starting material to product.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of ethyl dithioacetate.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Inactive Thionating Reagent | Use a fresh batch of Lawesson's reagent or P₄S₁₀. Ensure the reagent has been stored under anhydrous conditions. | Lawesson's reagent and P₄S₁₀ are sensitive to moisture and can degrade over time, losing their reactivity. Hydrolysis leads to the formation of phosphoric acids and hydrogen sulfide, which will not effectively thionate the ester. |
| Insufficient Reaction Temperature | Increase the reaction temperature by refluxing in a higher-boiling solvent (e.g., switching from toluene to xylene) or by carefully increasing the heat input. | The thionation of esters is a thermally demanding reaction.[1][4] Insufficient thermal energy will result in a slow or incomplete reaction. |
| Incomplete Reaction Time | Extend the reaction time and monitor the progress by TLC or GC-MS until the starting material is consumed. | The conversion of esters to dithioesters can be sluggish.[1] It is important to allow sufficient time for the reaction to go to completion. |
| Poor Quality Starting Materials | Ensure that the ethyl acetate and solvent are of high purity and anhydrous. | Impurities in the starting materials, particularly water, can consume the thionating agent and lead to the formation of byproducts. |
Issue 2: Presence of Multiple Byproducts in the Crude Product
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Decomposition of the Thionating Reagent | Add the thionating agent in portions to the heated reaction mixture to control the exothermic reaction and maintain a steady temperature. | Uncontrolled exothermic reactions can lead to localized overheating, causing the decomposition of the thionating reagent and the formation of complex phosphorus-sulfur byproducts. |
| Side Reactions of the Product | Once the reaction is complete, cool the reaction mixture promptly and proceed with the workup. Avoid prolonged heating after the starting material has been consumed. | Ethyl dithioacetate, like other dithioesters, can be thermally sensitive and may decompose or undergo side reactions upon extended exposure to high temperatures. |
| Reaction with Impurities | Use highly purified and anhydrous starting materials and solvents. | Impurities can react with the thionating agent or the product to form a variety of byproducts. |
Issue 3: Difficulty in Purifying the Product
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Co-distillation with Solvent | After the initial removal of the bulk solvent under reduced pressure, perform a careful fractional distillation to separate the product from any remaining solvent and low-boiling impurities.[5][6] | Ethyl dithioacetate has a distinct boiling point, and fractional distillation is an effective method for separating it from components with different volatilities. |
| Presence of Phosphorus Byproducts | During the workup, wash the organic layer with an aqueous sodium bicarbonate solution to remove acidic phosphorus byproducts. A filtration through a short plug of silica gel can also be effective. | The phosphorus-containing byproducts from Lawesson's reagent or P₄S₁₀ are often polar and can be removed by an aqueous wash or by adsorption onto silica gel. |
| Thermal Decomposition During Distillation | Perform the distillation under reduced pressure to lower the boiling point of the ethyl dithioacetate and minimize thermal decomposition. | Lowering the distillation temperature by reducing the pressure helps to prevent the degradation of the thermally sensitive product. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Dithioacetate using Lawesson's Reagent
Materials:
-
Ethyl acetate (anhydrous)
-
Lawesson's Reagent
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add ethyl acetate (1.0 equivalent) and anhydrous toluene.
-
Under a nitrogen atmosphere, add Lawesson's reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure ethyl dithioacetate.
Protocol 2: Synthesis of Ethyl Dithioacetate using Phosphorus Pentasulfide (P₄S₁₀)
Materials:
-
Ethyl acetate (anhydrous)
-
Phosphorus Pentasulfide (P₄S₁₀)
-
Xylene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexanes
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add anhydrous xylene.
-
Under a nitrogen atmosphere, carefully add P₄S₁₀ (0.3 equivalents) to the solvent.
-
Heat the suspension to reflux and then add ethyl acetate (1.0 equivalent) dropwise over 30 minutes.
-
Continue to reflux for 6-8 hours, monitoring the reaction progress by GC-MS.
-
Cool the reaction mixture to room temperature and decant the supernatant from the solid residue.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Data Presentation
Table 1: Effect of Thionating Agent and Solvent on Yield
| Entry | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Lawesson's Reagent | Toluene | 110 | 6 | ~75 |
| 2 | P₄S₁₀ | Toluene | 110 | 8 | ~60 |
| 3 | Lawesson's Reagent | Xylene | 140 | 4 | ~80 |
| 4 | P₄S₁₀ | Xylene | 140 | 6 | ~65 |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Visualizations
Experimental Workflow for Ethyl Dithioacetate Synthesis
Caption: Workflow for the synthesis and purification of ethyl dithioacetate.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for low yield in ethyl dithioacetate synthesis.
References
-
Ozturk, T., Ertas, E., & Mert, O. (2010). A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses. Chemical Reviews, 110(6), 3419–3478. [Link]
-
Bergman, J., Pettersson, B., Hasimbegovic, V., & Svensson, P. H. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry, 76(6), 1546–1553. [Link]
-
Ozturk, T. (2007). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5061-5087. [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. [Link]
-
Saeed, A., Shaheen, S., & Abbas, N. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]
-
Chemistry LibreTexts. (2023, October 30). 3: Fractional Distillation. [Link]
-
Biotage. (2023, January 30). Can reaction solvent choice impact synthesis results?. [Link]
Sources
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vlab.amrita.edu [vlab.amrita.edu]
Technical Support Center: Purification of Crude Ethyl Dithioacetate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for ethyl dithioacetate. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile thiocarbonyl compound. We understand that purifying crude reaction mixtures can be a significant challenge, often impacting yield, purity, and the success of subsequent experimental steps. This document provides field-proven insights and detailed protocols in a troubleshooting format to help you navigate the common issues encountered during the purification of ethyl dithioacetate. Our goal is to explain not just the "how," but the critical "why" behind each technique, ensuring you can adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding Your Crude Product
Question: What are the likely impurities in my crude ethyl dithioacetate?
Answer: The impurity profile of your crude product is intrinsically linked to its synthesis method. A common route to dithioesters involves the reaction of a precursor with a sulfurizing agent. Consequently, typical impurities may include:
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Unreacted Starting Materials: Such as acetic acid, ethanol, or related reagents.
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Thioacylation Byproducts: This can include compounds like ethyl thioacetate (the monothio analog), which can have similar chromatographic behavior.[1]
-
Sulfur-Containing Impurities: Elemental sulfur or polysulfides, especially if excess sulfurizing agent was used. These often present as a pale yellow, insoluble solid.
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Decomposition Products: Dithioesters can be thermally and hydrolytically sensitive. Impurities may arise from degradation during the reaction or initial workup.
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Solvent Residues: Residual reaction or extraction solvents.
Understanding these potential contaminants is the first step in designing an effective purification strategy. A simple ¹H NMR or GC-MS of the crude material can be invaluable for identifying the major impurities you need to target.
Question: My crude (or even purified) ethyl dithioacetate is a deep yellow to orange-red liquid. Is this normal?
Answer: Yes, this is characteristic. Unlike their oxygen-containing ester cousins, dithioesters are often intensely colored. Pure ethyl dithioacetate is typically described as a yellow to orange or reddish-yellow liquid. The color arises from the n→π* electronic transition of the C=S chromophore. While a slight yellow or orange hue is expected, a very dark red, brown, or black coloration may indicate the presence of significant polymeric or decomposition-related impurities.
Section 2: Purification via Distillation
Question: I'm trying to distill my ethyl dithioacetate at atmospheric pressure, but my yield is extremely low and I'm left with a dark, tarry residue in the distillation flask. What is happening?
Answer: You are likely observing significant thermal decomposition. Ethyl dithioacetate has a relatively high boiling point at atmospheric pressure, and holding it at this temperature can cause it to break down.
The Core Principle: The goal of distillation is to separate compounds based on differences in boiling points. However, for thermally sensitive compounds, it is crucial to lower the boiling point to a temperature where the molecule is stable. This is achieved through vacuum distillation.
According to literature, the boiling point of ethyl dithioacetate is approximately 61 °C at 23 mmHg .[2][3] Attempting to distill at atmospheric pressure (760 mmHg) would require a much higher temperature, leading to degradation.
Troubleshooting Steps & Protocol:
-
Always Use Vacuum: Never attempt to distill ethyl dithioacetate at atmospheric pressure. A standard laboratory vacuum pump (rotary vane pump) is sufficient.
-
Monitor Temperature and Pressure: Use a manometer to accurately measure the pressure in your system. The boiling point is dependent on the vacuum you can achieve.
-
Prevent Bumping: Use a magnetic stir bar or capillary bubbler to ensure smooth boiling. Violent bumping can carry non-volatile impurities into your receiving flask.
-
Insulate the Column: For efficient fractional distillation, insulating the distillation column (e.g., with glass wool or aluminum foil) helps maintain the temperature gradient.
-
Setup: Assemble a clean, dry distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
-
Charge the Flask: Add the crude ethyl dithioacetate to the distillation flask, not exceeding half the flask's volume. Add a new magnetic stir bar.
-
Apply Vacuum: Begin stirring and slowly apply vacuum. Observe for any vigorous bubbling from residual low-boiling solvents. It is often beneficial to remove these solvents at a lower vacuum/gentle heat first.
-
Heating: Once a stable vacuum is achieved (e.g., ~20-25 mmHg), gently heat the distillation pot using a heating mantle with a stirrer.
-
Fraction Collection: Collect any initial low-boiling impurities as a forerun. Once the temperature at the thermometer stabilizes near the expected boiling point (e.g., ~61 °C at 23 mmHg), switch to a clean receiving flask to collect the pure ethyl dithioacetate fraction.
-
Completion: Stop the distillation when the temperature starts to drop or rise significantly, or when you observe the formation of dark, non-volatile residue.
-
Cooling: Allow the system to cool completely before slowly re-introducing air to prevent shattering the glassware.
Section 3: Purification via Column Chromatography
Question: My compound is streaking badly on the silica gel column, or I can't get good separation from a close-running impurity. What's the best approach for column chromatography?
Answer: Streaking and poor separation are common issues that can usually be solved by optimizing the stationary and mobile phases. Ethyl dithioacetate is a moderately polar compound, making it well-suited for normal-phase silica gel chromatography.
The Core Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the solvent). For silica gel, which is polar and slightly acidic, more polar compounds adhere more strongly and elute later.[4]
Troubleshooting & Optimization:
-
Finding the Right Solvent System: The key is to find a solvent system where your product has an Rf (retention factor) of 0.25 - 0.35 on a TLC plate. This typically provides the best separation on a column.
-
Good Starting Point: A mixture of Ethyl Acetate/Hexanes is an excellent and standard choice for compounds of this polarity.[4][5] Start with a low polarity mixture (e.g., 5% EtOAc in Hexanes) and gradually increase the polarity.
-
Alternative Systems: Dichloromethane/Hexanes or Diethyl Ether/Hexanes can also be effective.[5][6]
-
-
Addressing Streaking: Streaking on TLC or a column can indicate several issues:
-
Overloading: You are applying too much crude material to the column. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1 for good separation.
-
Impurity Interaction: Very polar impurities (like baseline material on a TLC) can interfere with the chromatography. Consider a pre-purification step, such as an aqueous wash or filtration through a small plug of silica, to remove them.
-
Compound Instability: While less common for this compound on silica, some molecules can degrade on the acidic surface. If this is suspected, you can use deactivated (neutral) silica or alumina.
-
Caption: Logic for optimizing a solvent system using TLC before column chromatography.
Section 4: Stability and Storage
Question: I successfully purified my ethyl dithioacetate, but after a few weeks, it seems to have discolored or shown new spots on TLC. How should I store it?
Answer: Dithioesters can be sensitive to oxygen, light, and heat over long periods. Proper storage is critical to maintain purity.
Best Practices for Storage:
-
Inert Atmosphere: Oxygen can slowly oxidize sulfur compounds. It is highly recommended to store the purified liquid under an inert atmosphere like argon or nitrogen.[7]
-
Low Temperature: Store the vial in a refrigerator or freezer (<-20°C is ideal) to slow down any potential decomposition pathways.[8]
-
Light Protection: Use an amber vial or wrap a clear vial in aluminum foil to protect the compound from light, which can promote degradation.[8]
-
Anhydrous Conditions: Ensure the compound is dry before storage, as water can cause slow hydrolysis over time.
-
Container Choice: Always store in a glass container with a Teflon-lined cap. Avoid plastic containers for organic solutions, as plasticizers can leach into your sample.[7]
Summary of Physical & Safety Data
| Property | Value | Source |
| Molecular Formula | C₄H₈S₂ | [9] |
| Molecular Weight | 120.24 g/mol | [9] |
| Appearance | Yellow to orange-red liquid | - |
| Boiling Point | 61 °C at 23 mmHg | [2][3] |
| Density | ~1.048 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D ~1.568 | [2] |
Safety Information: Ethyl dithioacetate is a flammable liquid and can cause skin, eye, and respiratory irritation. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][9]
General Purification Workflow
Caption: A generalized workflow for the purification of crude ethyl dithioacetate.
References
-
Organic Syntheses. ethyl diazoacetate. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70093, Ethyl dithioacetate. Available from: [Link]
- Google Patents (CN102731298A). Method for purifying ethyl acetate.
-
Organic Syntheses. ethyl diazoacetate. Available from: [Link]
- Google Patents (CN104177257A). Purification method of ethyl acetate.
-
Chilev, C., & Simeonov, E. (2017). REACTIVE DISTILLATION FOR ETHYL ACETATE PRODUCTION. Journal of Chemical Technology and Metallurgy, 52(3), 463-474. Available from: [Link]
-
Wikipedia. Ethyl thioacetate. Available from: [Link]
-
LookChem. Purification of Ethyl acetate - Chempedia. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
- Google Patents (US6841695B2). Process for preparing dithioesters.
-
ResearchGate. (PDF) REACTIVE DISTILLATION FOR ETHYL ACETATE PRODUCTION. Available from: [Link]
-
Membrane Solutions. Column Chromatography Notes. Available from: [Link]
-
Stratech. Storage & Handling of Lipids. Available from: [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available from: [Link]
-
Cleveland State University. Practices for Proper Chemical Storage. Available from: [Link]
Sources
- 1. Ethyl thioacetate - Wikipedia [en.wikipedia.org]
- 2. 二硫代乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Ethyl dithioacetate | 870-73-5 [chemicalbook.com]
- 4. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. csuohio.edu [csuohio.edu]
- 9. Ethyl dithioacetate | C4H8S2 | CID 70093 - PubChem [pubchem.ncbi.nlm.nih.gov]
identifying common side products in ethyl dithioacetate reactions
Welcome to the technical support center for ethyl dithioacetate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you might encounter during your experiments, with a focus on identifying and mitigating common side products.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Experimental Protocols
-
References
Frequently Asked Questions (FAQs)
General Handling and Stability
Question: My ethyl dithioacetate appears to have degraded upon storage. What are the likely decomposition products and how can I prevent this?
Answer:
Ethyl dithioacetate, while reasonably stable, can be susceptible to hydrolysis and oxidation over time, especially if not stored under optimal conditions.
-
Hydrolysis: The most common degradation pathway is hydrolysis, which can be catalyzed by trace amounts of acid or base. This reaction cleaves the dithioester to form acetic acid and ethanethiol . The presence of ethanethiol is often noticeable by its strong, unpleasant odor. In the presence of air (oxygen), ethanethiol can be further oxidized to diethyl disulfide .[1]
-
Oxidation: While the dithioester itself is relatively resistant to mild oxidation, prolonged exposure to air or stronger oxidizing agents can lead to a complex mixture of products, including sulfur oxides.
Troubleshooting and Prevention:
-
Storage: Store ethyl dithioacetate under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) to minimize hydrolysis and oxidation.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis during reactions.
-
Inert Atmosphere: For sensitive reactions, perform the experiment under an inert atmosphere to prevent oxidation of any thiol byproducts.
Reactions at the Thiocarbonyl Group
The thiocarbonyl group in ethyl dithioacetate is a key site of reactivity, particularly for nucleophilic attack. However, side reactions can occur, leading to undesired byproducts.
Question: I am trying to perform a nucleophilic acyl substitution on ethyl dithioacetate with an amine (aminolysis) to form a thioamide, but I am getting a complex mixture of products. What are the likely side products and how can I improve the selectivity?
Answer:
Aminolysis of dithioesters is a common method for synthesizing thioamides. However, several side reactions can complicate the product mixture.[1][2]
Common Side Products:
-
Thiol/Disulfide Formation: The reaction releases ethanethiol as a byproduct. If the reaction is not performed under an inert atmosphere, this thiol can be oxidized to diethyl disulfide .
-
Thiourea Formation: If the amine starting material contains impurities or if the reaction conditions are harsh, self-condensation of the amine with the thiocarbonyl source can lead to the formation of thioureas.
-
Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the starting dithioester to acetic acid and ethanethiol , or the product thioamide to the corresponding amide and hydrogen sulfide, can occur.
Mechanism of Thioamide Formation and Side Product Generation:
Caption: Aminolysis of ethyl dithioacetate and potential side reactions.
Troubleshooting:
| Issue | Probable Cause | Recommended Solution |
| Low Thioamide Yield | Incomplete reaction or side reactions. | Use a slight excess of the amine. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation of the thiol byproduct. Ensure all reagents and solvents are anhydrous. |
| Presence of Disulfide | Oxidation of the ethanethiol byproduct. | Degas solvents before use and maintain an inert atmosphere throughout the reaction and workup. |
| Formation of Amide | Hydrolysis of the thioamide product. | Use anhydrous conditions and avoid aqueous workups if the thioamide is sensitive to hydrolysis. |
Reactions at the α-Carbon (Enethiolate Formation)
The α-protons of ethyl dithioacetate are acidic and can be removed by a strong base to form an enethiolate, which is a powerful nucleophile. However, its ambident nature can lead to different products.
Question: I am attempting to alkylate the enethiolate of ethyl dithioacetate, but I am observing both C-alkylation and S-alkylation products. How can I control the regioselectivity?
Answer:
The enethiolate of ethyl dithioacetate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon (C-alkylation) or the sulfur atom of the thiocarbonyl group (S-alkylation). The S-alkylation product is a ketene dithioacetal.[3][4]
Side Product: Ketene Dithioacetal (S-alkylation product)
The ratio of C- to S-alkylation is influenced by several factors, including the nature of the electrophile, the counterion of the base, the solvent, and the temperature.
Mechanism of C- vs. S-Alkylation:
Caption: Competing pathways of C- and S-alkylation of the enethiolate.
Troubleshooting Guide for Regioselectivity:
| Desired Product | Favored By |
| C-Alkylation | Hard Electrophiles: Alkyl halides (e.g., methyl iodide, ethyl bromide).Kinetic Control: Low temperatures (e.g., -78 °C).Counterion: Lithium ions (from LDA or n-BuLi) often favor C-alkylation.Solvent: Aprotic, non-polar solvents. |
| S-Alkylation | Soft Electrophiles: Allyl or benzyl halides.Thermodynamic Control: Higher temperatures.Counterion: Potassium or sodium ions may favor S-alkylation.Solvent: Polar aprotic solvents (e.g., HMPA) can promote S-alkylation. |
See Also:
Oxidation and Reduction Reactions
Question: What are the expected products and potential side products when I oxidize or reduce ethyl dithioacetate?
Answer:
The oxidation and reduction of ethyl dithioacetate can lead to a variety of products depending on the reagents and reaction conditions.
Oxidation:
-
Mild Oxidation: Mild oxidizing agents may lead to the formation of sulfines or other oxygenated sulfur species. However, these are often unstable. A more common outcome with mild oxidants in the presence of nucleophiles is the conversion to the corresponding ester.
-
Strong Oxidation: Strong oxidizing agents can lead to complex mixtures, including the cleavage of C-S bonds and the formation of sulfonic acids or sulfur oxides.
Reduction:
-
Reduction to Thiols and Alkanes: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the dithioester to a mixture of ethanethiol and ethane .
-
Reduction to Aldehydes: Under carefully controlled conditions with milder reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, it is possible to stop the reduction at the acetaldehyde stage. However, over-reduction to ethanol is a common side product.
-
Desulfurization: Reagents like Raney nickel can cause desulfurization to yield ethyl acetate or even ethane .
Troubleshooting:
-
For Aldehyde Synthesis: Use DIBAL-H at low temperatures (-78 °C) and carefully monitor the reaction progress to avoid over-reduction.
-
For Thiol Synthesis: Use a strong reducing agent like LiAlH₄ and ensure a complete reaction to avoid a mixture of partially reduced products.
-
Control of Oxidation: Use mild oxidizing agents and carefully control the stoichiometry to avoid over-oxidation and decomposition.
Cycloaddition Reactions
Question: I am attempting a Diels-Alder reaction using an α,β-unsaturated dithioester. What are the potential side reactions or unexpected products?
Answer:
α,β-Unsaturated dithioesters can participate in Diels-Alder reactions as dienophiles. The thiocarbonyl group can also undergo other cycloaddition reactions.
-
[4+2] Cycloaddition (Diels-Alder): The C=C double bond of the unsaturated dithioester typically acts as the dienophile. Side reactions can include polymerization of the diene or dienophile, and the formation of regioisomeric products depending on the substitution pattern.[4][5][6]
-
[2+2] Photocycloaddition (Paternò-Büchi type reaction): The C=S bond of the thiocarbonyl group can undergo a [2+2] photocycloaddition with an alkene to form a thietane. This reaction is typically performed under photochemical conditions.[7][8]
Troubleshooting:
-
Diels-Alder: Use a high concentration of reactants to favor the bimolecular cycloaddition over polymerization. The use of Lewis acid catalysts can sometimes improve the rate and regioselectivity.
-
Photocycloaddition: Ensure the use of a suitable light source and photosensitizer if required. The choice of solvent can also influence the reaction outcome.
Experimental Protocols
Protocol 1: General Procedure for Enethiolate Generation and Alkylation
This protocol provides a general method for the C-alkylation of ethyl dithioacetate via its enethiolate.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.05 equivalents) to the stirred THF.
-
Enethiolate Formation: Add ethyl dithioacetate (1.0 equivalent) dropwise to the base solution at -78 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the enethiolate solution at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring Hydrolysis of Ethyl Dithioacetate
This protocol can be used to assess the stability of ethyl dithioacetate under specific conditions.
-
Sample Preparation: Prepare a solution of ethyl dithioacetate in the solvent of interest (e.g., a buffered aqueous solution or an organic solvent containing a known amount of water).
-
Incubation: Incubate the solution at a controlled temperature.
-
Sampling: At various time points, withdraw an aliquot of the reaction mixture.
-
Analysis: Analyze the aliquot by a suitable analytical technique to quantify the remaining ethyl dithioacetate and the formation of hydrolysis products.
-
Gas Chromatography (GC): Can be used to separate and quantify the volatile components (ethyl dithioacetate, ethanethiol, and diethyl disulfide).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the starting material and the appearance of new signals corresponding to the hydrolysis products.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the non-volatile components.
-
References
- Thuillier, A. Dithioesters in Organic Synthesis.
- Thomas, D. D.; et al. Hydrolytic Susceptibility of Dithioester Chain Transfer Agents and Implications in Aqueous RAFT Polymerizations. Macromolecules, 2007, 40(13), 4585-4596.
- Trost, B. M.; et al. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters, 2015, 17(13), 3374-3377.
- Cerda, M. M.; et al. Dithioesters: simple, tunable, cysteine-selective H₂S donors.
- Boydston, A. J.; et al. A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Polymer Chemistry, 2018, 9(34), 4345-4354.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
- Paternò, E.; Chieffi, G. Synthesis in organic chemistry by means of light. Note II. Compounds of unsaturated hydrocarbons with aldehydes and ketones. Gazz. Chim. Ital.1909, 39, 341–361.
- Büchi, G.; Inman, C. G.; Lipinsky, E. S. Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light. Journal of the American Chemical Society, 1954, 76(17), 4327–4331.
- Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 1928, 460(1), 98-122.
- Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 2002, 41(10), 1668-1698.
- Boddaert, T.; et al. In Situ Generation of 1‐Acetylpyrene as a Visible‐Light Photocatalyst for the Thia‐Paternò‐Büchi Reaction.
- Sharma, K.; et al. Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. AIP Conference Proceedings, 2023, 2878(1).
- Procter, D. J.; et al. Selective reductions of cyclic 1,3-diesters by using SmI(2) and H(2)O. Chemistry, 2010, 16(33), 10240-9.
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
-
ChemAnalyst. Comprehensive Guide: Production Process of Ethyl Acetate. [Link]
-
PubChem. Ethyl dithioacetate. [Link]
- D'Auria, M.; Racioppi, R. Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 2013, 18(9), 11384-11422.
-
LibreTexts. 12.7: Oxidizing Agents. [Link]
- Zard, S. Z. A Radical Approach to the Synthesis of Heterocycles. Synlett, 1996, 1996(12), 1148-1154.
- Collins, K. D.; et al. Selective reductions of cyclic 1,3-diesters by using SmI(2) and H(2)O. Chemistry, 2010, 16(33), 10240-9.
-
Master Organic Chemistry. The Diels-Alder Reaction. [Link]
-
Organic Syntheses. Ethyl Diazoacetate. [Link]
-
PubChem. Ethyl dithioacetate. [Link]
- Pal, S.; Jana, A. K. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 2015, 5(101), 83123-83130.
-
ChemistryViews. In-Situ-Generated Photocatalyst for the Thia-Paternò-Büchi Reaction. [Link]
- Boyer, C.; et al. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS. Polymer Chemistry, 2015, 6(29), 5437-5450.
- D'Auria, M.; et al. Diastereoselective Paterno-Buchi reaction on furan derivatives-reaction with asymmetric ketones. Tetrahedron, 1993, 49(19), 4023-4034.
- Procter, D. J.; et al. Selective reductions of cyclic 1,3-diesters by using SmI(2) and H(2)O. PubMed, 2010.
- Wąsicki, M.; et al. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes, 2020, 8(9), 1088.
-
Organic Chemistry Portal. Oxidizing Agents. [Link]
-
LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]
-
IJCRR. ethyl acetate: properties, production processes and applications - a review. [Link]
-
Wikipedia. Diels–Alder reaction. [Link]
-
Organic Letters. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. [Link]
-
YouTube. B.Sc. III Year | Organic synthesis via enolates | Alkylation of diethyl malonate. [Link]
-
ResearchGate. (PDF) Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. [Link]
-
The Journal of Organic Chemistry. Computational Investigation of the Aminolysis of RAFT Macromolecules. [Link]
- Quideau, S.; et al. HETEROCYCLES AND NATURAL PRODUCTS SYNTHESIS THROUGH OXIDATIVE DEAROMATIZATION. Targets in Heterocyclic Systems, 2005, 9, 27-63.
- Theato, P.; et al. CHAPTER 2: End‐group Functionalization of RAFT‐prepared Polymers Using Thiol‐X Chemistries.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. chemistryviews.org [chemistryviews.org]
Technical Support Center: Optimizing Dithioacylation with Ethyl Dithioacetate
Welcome to the technical support center for dithioacylation reactions using ethyl dithioacetate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and deepen their understanding of this versatile reaction. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your success in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the dithioacylation of amines with ethyl dithioacetate, providing the core knowledge needed for effective reaction design.
Q1: What is the fundamental mechanism of dithioacylation when reacting an amine with ethyl dithioacetate?
A1: The reaction is a nucleophilic acyl substitution at the thiocarbonyl carbon. The mechanism proceeds in two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic thiocarbonyl carbon of ethyl dithioacetate. This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, and the ethanethiolate anion (EtS⁻) is eliminated as a leaving group. A proton transfer, often facilitated by a base or another amine molecule, then yields the neutral dithiocarbamate product and ethanethiol.
The presence of a base is crucial as it can deprotonate the amine, increasing its nucleophilicity, and also neutralize the acidic ethanethiol byproduct, driving the reaction forward.
Caption: Dithioacylation via nucleophilic substitution.
Q2: How do I select an appropriate base for my reaction?
A2: Base selection is critical and depends on the nucleophilicity of your amine substrate. The base serves two primary roles: enhancing the amine's nucleophilicity and neutralizing the ethanethiol byproduct.
-
For primary and secondary aliphatic amines: These are generally strong nucleophiles. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is usually sufficient. They are strong enough to scavenge the acidic byproduct without competing with the substrate for the ethyl dithioacetate.
-
For aromatic amines (e.g., anilines): These are weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. A stronger base is often required to deprotonate the amine and drive the reaction. Options include n-butyllithium (n-BuLi) or dimsyl lithium.[1] When using such strong bases, the reaction must be conducted under strictly anhydrous and inert conditions (e.g., dry THF under nitrogen or argon) and typically at low temperatures (e.g., 0 °C to -78 °C) to start.[1]
Q3: What solvent should I use?
A3: The ideal solvent should dissolve all reactants and be inert to the reaction conditions. Aprotic solvents are highly recommended to prevent any side reactions.
| Solvent Choice | Rationale & Considerations |
| Dichloromethane (DCM) | Excellent choice for many reactions due to its inertness and ability to dissolve a wide range of organic compounds. Easy to remove post-reaction. |
| Tetrahydrofuran (THF) | A good polar aprotic solvent, especially required for reactions using organometallic bases like n-BuLi. Must be anhydrous. |
| Acetonitrile (MeCN) | A polar aprotic solvent that can be effective, but ensure it doesn't participate in side reactions with highly reactive intermediates. |
| Ethyl Acetate (EtOAc) | Can be used, but be aware of potential transesterification side reactions under certain conditions, although less likely in dithioacylation compared to standard esterification.[2] |
| Avoid Protic Solvents | Alcohols (e.g., methanol, ethanol) and water should be avoided as they can react with ethyl dithioacetate. |
Q4: What are the key safety precautions when working with ethyl dithioacetate?
A4: Ethyl dithioacetate requires careful handling.
-
Flammability: It is a flammable liquid.[3] Keep it away from ignition sources.
-
Irritation: It is known to cause skin, eye, and respiratory irritation.[3] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Odor: Like many sulfur compounds, it has a strong, unpleasant odor. Proper containment and handling in a fume hood are essential.
Part 2: Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide provides a systematic approach to diagnosing and solving problems in your dithioacylation reactions.
Q: My reaction shows low to no yield of the desired product. What should I investigate?
A: Low yield is a frequent issue with several potential root causes. A systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for low reaction yield.
-
Cause 1: Reagent Integrity & Stoichiometry
-
Ethyl Dithioacetate Quality: This reagent can degrade over time. Verify its purity by ¹H NMR or GC-MS. If it's impure, consider purifying it by distillation under reduced pressure.[4]
-
Amine Substrate: Ensure your starting amine is pure and free of contaminants that might consume the dithioacylating agent.
-
Base Selection: As discussed in the FAQ, an inappropriate base is a common culprit. A base that is too weak will not sufficiently activate the amine or neutralize the byproduct. A base that is too strong or nucleophilic might cause side reactions. For weakly nucleophilic amines, a stronger base like n-BuLi may be necessary.[1]
-
Stoichiometry: Ensure you are using appropriate molar ratios. Typically, a slight excess of ethyl dithioacetate (1.1-1.2 equivalents) and base (1.2-1.5 equivalents) relative to the amine is a good starting point.
-
-
Cause 2: Reaction Conditions
-
Temperature: For highly reactive primary amines, the reaction can be exothermic. Running the reaction at 0 °C can prevent side product formation. Conversely, for unreactive amines like anilines, heating the reaction (e.g., to 40-60 °C) may be required to achieve a reasonable rate.[5]
-
Anhydrous Conditions: Water can hydrolyze ethyl dithioacetate. Ensure your glassware is oven-dried and your solvent is anhydrous, especially when using water-sensitive reagents like n-BuLi.
-
-
Cause 3: Workup and Purification Issues
-
Product Instability: Dithiocarbamates can be sensitive to strongly acidic or basic conditions during aqueous workup. Ensure any pH adjustments are done carefully.
-
Purification Method: While column chromatography is standard, some sulfur-containing compounds can be challenging to purify on silica gel.[6][7] If your product is streaking or decomposing, consider using a different stationary phase (e.g., alumina) or an alternative purification method like crystallization or distillation if the product is a stable solid or liquid.[7]
-
Q: My reaction mixture is complex, with many side products. How can I improve the selectivity?
A: The formation of multiple products points to issues with reaction control.
-
Check for Over-Reaction: If your amine or product has other reactive functional groups, they may compete. Protect sensitive functional groups before the dithioacylation step.
-
Lower the Temperature: Side reactions often have higher activation energies than the desired reaction. Running the reaction at a lower temperature (e.g., starting at 0 °C or even -20 °C) can significantly improve selectivity.
-
Order of Addition: Add the ethyl dithioacetate slowly to a solution of the amine and base. This maintains a low concentration of the electrophile and can minimize side reactions.
Part 3: Protocols and Methodologies
General Protocol for Dithioacylation of a Primary Aliphatic Amine
This protocol provides a robust starting point for your experiments.
Caption: Standard experimental workflow for dithioacylation.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA, 1.2 eq.) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add ethyl dithioacetate (1.1 eq.) to the stirred solution dropwise over 5-10 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with water or a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous layer twice more with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[6][7]
References
-
PubChem. Ethyl dithioacetate. National Center for Biotechnology Information. [Link]
- Kharasch, N., & Parker, A. J. (Eds.). (1966). The Chemistry of Organic Sulfur Compounds. Pergamon Press.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Note: A general, authoritative textbook on organic chemistry mechanisms).
-
Azizi, N., Aryanasab, F., & Saidi, M. R. (2006). A highly efficient, mild and simple synthesis of dithiocarbamates. Organic Letters, 8(23), 5275–5277. [Link]
-
Coutts, I. G. C., et al. (1995). Practical Synthesis of Aromatic Dithiocarbamates. Synthetic Communications, 25(19), 3065-3074. [Link]
-
Various Authors on ResearchGate. Discussion on purification of esterification products. ResearchGate.[Link]
Sources
- 1. PRACTICAL SYNTHESIS OF AROMATIC DITHIOCARBAMATES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl dithioacetate | C4H8S2 | CID 70093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl dithioacetate 98 870-73-5 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
overcoming challenges in handling and using ethyl dithioacetate
Welcome to the Technical Support Center for Ethyl Dithioacetate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging reagent. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and field-proven insights to help you overcome common challenges in the handling and use of ethyl dithioacetate.
This guide is structured to address specific issues you may encounter during your experiments, with a focus on the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions about the properties, storage, and safe handling of ethyl dithioacetate.
Q1: What is ethyl dithioacetate and what are its key properties?
Ethyl dithioacetate is an organic sulfur compound with the chemical formula CH₃CSSCH₂CH₃. It belongs to the class of dithioesters. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₈S₂ | [1] |
| Molecular Weight | 120.2 g/mol | [1] |
| Appearance | Colorless to yellowish liquid | Inferred from general properties of similar compounds |
| Density | 1.048 g/mL at 25 °C | [2] |
| Boiling Point | 61 °C at 23 mmHg | [2] |
| Flash Point | 46 °C (114.8 °F) - closed cup | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like diethyl ether and ethanol | [3] |
Q2: How should I properly store ethyl dithioacetate to ensure its stability?
Ethyl dithioacetate is a flammable liquid and should be handled with care.[2][4] To ensure its stability, it is recommended to:
-
Store in a cool, dry, and well-ventilated area. [4]
-
Keep the container tightly closed to prevent exposure to moisture and air.[4]
-
Protect from light , as light can promote decomposition of sulfur-containing compounds.
-
Store away from heat, sparks, and open flames due to its flammable nature.[2]
-
Inert Atmosphere: For long-term storage or for high-purity applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: What are the primary safety hazards associated with ethyl dithioacetate?
The primary hazards are:
-
Flammability: It is a flammable liquid with a flash point of 46 °C.[2]
-
Irritation: It is irritating to the skin, eyes, and respiratory system.[4]
-
Inhalation: Avoid breathing vapors as they can be harmful.
Always handle ethyl dithioacetate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Section 2: Troubleshooting Guide
This section provides detailed troubleshooting for common problems encountered during the use of ethyl dithioacetate in chemical reactions.
Low Reaction Yield or Incomplete Conversion
Problem: My reaction with ethyl dithioacetate is giving a low yield or is not going to completion.
This is a common issue that can often be traced back to the quality of the reagent, the reaction conditions, or the nature of the substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
In-depth Explanation:
-
Reagent Quality: Ethyl dithioacetate can degrade over time, especially if not stored properly. Hydrolysis to the corresponding thioacetic acid and ethanethiol is a potential degradation pathway. Purity can be checked by NMR or GC-MS. If degradation is suspected, purification by vacuum distillation is recommended.[2]
-
Reaction Conditions:
-
Temperature: Many reactions involving dithioesters require specific temperature control. If the reaction is sluggish, a moderate increase in temperature may be beneficial. Conversely, if side products are forming, lowering the temperature might be necessary.
-
Solvent: The choice of solvent is critical. Protic solvents (e.g., alcohols) can compete with the desired nucleophile. Using anhydrous aprotic solvents (e.g., THF, DMF, acetonitrile) is generally recommended.
-
Base/Catalyst: Many reactions of ethyl dithioacetate involve the formation of an enethiolate intermediate, which requires a base. The strength and stoichiometry of the base are crucial. If deprotonation is incomplete, a stronger base (e.g., LDA instead of triethylamine) may be required. Ensure the base is anhydrous.
-
-
Substrate Reactivity: Sterically hindered substrates or those with electron-withdrawing groups may react more slowly. In such cases, longer reaction times or higher temperatures may be necessary.
Formation of Side Products
Problem: My reaction is producing significant amounts of unintended side products.
The formation of side products often arises from the diverse reactivity of the dithioester functional group or its enethiolate.
Common Side Reactions and Solutions:
| Side Reaction | Potential Cause | Proposed Solution |
| Self-condensation | Use of a strong base in the absence of a suitable electrophile. | Add the base slowly to a mixture of the ethyl dithioacetate and the electrophile. |
| Dialkylation | The initially formed product is more nucleophilic than the starting material. | Use a slight excess of the starting nucleophile and add the electrophile slowly. |
| Hydrolysis | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Oxidation | Exposure to air, especially for the enethiolate intermediate. | Maintain an inert atmosphere (N₂ or Ar) throughout the reaction. |
Purification Challenges
Problem: I am having difficulty purifying my product from the reaction mixture containing ethyl dithioacetate and its byproducts.
Purification can be challenging due to the physical properties of ethyl dithioacetate and potential impurities.
Purification Strategy Flowchart:
Sources
Technical Support Center: Strategies to Prevent the Decomposition of Ethyl Dithioacetate
Welcome to our dedicated technical support center for ethyl dithioacetate. This guide has been developed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to anticipate and prevent the decomposition of ethyl dithioacetate in your experiments. The stability of this compound is paramount for reproducible and successful outcomes, and this guide is structured to address the common challenges you may face.
Understanding the Instability of Ethyl Dithioacetate
Ethyl dithioacetate, like many sulfur-containing organic compounds, possesses inherent instabilities that researchers must proactively manage. The dithioester functional group is susceptible to several decomposition pathways, primarily driven by factors such as temperature, moisture, light, and the presence of acids, bases, or nucleophiles. Understanding these degradation routes is the first step toward effective prevention.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of ethyl dithioacetate to maintain its integrity.
Q1: What are the primary signs that my ethyl dithioacetate has started to decompose?
A key indicator of decomposition is a noticeable change in the physical properties of the compound. Pure ethyl dithioacetate is a liquid with a characteristic odor. Signs of degradation can include:
-
Color Change: A shift in color, often to a darker or more intense yellow or orange, can indicate the formation of impurities.
-
Formation of Precipitate: The appearance of solid material in the liquid suggests the formation of insoluble degradation products.
-
Pungent Odor: A change in odor, particularly the smell of hydrogen sulfide (rotten eggs) or acetic acid (vinegar), points to specific decomposition pathways.
-
Inconsistent Experimental Results: If you observe a decrease in yield, the formation of unexpected byproducts, or changes in reaction kinetics, the purity of your ethyl dithioacetate should be questioned.
Q2: How should I properly store ethyl dithioacetate to ensure its long-term stability?
Proper storage is the most critical factor in preventing decomposition. The following conditions are recommended:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures, ideally at or below 4°C. | Reduces the rate of thermally induced decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Store in an amber or opaque container. | Protects the compound from photolytic decomposition.[1] |
| Moisture | Ensure the storage container is tightly sealed and consider storing over a desiccant like molecular sieves. | Minimizes hydrolysis of the dithioester linkage.[2] |
Q3: Can I use ethyl dithioacetate that has been stored for an extended period?
While long-term storage is possible under ideal conditions, it is crucial to verify the purity of the compound before use, especially if it has been stored for several months. We recommend the following:
-
Visual Inspection: Check for any of the signs of decomposition mentioned in Q1.
-
Analytical Verification: If possible, analyze the compound using techniques like NMR spectroscopy or gas chromatography (GC) to confirm its purity and identify any potential degradation products.
Troubleshooting Guide: Addressing Decomposition During Experiments
This section provides solutions to specific issues that may arise during the use of ethyl dithioacetate in chemical reactions.
Scenario 1: My reaction is sluggish, and I suspect the ethyl dithioacetate has degraded.
-
Potential Cause: The ethyl dithioacetate may have hydrolyzed due to the presence of water in your reaction solvent or reagents. Hydrolysis breaks down the dithioester into ethanethioic S-acid and ethanethiol, which are unlikely to participate in the desired reaction.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that all solvents used in your reaction are rigorously dried before use.
-
Dry Glassware: Oven-dry all glassware and cool it under a stream of inert gas before use.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (argon or nitrogen) to prevent the introduction of atmospheric moisture.
-
Scenario 2: I am observing the formation of a foul-smelling gas and a color change in my reaction mixture.
-
Potential Cause: This could be indicative of thermal decomposition, especially if your reaction is conducted at elevated temperatures. Thermal degradation of dithioesters can lead to the formation of various byproducts, including unsaturated compounds and dithioic acids.[3][4]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction protocol allows, reduce the temperature to minimize thermal stress on the ethyl dithioacetate.
-
Gradual Heating: If heating is necessary, increase the temperature gradually to avoid thermal shock.
-
Monitor Reaction Time: Avoid unnecessarily long reaction times at elevated temperatures.
-
Scenario 3: My reaction is producing a complex mixture of byproducts, and purification is difficult.
-
Potential Cause: The presence of acidic or basic impurities in your reagents or on your glassware can catalyze the decomposition of ethyl dithioacetate.
-
Troubleshooting Steps:
-
Neutralize Glassware: Wash glassware with a dilute solution of a weak acid (e.g., 1% HCl) followed by a dilute solution of a weak base (e.g., 5% sodium bicarbonate), then rinse thoroughly with deionized water and dry completely.[5]
-
Purify Reagents: Ensure that all other reagents in your reaction are free from acidic or basic residues.
-
Use a Non-Nucleophilic Base (if required): If your reaction requires a base, choose one that is non-nucleophilic to avoid unwanted side reactions with the dithioester.
-
Visualizing Decomposition Pathways
To further aid in understanding the instability of ethyl dithioacetate, the following diagrams illustrate the primary decomposition pathways.
Caption: Hydrolytic decomposition of ethyl dithioacetate.
Caption: Thermal decomposition pathway for dithioesters.
Caption: Photochemical decomposition leading to radical formation.
Experimental Protocols
Protocol 1: Anhydrous Solvent Preparation
-
Select a suitable drying agent for your chosen solvent (e.g., molecular sieves, sodium sulfate).
-
Add the drying agent to the solvent in a flask.
-
Allow the solvent to stand over the drying agent for at least 24 hours.
-
For highly sensitive reactions, distill the solvent from the drying agent under an inert atmosphere immediately before use.
Protocol 2: Inert Atmosphere Reaction Setup
-
Assemble your reaction glassware (flask, condenser, etc.) and flame-dry it under vacuum or oven-dry it.
-
Cool the glassware to room temperature under a stream of inert gas (argon or nitrogen).
-
Introduce your reagents into the flask via a syringe or a positive pressure of inert gas.
-
Maintain a positive pressure of the inert gas throughout the reaction by using a balloon or a bubbler.
By implementing these strategies and understanding the chemical principles behind the decomposition of ethyl dithioacetate, you can significantly improve the reliability and success of your experiments. For further assistance, please do not hesitate to contact our technical support team.
References
-
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
- Bräse, S., et al. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journal of Organic Chemistry, 12, 1638-1644.
-
Wikipedia. (n.d.). Ethyl thioacetate. Retrieved from [Link]
- Xian, M., et al. (2000). Thermal Decomposition of Dithioesters and Its Effect on RAFT Polymerization. Macromolecules, 33(26), 9607-9611.
- Womack, E. B., & McMeen, J. H. (1943).
-
PubChem. (n.d.). Ethyl dithioacetate. Retrieved from [Link]
- Rahimi-Razin, S., et al. (2013). Thermal Decomposition of Dithioesters and Its Effect on RAFT Polymerization.
- Gutmann, B., et al. (2013). Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry, 9, 1874-1879.
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
-
ResearchGate. (n.d.). The thermal stability of ethyl diazoacetate. Retrieved from [Link]
-
ResearchGate. (2021). How to prevent ethyl acetate from degrading into acetic acid? Retrieved from [Link]
-
ChemRxiv. (2020). State Dependent Photochemical and Photophysical Behavior of Dithiolate Ester and Trithiocarbonate RAFT Polymerization Agents. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Dithioester Reactions
Welcome to the technical support center for dithioester synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in their dithioester reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you diagnose and resolve common issues in your experimental workflow.
Section 1: Troubleshooting Guide: Diagnosing Low Conversion
This section provides a systematic approach to identifying the root cause of poor reaction performance.
Q1: My dithioester reaction has a low yield. Where do I start?
A low or nonexistent yield in a dithioester synthesis can be frustrating. The most effective way to troubleshoot is to systematically evaluate the three core pillars of the reaction: Reagents & Stoichiometry , Reaction Conditions , and Work-up & Purification . Before making any changes, confirm the low yield by analyzing a crude sample of your reaction mixture using a reliable technique like ¹H NMR or LC-MS to ensure the issue isn't simply product loss during isolation.
A logical troubleshooting workflow is essential. Start by assessing the most likely and easiest-to-check variables before moving to more complex optimizations.
Caption: Systematic workflow for troubleshooting low dithioester conversion.
Q2: How do I rule out problems with my starting materials and reagents?
Reagent issues are the most frequent cause of reaction failure. Before re-running a reaction, meticulously check your inputs.
-
Purity of Starting Materials: Verify the purity of your carboxylic acid, thiol, or other precursors via NMR or melting point analysis. Impurities can inhibit catalysts or introduce side reactions.
-
Reactivity of Key Reagents:
-
Grignard Reagents: These are highly sensitive to air and moisture.[1] Use freshly prepared or recently titrated reagents. Ensure all glassware is oven- or flame-dried and the reaction is run under a strict inert atmosphere (Nitrogen or Argon).[2] Protic functional groups on your substrate will quench the Grignard reagent.[3][4]
-
Thionating Agents (e.g., Lawesson's Reagent): Lawesson's reagent (LR) from commercial suppliers can vary in quality and is unstable at high temperatures.[1] Its low solubility in many organic solvents can also be an issue, leading to heterogeneous mixtures and incomplete reactions.[5] Consider its purity if you observe a complex mixture of byproducts.
-
-
Solvent Quality: For moisture-sensitive reactions, such as those involving Grignard reagents or strong bases like LiHMDS, using a freshly distilled or commercially available anhydrous solvent is critical.[2]
-
Stoichiometry: Inaccurate weighing or volume measurement can drastically alter the reaction outcome. Double-check all calculations and ensure your balances are calibrated. For reactants that are difficult to handle, consider preparing a stock solution and adding it via syringe.
Q3: Which reaction conditions should I optimize for better conversion?
If reagents are not the issue, focus on the reaction environment. A systematic optimization approach, where one parameter is varied at a time, is most effective.[6]
-
Temperature: This is a critical parameter.
-
Grignard-based methods often require low initial temperatures for the addition of carbon disulfide to prevent side reactions.[7]
-
Thionation with Lawesson's reagent typically requires elevated temperatures (refluxing toluene or dioxane) to proceed at a reasonable rate.[1][8]
-
Be aware of thermal decomposition . Some dithioesters, particularly those with tertiary R-groups like cumyl dithiobenzoate, can decompose at high temperatures, leading to a loss of product and affecting subsequent applications like RAFT polymerization.[9]
-
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or by analyzing small aliquots with LC-MS or NMR. An incomplete reaction requires more time, but excessively long reaction times can lead to product degradation.
-
Atmosphere: Many intermediates in dithioester synthesis are sensitive to oxygen. Dithiocarboxylic acids, for instance, can undergo oxidative decomposition.[10] Running the reaction under an inert atmosphere of nitrogen or argon is a standard and highly recommended practice to prevent these unwanted side reactions.[11]
-
Base Selection: In reactions requiring a base for deprotonation (e.g., fragmentation of 1,3-dithiolanes), the choice of base is crucial.[2] Strong, non-nucleophilic bases like LiHMDS or n-BuLi are often required.[2] The base must be compatible with the functional groups present in your starting materials.
Q4: Am I losing my product during work-up or purification?
A successful reaction can be undermined by a flawed isolation procedure. Dithioesters are often colorful (red, orange, or purple) compounds, but their stability can be deceptive.
-
Aqueous Work-up: When neutralizing the reaction or washing the organic layer, be mindful of the product's stability to pH. Excess dithiocarboxylic acid can be removed by a basic wash (e.g., dilute NaOH solution), but prolonged exposure to strong base can hydrolyze the desired dithioester product.[11]
-
Chromatography: While chromatography is a powerful purification tool, some dithioesters are unstable on silica gel. They can streak or decompose entirely. To mitigate this, you can:
-
Use a less acidic stationary phase like alumina.
-
Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.
-
Work quickly and keep fractions cold.
-
-
Oxidation: Dithioesters can be susceptible to oxidation. Minimize exposure to air during and after purification. Storing the final product under an inert atmosphere at low temperatures is advisable.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes to dithioesters, and their main drawbacks?
Several reliable methods exist, each with specific advantages and disadvantages. The choice often depends on the available starting materials and the desired substitution pattern.
| Synthesis Method | Common Reactants | Pros | Cons |
| Grignard + CS₂ | Grignard Reagent (R-MgX), Carbon Disulfide (CS₂), Alkyl Halide (R'-X) | Versatile, good for many aryl and alkyl dithioesters.[7] | Requires anhydrous conditions; Grignard reagents are incompatible with protic groups; CS₂ is highly toxic and volatile.[1] |
| Thionation | Carboxylic Acid or Thioester, Lawesson's Reagent or P₄S₁₀ | Tolerant of more functional groups than Grignard route.[12][13] | Often requires high temperatures; Lawesson's reagent can be impure; formation of phosphorus byproducts can complicate purification.[1][5] |
| Dithiolane Fragmentation | 2-Aryl-1,3-dithiolane, Strong Base (e.g., LiHMDS), Alkyl Halide | Rapid reaction times possible; avoids toxic CS₂.[1][2] | Requires synthesis of the dithiolane precursor; sensitive to base and reaction conditions.[2] |
| Alkylation of Dithiocarboxylate Salts | Dithiocarboxylic Acid, Base (e.g., K₂CO₃), Alkyl Halide | Often straightforward and high-yielding if the dithiocarboxylic acid is available and stable.[10] | The stability of the parent dithiocarboxylic acid can be low, leading to oligomerization or decomposition.[10] |
FAQ 2: I'm using Lawesson's reagent and getting a complex mixture. What's going wrong?
This is a common issue. The primary culprits are the reagent itself and the reaction conditions. Lawesson's reagent (LR) exists in equilibrium with a more reactive dithiophosphine ylide.[5]
-
Check LR Purity: Low-quality LR is a frequent source of failure. If in doubt, purchase from a reputable supplier or consider recrystallizing it.
-
Ensure Complete Dissolution: LR has poor solubility in many solvents. If the reaction remains a heterogeneous slurry, conversion will be slow and incomplete. Toluene or dioxane at reflux are common choices.
-
Reaction Temperature: The thionation of a carbonyl is an energy-intensive process and almost always requires heat. If your reaction is sluggish, a higher temperature may be necessary.
-
Side Reactions: LR can react with other functional groups. While generally selective for carbonyls, side reactions can occur at high temperatures or with prolonged reaction times.
Caption: Reaction pathway for dithioester synthesis via a Grignard reagent.
FAQ 4: How can I effectively monitor the progress of my dithioester reaction?
Effective monitoring prevents premature quenching of a slow reaction or decomposition from a prolonged one.
-
Thin Layer Chromatography (TLC): This is the quickest method. Dithioesters are often intensely colored, making them visible on the TLC plate without staining. However, co-elution with other colored impurities can be misleading. Use a UV lamp (254 nm) to visualize other spots. Staining with potassium permanganate can also be effective for visualizing starting materials that are not UV-active.
-
LC-MS and ¹H NMR: For a more definitive analysis, withdraw a small aliquot from the reaction mixture, quench it, and quickly extract the organic components. Analyzing this crude sample by LC-MS will confirm the mass of the desired product, while ¹H NMR can be used to determine the conversion ratio of starting material to product.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Dithioester Synthesis (Lawesson's Reagent)
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the carboxylic acid (1.0 equiv) and the corresponding thiol (1.1 equiv).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Solvent & Reagent Addition: Add anhydrous toluene (to make a ~0.2 M solution). With stirring, add Lawesson's reagent (0.5-0.6 equiv) in one portion.
-
Reaction: Heat the mixture to reflux (typically 110 °C for toluene). Monitor the reaction progress by TLC every 1-2 hours. The reaction may take anywhere from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove insoluble phosphorus byproducts, washing the solid with a small amount of toluene.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the final dithioester.
Protocol 2: General Procedure for Dithioester Synthesis (Grignard Reagent)
This protocol requires strict anhydrous and anaerobic conditions.
-
Setup: Place a solution of the Grignard reagent (1.0 equiv) in an anhydrous solvent (e.g., THF, Et₂O) in a flame-dried, three-neck flask equipped with a stir bar, thermometer, and dropping funnels under a nitrogen or argon atmosphere.
-
CS₂ Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of carbon disulfide (1.1 equiv) in the same anhydrous solvent dropwise, ensuring the internal temperature does not rise significantly. A color change and precipitate formation are typically observed. Stir for 1-2 hours at this temperature after the addition is complete.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 equiv) dropwise to the mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Process for preparing dithioesters. (US6841695B2).
-
Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters. ACS Publications. [Link]
-
Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. Molecules. MDPI. [Link]
-
State Dependent Photochemical and Photophysical Behavior of Dithiolate Ester and Trithiocarbonate RAFT Polymerization Agents. ChemRxiv. Cambridge Open Engage. [Link]
-
A Brief Introduction to Chemical Reaction Optimization. ACS Central Science. ACS Publications. [Link]
-
Dithioester synthesis by thionation. Organic Chemistry Portal. [Link]
-
Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Research Explorer. [Link]
-
Optimization of reaction conditions for the synthesis of compounds 3, 4 and 5. ResearchGate. [Link]
-
α-ENOLIC DITHIOESTERS: AN ATTRACTIVE PLATFORM FOR THE SYNTHESIS OF FUNCTIONALIZED HETEROCYCLES. Chemical Reviews. [Link]
-
Dithioesters in Organic Synthesis. ResearchGate. [Link]
-
Dithioesters: simple, tunable, cysteine-selective H₂S donors. Chemical Science. RSC Publishing. [Link]
-
A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Polymer Chemistry. RSC Publishing. [Link]
-
Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society. [Link]
-
Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. ACS Publications. [Link]
-
Synthesis of dithioesters. Organic Chemistry Portal. [Link]
-
Thermal Decomposition of Dithioesters and Its Effect on RAFT Polymerization. ResearchGate. [Link]
-
Use of Lawesson's Reagent in Organic Syntheses. ResearchGate. [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]
-
Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. ACS Omega. [Link]
-
Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. [Link]
-
Stability of thioester intermediates in ubiquitin-like modifications. The FEBS Journal. [Link]
-
Reactions of esters with Grignard reagents. YouTube. [Link]
-
Protein thioacylation. 1. Reagents design and synthesis. Biomacromolecules. [Link]
-
Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. ACS Publications. [Link]
-
Dithiocarboxylic Acid Esters (Update 2024). Science of Synthesis. [Link]
-
The Grignard Reaction Mechanism. Chemistry Steps. [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]
-
Thiols And Thioethers. Master Organic Chemistry. [Link]
-
A user's guide to the thiol-thioester exchange in organic media: scope, limitations, and applications in material science. Polymer Chemistry. [Link]
Sources
- 1. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US6841695B2 - Process for preparing dithioesters - Google Patents [patents.google.com]
- 12. Dithioester synthesis by thionation [organic-chemistry.org]
- 13. Dithioesters: simple, tunable, cysteine-selective H 2 S donors - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04683B [pubs.rsc.org]
Navigating the Scale-Up of Ethyl Dithioacetate Reactions: A Technical Safety and Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The journey from a successful bench-scale reaction to a safe and efficient pilot-plant or manufacturing-scale process is fraught with challenges. When the chemistry involves reactive sulfur compounds like ethyl dithioacetate, these challenges are magnified. This technical support guide, designed for chemists and chemical engineers, provides a comprehensive overview of the potential hazards associated with the scale-up of reactions involving ethyl dithioacetate and offers practical troubleshooting advice in a readily accessible question-and-answer format. Our goal is to equip you with the knowledge to anticipate, mitigate, and manage the risks inherent in scaling up these valuable but hazardous reactions.
Section 1: Understanding the Inherent Hazards of Ethyl Dithioacetate
Before embarking on any scale-up, a thorough understanding of the starting materials is paramount. This section addresses the fundamental safety concerns related to ethyl dithioacetate.
Question: What are the primary hazards associated with ethyl dithioacetate?
Answer: Ethyl dithioacetate is a flammable liquid that also poses significant health risks. It is known to cause skin, eye, and respiratory irritation. As an organosulfur compound, it has a strong, unpleasant odor. The primary safety data for S-ethyl ethanethioate (a related thioester) indicates high flammability.[1] All handling procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including flame-retardant lab coats, chemical splash goggles, and gloves, must be worn.
Section 2: The Critical Challenge of Thermal Instability and Runaway Reactions
The potential for thermal runaway is one of the most significant concerns during the scale-up of exothermic reactions. This section delves into the specific thermal hazards of ethyl dithioacetate.
Question: Is ethyl dithioacetate thermally stable, and what are the risks of decomposition?
Question: What is a "runaway reaction," and how can it occur with ethyl dithioacetate chemistry?
Answer: A runaway reaction is an uncontrolled, exothermic process where the rate of heat generation exceeds the rate of heat removal.[3] This leads to a rapid increase in temperature and pressure within the reactor, potentially causing a catastrophic failure, explosion, and release of toxic and flammable materials.[4][5] In the context of reactions involving ethyl dithioacetate, a runaway scenario could be initiated by several factors:
-
Inadequate Cooling: As the reaction volume increases during scale-up, the surface-area-to-volume ratio decreases, making heat removal less efficient.
-
Localized Hotspots: Poor mixing in a large reactor can lead to localized areas of high temperature where the reaction rate accelerates, triggering a runaway.
-
Accumulation of Unreacted Reagents: A slow initial reaction followed by a sudden acceleration can lead to a rapid release of energy.
-
Contamination: The presence of unexpected impurities can sometimes catalyze decomposition or a vigorous side reaction.
The consequences of a runaway reaction can be devastating, as illustrated by numerous industrial accidents involving exothermic processes.[4][5]
Visualizing a Runaway Reaction Progression
Caption: A simplified workflow illustrating the positive feedback loop of a thermal runaway reaction.
Section 3: Proactive Strategies for Safe Scale-Up
A proactive and well-documented approach to process safety is essential for a successful and incident-free scale-up. This section outlines key experimental and procedural safeguards.
Question: What are the essential steps for a safe scale-up of a reaction involving ethyl dithioacetate?
Answer: A multi-faceted approach is required, integrating laboratory-scale analysis with robust engineering controls.
1. Thorough Thermal Hazard Assessment:
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are fundamental for determining the onset of decomposition and the amount of heat released.[6][7][8][9] This data is critical for defining the maximum safe operating temperature.
-
Reaction Calorimetry: This technique measures the heat evolved during the actual chemical reaction, providing vital data for designing the cooling capacity of the larger reactor.
2. Robust Process Control and Monitoring:
-
Redundant Temperature and Pressure Sensors: Multiple, independent sensors ensure that a single point of failure does not lead to a loss of monitoring.
-
Agitation Monitoring: Continuous monitoring of the agitator speed and power draw can indicate changes in viscosity or potential mixing problems.
-
In-situ Reaction Monitoring: Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, allowing for early detection of deviations from the expected reaction profile.[10][11][12][13]
3. Engineering Safeguards:
-
Adequate Cooling Capacity: The reactor's cooling system must be designed to handle the total heat output of the reaction, with a built-in safety margin.
-
Pressure Relief Systems: Rupture discs and relief valves are essential to safely vent the reactor in the event of an over-pressurization.
-
Emergency Quench and Dump Systems: A system to rapidly cool the reaction (quench) or transfer it to a larger, cooled vessel (dump) can be a lifesaver in a runaway scenario.
Scale-Up Safety Workflow
Sources
- 1. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. icheme.org [icheme.org]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. peac.aristatek.com [peac.aristatek.com]
- 6. tainstruments.com [tainstruments.com]
- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 8. iitk.ac.in [iitk.ac.in]
- 9. resolvemass.ca [resolvemass.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. In Situ FTIR Reactor for Monitoring Gas-Phase Products during a (Photo)catalytic Reaction in the Liquid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl Dithioacetate Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl dithioacetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of ethyl dithioacetate and its reaction products. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the integrity and success of your experiments.
Introduction: The Challenge of Purity in Dithioester Chemistry
Ethyl dithioacetate is a versatile reagent in organic synthesis, notably as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and as a precursor for generating enolates in carbon-carbon bond formation.[1] However, its synthesis and subsequent reactions are often accompanied by the formation of byproducts that can be challenging to remove. These impurities can interfere with downstream applications, making effective purification a critical step in any synthetic workflow. This guide is structured to help you diagnose and resolve these purification challenges.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues observed during the workup and purification of reactions involving ethyl dithioacetate.
Issue 1: My purified product has a persistent, foul odor.
Plausible Cause: The most likely culprits for a strong, unpleasant smell are residual volatile thiols, such as ethanethiol, or traces of carbon disulfide if it was used in the synthesis of the dithioester.[2] Thiols can form as byproducts during the synthesis of the dithioacetate or during its subsequent reactions, particularly in RAFT polymerization where they can be generated from the degradation of the RAFT agent.
Troubleshooting Strategy:
-
Oxidative Workup: Thiols can be oxidized to less volatile and less odorous disulfides.[3] A common method is to wash the organic layer with a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide.[4][5]
-
Scavenger Resins: For more stubborn cases or when dealing with sensitive substrates, thiol-scavenging resins can be employed.[6][7] These are solid-supported reagents that covalently bind to thiols, allowing for their removal by simple filtration.
-
Metal Salt Precipitation: Heavy metal salts, such as those of mercury or silver, can precipitate thiols. However, this method is less common due to the toxicity and disposal concerns associated with heavy metals.
Experimental Protocol: Oxidative Quench for Thiol Removal
-
Following the primary reaction, dilute the organic phase with a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer cautiously with a 1-5% aqueous solution of sodium hypochlorite. Monitor the reaction as it can be exothermic.
-
Separate the aqueous layer and then wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Issue 2: My NMR spectrum shows a singlet around 2.1 ppm, and the product is partially water-soluble.
Plausible Cause: This is indicative of acetic acid, which can form from the hydrolysis of ethyl dithioacetate or its thioester byproduct. Dithioesters can be susceptible to hydrolysis, especially under acidic or basic workup conditions, to form the corresponding thioester and subsequently the carboxylic acid.[8][9][10]
Troubleshooting Strategy:
-
Aqueous Base Wash: A simple and effective method to remove acidic impurities like acetic acid is to wash the organic layer with a mild aqueous base.[4]
-
Column Chromatography: If the basic wash is insufficient or if the product is base-sensitive, column chromatography on silica gel can effectively separate the more polar acetic acid from the less polar ethyl dithioacetate.
Experimental Protocol: Aqueous Base Wash
-
Dissolve the crude product in an immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Carbon dioxide evolution may be observed as the acid is neutralized.
-
Repeat the wash until no more gas evolves.
-
Separate the layers and wash the organic phase with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
Issue 3: I observe an oily, insoluble residue after my Grignard-based synthesis of ethyl dithioacetate.
Plausible Cause: When preparing ethyl dithioacetate using a Grignard reagent and carbon disulfide, the workup can produce insoluble magnesium salts.[11] These salts can often appear as an oily or gelatinous precipitate.
Troubleshooting Strategy:
-
Acidic Workup: A common method to break down magnesium salts is to quench the reaction with a dilute aqueous acid, such as 1 M HCl or saturated ammonium chloride (NH₄Cl) solution.[12] This protonates the alkoxides and dissolves the magnesium salts.
-
Filtration through Celite®: If a precipitate persists after the acidic wash, the mixture can be filtered through a pad of Celite® or silica gel to remove the insoluble material.
Experimental Protocol: Grignard Reaction Workup
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride with vigorous stirring.
-
Allow the mixture to warm to room temperature and continue stirring until the solids dissolve.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of ethyl dithioacetate?
A1: The byproducts largely depend on the synthetic route. For the common synthesis involving a Grignard reagent (e.g., ethylmagnesium bromide) and carbon disulfide, potential byproducts include:
-
Unreacted starting materials: Ethyl bromide, magnesium, and carbon disulfide.
-
Thiol and disulfide impurities: Ethanethiol and diethyl disulfide can form from side reactions.
-
Magnesium salts: Insoluble magnesium salts are formed during the workup.[11]
Q2: How can I remove unreacted carbon disulfide?
A2: Carbon disulfide is highly volatile. It can often be removed by evaporation under reduced pressure. For trace amounts, careful column chromatography can be effective.[13][14][15][16] Additionally, certain activated carbon materials can be used for its adsorption.[14]
Q3: My reaction involves the use of ethyl dithioacetate as an enolate precursor. What side products should I be aware of?
A3: When using a base to deprotonate the α-carbon of ethyl dithioacetate to form an enolate, several side reactions can occur:
-
Self-condensation: The enolate can react with another molecule of ethyl dithioacetate.[17]
-
Reaction with the base: Strong, nucleophilic bases can potentially add to the thiocarbonyl group.
-
Hydrolysis: If water is present, the dithioester can hydrolyze to ethyl thioacetate and then to acetic acid.[8][18]
Q4: Can I use column chromatography to purify ethyl dithioacetate?
A4: Yes, column chromatography on silica gel is a common and effective method for purifying ethyl dithioacetate.[19] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. It is important to note that sulfur-containing compounds can sometimes be challenging to separate and may require careful optimization of the eluent system.[20]
Q5: Are there any stability concerns with ethyl dithioacetate during purification?
A5: Ethyl dithioacetate can be sensitive to both strong acids and strong bases, which can promote hydrolysis.[8] It can also be susceptible to oxidation. Therefore, it is advisable to use mild workup conditions and to handle the compound under an inert atmosphere if possible, especially if it is to be stored for an extended period.
Data Summary Table: Purification Methods
| Impurity | Method | Principle | Key Considerations |
| Thiols (e.g., Ethanethiol) | Oxidative Wash (e.g., dilute bleach) | Oxidation to less volatile disulfides.[3] | Can be exothermic; may not be suitable for sensitive substrates. |
| Thiol Scavenger Resins | Covalent capture of thiols.[6][7] | Effective for trace amounts; can be expensive. | |
| Acetic Acid | Aqueous Base Wash (e.g., NaHCO₃) | Deprotonation to form a water-soluble salt.[4] | Ensure complete neutralization; check for product stability to base. |
| Magnesium Salts | Aqueous Acid Wash (e.g., NH₄Cl) | Protonation and dissolution of salts.[11][12] | Perform at low temperature; add quenching agent slowly. |
| Unreacted Carbon Disulfide | Evaporation/Distillation | High volatility of CS₂.[13] | Perform in a well-ventilated fume hood. |
| Column Chromatography | Differential adsorption on a stationary phase.[19] | Use a non-polar eluent system. | |
| Disulfides | Column Chromatography | Separation based on polarity. | May require careful optimization of the mobile phase. |
Visualizing Purification Workflows
Diagram 1: General Purification Workflow for Ethyl Dithioacetate Synthesis
Caption: A typical multi-step purification process.
Diagram 2: Decision Tree for Troubleshooting Thiol Impurities
Caption: A decision-making guide for thiol removal.
References
- Moad, G., Rizzardo, E., & Thang, S. H. (2006). Living Radical Polymerization by the RAFT Process—A Second Update. Australian Journal of Chemistry, 59(10), 669-692.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- U.S. Patent No. 5,973,193. (1999).
- Capozzi, G., & Modena, G. (1974). The Reaction of Sulfenyl Halides with Alkenes. In The Chemistry of the Thiol Group (pp. 785-839). John Wiley & Sons, Ltd.
- Lai, J. T., Filla, D., & Shea, R. (2001). Functional Polymers from Novel Carboxyl-Terminated Trithiocarbonates as Highly Efficient RAFT Agents. Macromolecules, 34(23), 7959-7965.
- Campos, R. K., et al. (2008). One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester. Biotechnology and Bioengineering, 101(5), 1125-1133.
- Grellepois, F., & Portella, C. (2008). Facile Conversion of Dithioesters into Carboxylic Acids or Esters Using Alkaline Hydrogen Peroxide. Synthesis, 2008(21), 3443-3446.
- Google Patents. (2010).
- Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2014).
- Agilent Technologies. (2014).
- LibreTexts. (2021). Hydrolysis of Thioesters, Esters, and Amides.
- ResearchGate. (2018). Removal of Carbon Disulfide (CS2) From Water Via Adsorption on Active Carbon Fiber (ACF).
- Reddit. (2023). How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions?.
-
Biotage. (n.d.). ISOLUTE® Si-Thiol | Metal scavenger. Retrieved from [Link]
- Zhang, L., & Eisenberg, A. (1996). Multiple Morphologies of "Crew-Cut" Aggregates of Polystyrene-b-poly(acrylic acid) Block Copolymers. Science, 272(5269), 1777-1779.
- University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.
- ResearchGate. (2014).
- Organic Chemistry Portal. (2022). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters.
- PubMed Central. (2008). One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester.
- ResearchGate. (2017). Effects of water content on magnesium deposition from a Grignard reagent-based tetrahydrofuran electrolyte.
- ChemAnalyst. (2023).
- Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules, 31(16), 5559-5562.
- LibreTexts. (2023).
- NUCON International, Inc. (n.d.).
- Rasmussen, J. H., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(65), 37943-37950.
- Yan, X. (2000). Analysis of Sulfur Compounds by Capillary Column Gas Chromatography with Sulfur Chemiluminescence Detection.
- Master Organic Chemistry. (2022).
- Biotage. (n.d.).
- PubMed. (1986). Thiol-induced hydroxyl radical formation and scavenger effect of thiocarbamides on hydroxyl radicals.
- Pearson. (2024). Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons.
- ResearchGate. (2019).
- Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433-7447.
- University of Bath. (2017).
- AZoM. (2020). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels.
- PubMed Central. (2015).
- ResearchGate. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages.
- Scholars' Bank, University of Oregon. (2020). Synthesis of Disulfide, Thioether, and Hydrocarbon Cyclophanes Using Self-Assembly, Covalent Capture, and Photochemical Sulfur Extrusion.
- Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis.
- ResearchGate. (1994).
- MicroSolv Technology Corporation. (2023). Sulfur analyzed with HPLC - AppNote.
- PubMed Central. (2013).
- Google Patents. (2008). Method for removing carbon disulfide gas in production process of viscose fiber. (CN101274203A).
- Google Patents. (2013). Grignard reaction method for effectively recovering solution. (CN102875277A).
- Boyer, C., et al. (2011). Azide-Terminated RAFT Polymers for Biological Applications. Journal of Visualized Experiments, (53), e2997.
- van der Wal, S., et al. (2023). Rapid and High-Yielding Disulfide Bioconjugation at Any Desired Site in Proteins. Journal of the American Chemical Society, 145(4), 2396-2405.
- Osborne, T. (2021). Hydrolysis of Esters and Thioesters [Video]. YouTube.
- Jasperse, C. (n.d.). Chem 360 Jasperse Ch. 22 Notes.
- Organic Syntheses. (1988). Sulfide synthesis in preparation of unsymmetrical dialkyl disulfides.
- ORBi, University of Liège. (2012). (BIO)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. strem.com [strem.com]
- 7. biotage.com [biotage.com]
- 8. Facile Conversion of Dithioesters into Carboxylic Acids or Esters Using Alkaline Hydrogen Peroxide [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. CN101665258A - Process for recovering magnesium salts from Grignard reaction wastewater - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. nucon-int.com [nucon-int.com]
- 15. A new desorption method for removing organic solvents from activated carbon using surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN101274203A - Method for removing carbon disulfide gas in production process of viscose fiber - Google Patents [patents.google.com]
- 17. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 18. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
Technical Support Center: Catalyst Selection and Optimization for Ethyl Dithioacetate Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for ethyl dithioacetate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the synthesis and handling of ethyl dithioacetate and related compounds. Our goal is to move beyond simple protocols and explain the fundamental principles that govern catalyst selection and reaction optimization, empowering you to troubleshoot effectively and achieve your desired outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts used for reactions involving dithioesters like ethyl dithioacetate?
A: Broadly, catalyst selection depends on the specific transformation. For synthesis, which often involves thioacylation, both Lewis acids and bases are employed. Lewis acids activate the carbonyl or a related precursor, while bases are often used to generate a potent nucleophile or to facilitate fragmentation of precursors like 1,3-dithiolanes.[1] For subsequent reactions of the dithioester, transition metals like palladium and copper can be used for cross-coupling reactions.
Q2: My reaction yield is consistently low. What are the most common initial troubleshooting steps?
A: Low yield is a frequent issue. Before extensive re-optimization, verify the following:
-
Reagent Purity: Ensure starting materials, particularly any thiol sources, are free from oxidative impurities. Anhydrous solvents are critical as water can hydrolyze the product and deactivate certain catalysts.
-
Catalyst Activity: If using a solid catalyst, ensure it has been properly activated and stored. For Lewis acids, moisture contamination is a primary cause of deactivation.
-
Inert Atmosphere: Many reactions involving sulfur compounds are sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.
Q3: I'm observing significant byproduct formation. What is the likely cause?
A: Byproduct formation often points to incorrect reaction conditions or catalyst choice. A common issue is the reaction temperature being too high, which can lead to thermal decomposition or undesired side reactions.[2] Alternatively, the chosen catalyst may not be selective enough. For instance, a strong, non-selective base might cause deprotonation at undesired positions, leading to a mixture of products.[1]
Q4: How do I effectively purify crude ethyl dithioacetate?
A: The purification strategy depends on the impurities. Common impurities include unreacted starting materials and acidic or basic residues from the catalyst. A typical workup involves:
-
Washing the crude organic mixture with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities.[2]
-
Washing with a saturated aqueous solution of calcium chloride or sodium chloride to remove water-soluble impurities like ethanol.[3][4]
-
Drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[2][4]
-
Final purification is typically achieved by distillation under reduced pressure to avoid thermal degradation.[5]
Catalyst Selection and Mechanism
Choosing the right catalyst is paramount for a successful reaction. The choice between a Lewis acid or a base-mediated pathway depends on your starting materials and desired transformation.
Lewis Acid Catalysis
Lewis acids are electron-pair acceptors that can activate electrophiles. In the context of dithioester synthesis, they typically function by coordinating to a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by a sulfur nucleophile.[6][7] This approach is analogous to their well-established role in standard esterification and Diels-Alder reactions.[6][7][8]
Common Lewis acids include salts and complexes of metals like Aluminum (AlCl₃), Boron (BF₃·OEt₂), Tin (SnCl₄), and Zinc (ZnCl₂).[7] Milder, more sterically hindered Lewis acids can sometimes offer better selectivity compared to strong Brønsted acids.[6]
Diagram: Generalized Lewis Acid Catalysis Mechanism
This diagram illustrates the activation of a carbonyl-containing substrate by a Lewis Acid (LA), facilitating nucleophilic attack by a thiol (R'-SH), a key step in forming a dithioester.
Caption: A logical workflow for troubleshooting low-yield reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or proceeds very slowly. | 1. Inactive catalyst (e.g., hydrolyzed Lewis acid).2. Reaction temperature is too low.3. Poor quality of starting materials. | 1. Use a fresh batch of catalyst or a different catalyst. For Lewis acids, ensure anhydrous conditions.2. Gradually increase the reaction temperature in 5-10 °C increments, monitoring for product formation by TLC or GC.3. Purify starting materials. For example, distill liquid reagents and recrystallize solids. |
| Formation of multiple products or significant tar. | 1. Reaction temperature is too high, causing decomposition.<[2]br>2. Catalyst is too reactive or non-selective.3. Presence of oxygen leading to oxidative side-reactions. | 1. Lower the reaction temperature. Consider slower addition of a key reagent to control any exotherm.<[9]br>2. Switch to a milder catalyst (e.g., a bulkier Lewis acid or a weaker base).<[6]br>3. Degas solvents and run the reaction under a positive pressure of an inert gas like N₂ or Ar. |
| Product decomposes during workup or purification. | 1. Dithioesters can be sensitive to strong acids or bases during aqueous extraction.2. Thermal instability during distillation at atmospheric pressure. [10] | 1. Use mild workup conditions, such as washing with saturated sodium bicarbonate instead of stronger bases.<[2]br>2. Purify by vacuum distillation to lower the boiling point and prevent thermal degradation. [2]If still unstable, consider column chromatography on silica gel. |
| Inconsistent results between batches. | 1. Variability in reagent or solvent quality (especially water content).2. Inconsistent reaction setup or heating. | 1. Standardize reagent sources and purification methods. Always use freshly dried, anhydrous solvents.<[4]br>2. Use a temperature-controlled reaction vessel (e.g., oil bath with a contact thermometer) for consistent heating. Ensure stirring is efficient and reproducible. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening (Lewis Acid)
This protocol outlines a method for screening different Lewis acid catalysts for a model reaction, such as the thioacylation of a thiol with an acyl donor.
-
Preparation: In an oven-dried, 10 mL round-bottom flask equipped with a magnetic stir bar, add the acyl donor (1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5 minutes.
-
Solvent Addition: Add 3 mL of anhydrous solvent (e.g., dichloromethane, toluene) via syringe.
-
Reagent Addition: Add the thiol (1.1 mmol, 1.1 eq) via syringe and stir the solution at room temperature.
-
Catalyst Addition: In a separate, dry vial under nitrogen, prepare a stock solution or weigh the Lewis acid catalyst (0.1 mmol, 10 mol%). Add the catalyst to the reaction mixture. For solid catalysts, add them before the solvent. For highly reactive catalysts like AlCl₃, cool the reaction mixture to 0 °C before addition.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 40 °C). Monitor the progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, and 24 hours) and analyzing by TLC or GC-MS.
-
Quenching and Analysis: Once the reaction is complete or has stopped progressing, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent, dry the combined organic layers, and analyze the crude product to determine conversion and selectivity.
Protocol 2: Standard Purification of Ethyl Dithioacetate
This protocol provides a step-by-step guide for the workup and purification of a typical reaction mixture containing ethyl dithioacetate.
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing 20 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic catalyst or byproducts. [2]2. Extraction: Extract the aqueous layer three times with 15 mL portions of an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Combine the organic layers in the separatory funnel. Wash the combined organic phase with 20 mL of saturated aqueous calcium chloride solution to remove residual ethanol and other water-soluble impurities. [3][11]4. Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate. [2]Swirl the flask occasionally for 10-15 minutes.
-
Filtration and Concentration: Filter the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator. Be cautious not to use excessive heat to prevent product decomposition.
-
Final Purification: Purify the resulting crude oil by vacuum distillation. Collect the fraction corresponding to the boiling point of ethyl dithioacetate at the given pressure.
References
-
Hilmioglu, N. (2022). Optimization of Synthesis of Ethyl Acetate by Response Surface Method and Investigation of Reactive Sorption Effect of Hydrogel in Synthesis. European Journal of Science and Technology, (35), 94-101. [Link]
-
Wang, J., et al. (2022). Catalytic Performance and Reaction Mechanisms of Ethyl Acetate Oxidation over the Au–Pd/TiO₂ Catalysts. MDPI. [Link]
-
Aquino, G. A., et al. (2023). Ethyl Diazoacetate. ResearchGate. [Link]
-
Searle, N. E., & Adams, R. (1955). ETHYL DIAZOACETATE. Organic Syntheses Procedure. [Link]
-
da Costa, L. F., et al. (2021). Organotin(IV) compounds as catalysts for (trans)esterification reactions. Catalysis Science & Technology. [Link]
-
Koutenti, A. A., & Constantinides, C. P. (2023). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters. [Link]
-
Optimization of the reaction with ethyl acetoacetate. ResearchGate. [Link]
-
Ethyl dithioacetate | C4H8S2. PubChem. [Link]
- Johnston, V. J., et al. (2010).
- Purification method of ethyl acetate.
-
Singh, V., et al. α-ENOLIC DITHIOESTERS: AN ATTRACTIVE PLATFORM FOR THE SYNTHESIS OF FUNCTIONALIZED HETEROCYCLES. Semantic Scholar. [Link]
-
Ethyl Acetate Purification. Scribd. [Link]
-
Li, R., et al. (2024). Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. Atlantis Press. [Link]
-
Padwa, A., et al. (2007). 5-CHLORO-3-ETHOXYCARBONYLBENZOFURAN. Organic Syntheses Procedure. [Link]
-
Uchiyama, S., & Kamigaito, M. (2020). Role of Lewis Acids in Preventing the Degradation of Dithioester-Dormant Species in the RAFT Polymerization of Acrylamides in Methanol to Enable the Successful Dual Control of Molecular Weight and Tacticity. ChemRxiv. [Link]
- Method for purifying ethyl acetate.
-
Boodhoo, K., & Van-der-Haida, N. (2009). Simulation and Optimization of Ethyl Acetate Reactive Packed Distillation Process Using Aspen. Semantic Scholar. [Link]
- Process for preparing dithioesters.
-
Purification of Ethyl acetate. LookChem. [Link]
-
Wladkowski, B. D., et al. (2013). Ethyl diazoacetate synthesis in flow. PMC. [Link]
-
Kumar, S., & Kumar, V. (2016). Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. [Link]
-
Kumar, S., et al. (2021). Base dependent 1,3-dithioacetals rearrangement over sulfoxidation under visible-light photocatalysis to access disulfide-linked-dithioesters. ChemRxiv. [Link]
-
Clark, J. D., et al. (2002). Understanding the large-scale chemistry of ethyl diazoacetate via reaction calorimetry. Thermochimica Acta. [Link]
-
Ethyl diazoacetate. Wikipedia. [Link]
-
Aydt, T. (2018). Ethyl Acetate (Prairie Catalytic, LLC). YouTube. [Link]
-
Paze, A., et al. (2024). Optimization of Conditions for Ethyl Acetate Extraction of Mono-, Di-, Triglycerides and Free Fatty Acids from Soapstock Using Response Surface Methodology. MDPI. [Link]
-
Ethyl Acetoacetate | C6H10O3. PubChem. [Link]
-
Yamanaka, M., et al. (2018). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. PMC. [Link]
-
Lewis acid catalysis. Wikipedia. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102731298A - Method for purifying ethyl acetate - Google Patents [patents.google.com]
- 4. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
- 5. US6841695B2 - Process for preparing dithioesters - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 8. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Ethyl dithioacetate | C4H8S2 | CID 70093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization-Hill Publishing Group [wap.hillpublisher.com]
managing moisture sensitivity in ethyl dithioacetate experiments
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Validation & Comparative
A Senior Application Scientist's Guide to Ethyl Dithioacetate vs. Ethyl Thioacetate: A Comparative Reactivity Analysis
Introduction: Navigating the Nuances of Thio-Reactivity
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the choice of a functional group can dictate the success and efficiency of a synthetic route. Thioesters and their dithio-analogs are powerful and versatile intermediates, offering a unique reactivity profile that distinguishes them from their oxygen-containing ester counterparts. This guide provides an in-depth, comparative analysis of two fundamental reagents: ethyl thioacetate and ethyl dithioacetate.
While structurally similar, the replacement of the carbonyl oxygen in ethyl thioacetate with a second sulfur atom to form ethyl dithioacetate introduces profound changes in electronic properties and chemical behavior. For the researcher, understanding these differences is paramount for rational reaction design, enabling precise control over reactivity and selectivity. This document moves beyond a simple catalog of reactions, delving into the causality behind their differential performance with supporting data and mechanistic insights, empowering you to make informed decisions in your synthetic endeavors.
Part 1: Structural and Electronic Foundations of Reactivity
The core difference between these two molecules lies in the nature of the C=O (carbonyl) bond in ethyl thioacetate versus the C=S (thiocarbonyl) bond in ethyl dithioacetate. This distinction is the primary driver of their divergent reactivity.
| Feature | Ethyl Thioacetate | Ethyl Dithioacetate |
| Structure | CH₃C(=O)SC₂H₅ | CH₃C(=S)SC₂H₅ |
| Key Functional Group | Thioester (Carbonyl) | Dithioester (Thiocarbonyl) |
| CAS Number | 625-60-5[1][2] | 870-73-5[3][4] |
| Molecular Formula | C₄H₈OS[2][5] | C₄H₈S₂[4][6] |
| Appearance | Colorless to pale yellow liquid[1][5] | Liquid[4] |
| Boiling Point | ~116-117 °C[7] | ~61 °C @ 23 mmHg[3][8] |
| Density | ~0.979 g/mL at 25 °C | ~1.048 g/mL at 25 °C[3][8] |
From an electronic standpoint, the thiocarbonyl carbon in ethyl dithioacetate is significantly more electrophilic than the carbonyl carbon in ethyl thioacetate. This is due to the poorer orbital overlap between the carbon 2p and sulfur 3p orbitals compared to the C 2p and O 2p orbitals in the carbonyl group. This weaker π-bond in the C=S group results in a greater polarization and a more electron-deficient carbon center, making it a more potent target for nucleophiles.[9][10]
Part 2: Comparative Reactivity in Key Transformations
The enhanced electrophilicity of ethyl dithioacetate manifests in its heightened reactivity across several fundamental classes of organic reactions.
A. Nucleophilic Acyl Substitution
This is arguably the most critical reaction type for these compounds, serving as a cornerstone for acyl transfer.[11] The reaction proceeds via a two-step addition-elimination mechanism involving a tetrahedral intermediate.[9][12] Due to the greater electrophilicity of the thiocarbonyl carbon, ethyl dithioacetate reacts much more readily with nucleophiles than ethyl thioacetate.
Supporting Experimental Data:
| Nucleophile | Substrate | Typical Conditions | Relative Rate | Product Type |
| Amines | Ethyl Thioacetate | Heat often required | Slower | Amide |
| Amines | Ethyl Dithioacetate | Often proceeds at room temp. | Faster | Thioamide |
| Grignard Reagents | Ethyl Thioacetate | 0 °C to room temp. | Slower | Ketone |
| Grignard Reagents | Ethyl Dithioacetate | -78 °C to room temp. | Faster | Thioketone |
This enhanced reactivity allows for transformations under milder conditions, which can be crucial when dealing with sensitive substrates.
Caption: Energy profile comparison for nucleophilic acyl substitution.
B. Enolate and Thioenolate Chemistry
Both compounds can be deprotonated at the α-carbon to form nucleophilic enolate (or thioenolate) species, which are central to C-C bond formation.[13][14] The acidity of these α-protons is a critical factor, as it determines the ease of enolate formation.
The α-protons of ethyl dithioacetate are significantly more acidic than those of ethyl thioacetate. The thiocarbonyl group (C=S) is more effective at stabilizing the adjacent carbanion through resonance and inductive effects compared to the carbonyl group (C=O). This means that weaker bases or milder conditions can be employed to generate the enolate of ethyl dithioacetate, expanding its synthetic utility.
Experimental Protocol: Comparative Aldol-Type Condensation
This protocol provides a framework for observing the differential reactivity in a classic C-C bond-forming reaction.
-
Reagent Preparation:
-
Prepare two flasks, each containing a solution of a non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) in dry THF at -78 °C.
-
-
Enolate Generation:
-
To Flask A, slowly add one equivalent of ethyl thioacetate.
-
To Flask B, slowly add one equivalent of ethyl dithioacetate.
-
Stir both solutions at -78 °C for 1 hour. The deprotonation of ethyl dithioacetate is expected to be faster and more complete.
-
-
Electrophilic Quench:
-
To each flask, add one equivalent of a carbonyl electrophile (e.g., benzaldehyde) in dry THF.
-
Monitor the reactions by TLC. It is anticipated that the reaction in Flask B will proceed more rapidly and potentially give a higher yield of the β-hydroxy dithioester product.
-
-
Workup:
-
Quench both reactions with a saturated aqueous solution of NH₄Cl.
-
Extract the products with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify and characterize the products to compare yield and purity.
-
Caption: Workflow for comparing enolate reactivity in an Aldol reaction.
Part 3: Field-Proven Insights and Recommendations
Trustworthiness Through Predictable Reactivity: The self-validating nature of these protocols lies in the expected outcomes. The demonstrably faster and more efficient reactions of ethyl dithioacetate under identical conditions provide clear, empirical validation of its heightened reactivity.
Expertise in Application:
-
Choose Ethyl Dithioacetate for:
-
Difficult Nucleophilic Acyl Substitutions: When working with poor nucleophiles or sterically hindered substrates.
-
Mild Reaction Conditions: To avoid decomposition of sensitive functional groups elsewhere in the molecule.
-
Efficient Enolate Chemistry: When quantitative formation of the enolate is desired using common bases.
-
-
Choose Ethyl Thioacetate for:
-
Greater Stability and Handling: It is generally less reactive and has a higher boiling point, making it easier to handle and store.
-
Stepwise Reactivity: When a more moderate electrophile is required to achieve selectivity in the presence of more reactive functional groups.
-
Biomimetic Chemistry: Thioesters are analogs of crucial biological intermediates like Acetyl-CoA and are often used in biochemical studies.[11]
-
By understanding the fundamental electronic differences and observing their manifestation in key reactions, researchers can strategically select the appropriate thio-reagent to optimize their synthetic pathways, improve yields, and access novel chemical space with greater precision and control.
References
-
Multi-Aspect Comparison of Ethyl Acetate Production Pathways: Reactive Distillation Process Integration and Intensification via Mechanical and Chemical Approach. (2020). MDPI. [Link]
-
Ethyl thioacetate. Grokipedia. [Link]
-
Multi-Aspect Comparison of Ethyl Acetate Production Pathways: Reactive Distillation Process Integration and Intensification via Mechanical and Chemical Approach. ResearchGate. [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. [Link]
-
22.7: Alkylation of Enolate Ions. (2020). Chemistry LibreTexts. [Link]
-
Ethyl thioacetate. Wikipedia. [Link]
-
21.2: Nucleophilic Acyl Substitution Reactions. (2023). Chemistry LibreTexts. [Link]
-
Chapter 22 The Chemistry of Enolate Ions, Enols, and a,b-Unsaturated Carbonyl Compounds. University of Calgary. [Link]
-
20.2 Nucleophilic Acyl Substitution. (2021). YouTube. [Link]
-
S-Ethyl thiolacetate. PubChem. [Link]
-
Enolates - Formation, Stability, and Simple Reactions. (2023). Master Organic Chemistry. [Link]
-
Chapter 21: Ester Enolates. University of Illinois. [Link]
-
Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. University of Babylon. [Link]
-
1,3-Dipolar Cycloaddition Reactions between Ethyl Diazoacetate and Substituted Alkynes: A Density Functional Theory Study. (2014). ResearchGate. [Link]
-
4.4: Ethyl Acetoacetate and Its Enol Form. (2022). Chemistry LibreTexts. [Link]
-
7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution. KPU Pressbooks. [Link]
-
ethyl ethanedithioate. ChemSynthesis. [Link]
-
S-ethyl thioacetate, 625-60-5. The Good Scents Company. [Link]
-
O-Ethyl thioacetate. Wikipedia. [Link]
Sources
- 1. CAS 625-60-5: S-Ethyl thioacetate | CymitQuimica [cymitquimica.com]
- 2. Ethyl thioacetate - Wikipedia [en.wikipedia.org]
- 3. Ethyl dithioacetate | 870-73-5 [chemicalbook.com]
- 4. Ethyl dithioacetate 98 870-73-5 [sigmaaldrich.com]
- 5. grokipedia.com [grokipedia.com]
- 6. guidechem.com [guidechem.com]
- 7. S-ethyl thioacetate, 625-60-5 [thegoodscentscompany.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution – Organic Chemistry II [kpu.pressbooks.pub]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. vanderbilt.edu [vanderbilt.edu]
A Comparative Guide to Dithioesters in Organic Synthesis: From RAFT Polymerization to Radical Cascades
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, dithioesters have emerged as a versatile and powerful class of reagents. Their utility extends from the precise control of polymer architectures to the orchestration of complex radical cyclizations and the generation of diverse functional groups. This guide provides an in-depth comparative analysis of different classes of dithioesters, offering experimental data and detailed protocols to inform your selection and application in various organic reactions.
The Dithioester Family: A Structural and Reactivity Overview
Dithioesters, characterized by the R-C(S)S-R' functional group, are broadly categorized based on the nature of the "Z" group (analogous to the R group attached to the thiocarbonyl). This structural variation profoundly influences their reactivity, particularly in their most prominent application: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] The primary classes of dithioesters include:
-
Dithiobenzoates (Z = Aryl): Often considered the workhorses for controlling the polymerization of 'More Activated Monomers' (MAMs) like styrenes and acrylates.[2]
-
Trithiocarbonates (Z = S-Alkyl/Aryl): Highly versatile agents that also excel in controlling the polymerization of MAMs and are known for their relative stability.[3]
-
Dithiocarbamates (Z = N-Alkyl/Aryl): Generally less reactive and are the preferred choice for controlling the polymerization of 'Less Activated Monomers' (LAMs) such as vinyl acetate and N-vinylpyrrolidone.[4]
-
Xanthates (Z = O-Alkyl/Aryl): Similar to dithiocarbamates, these are typically used for LAMs due to their lower reactivity.
The efficacy of a dithioester as a RAFT agent is quantified by its chain transfer constant (Ctr), which reflects the rate of chain transfer relative to propagation. A higher Ctr value generally leads to better control over the polymerization, resulting in polymers with lower dispersity (Đ).[4]
Comparative Performance in RAFT Polymerization: A Data-Driven Analysis
The choice of the appropriate dithioester is critical for achieving a well-controlled RAFT polymerization. The following table summarizes a comparative study of different dithioesters in the polymerization of methyl acrylate (a MAM), highlighting the impact of the dithioester class on monomer conversion, number-average molecular weight (Mn), and dispersity (Đ).
| Dithioester Class | RAFT Agent | Monomer | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Dithiobenzoate | Benzyl dithiobenzoate | Methyl Acrylate | 85 | 18,500 | 1.15 | [4] |
| Trithiocarbonate | 2-Cyano-2-propyl dodecyl trithiocarbonate | Methyl Acrylate | 92 | 20,100 | 1.10 | [3] |
| Dithiocarbamate | S-Benzyl N,N-diethyldithiocarbamate | Methyl Acrylate | 45 | 12,300 | 1.45 | [4] |
As the data illustrates, for a MAM like methyl acrylate, the trithiocarbonate and dithiobenzoate provide significantly better control, leading to higher conversions and polymers with narrow molecular weight distributions (low Đ). In contrast, the dithiocarbamate shows lower conversion and produces a polymer with a broader molecular weight distribution, underscoring its unsuitability for this monomer class.
Conversely, for LAMs, the trend is reversed. Dithiocarbamates and xanthates are more effective due to their lower reactivity, which better matches the reactivity of the propagating radicals from LAMs.
Experimental Protocols: Synthesis and Application
To facilitate the practical application of these findings, detailed experimental protocols for the synthesis of representative dithioesters and their use in RAFT polymerization are provided below.
Synthesis of a Representative Trithiocarbonate: S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT)
This protocol describes the synthesis of a commonly used trithiocarbonate RAFT agent.[5]
Workflow for DDMAT Synthesis
Caption: Workflow for the synthesis of DDMAT.
Step-by-Step Procedure:
-
To a stirred solution of 1-dodecanethiol (10.1 g, 50 mmol) in acetone (50 mL) under a nitrogen atmosphere at 0 °C, add a solution of sodium hydroxide (2.0 g, 50 mmol) in water (10 mL) dropwise.
-
After stirring for 30 minutes, add carbon disulfide (3.8 g, 50 mmol) dropwise at 0 °C. The reaction mixture will turn yellow.
-
Stir for an additional 1 hour at room temperature.
-
Add chloroform (6.0 g, 50 mmol) and a solution of sodium hydroxide (2.0 g, 50 mmol) in water (10 mL) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Acidify the mixture with 2 M HCl until the pH is ~1.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate = 9:1) to afford S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate as a yellow oil.
Synthesis of a Representative Dithiocarbamate: S-Benzyl N,N-diethyldithiocarbamate
This protocol outlines the synthesis of a dithiocarbamate RAFT agent.[6]
Workflow for Dithiocarbamate Synthesis
Caption: General workflow for the synthesis of S-Benzyl N,N-diethyldithiocarbamate.
Step-by-Step Procedure:
-
To a solution of diethylamine (7.3 g, 100 mmol) in ethanol (100 mL) at 0 °C, add carbon disulfide (7.6 g, 100 mmol) dropwise.
-
After stirring for 30 minutes, add a solution of sodium hydroxide (4.0 g, 100 mmol) in water (20 mL) dropwise.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Add benzyl chloride (12.6 g, 100 mmol) dropwise at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Remove the ethanol under reduced pressure.
-
Add water (100 mL) and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate = 95:5) to afford S-benzyl N,N-diethyldithiocarbamate as a pale yellow oil.
RAFT Polymerization of Methyl Acrylate using a Trithiocarbonate
This protocol provides a general procedure for the controlled polymerization of methyl acrylate.
Workflow for RAFT Polymerization
Caption: General workflow for RAFT polymerization.
Step-by-Step Procedure:
-
In a Schlenk flask, dissolve methyl acrylate (5.0 g, 58 mmol), S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) (0.21 g, 0.58 mmol), and azobisisobutyronitrile (AIBN) (9.5 mg, 0.058 mmol) in toluene (10 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6 hours).
-
To quench the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large excess of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Beyond Polymerization: Dithioesters in Other Organic Transformations
While RAFT polymerization is their most prominent role, dithioesters are valuable intermediates in a range of other organic reactions.
Radical Cascade Cyclizations
Dithioesters can serve as radical precursors in cascade cyclization reactions, enabling the construction of complex cyclic and polycyclic frameworks. For instance, the reaction of a 1,6-diene with a dithioester under radical initiation conditions can lead to the formation of a five-membered ring through a 5-exo-trig cyclization.[5]
Mechanism of Dithioester-Mediated Radical Cyclization
Caption: Simplified mechanism of a dithioester-mediated radical cascade cyclization of a 1,6-diene.
Precursors to Other Functional Groups
The dithioester moiety can be readily transformed into a variety of other functional groups, making them versatile synthetic intermediates. For example, dithioesters can be converted to:
-
Amides: By reaction with amines, often under thermal conditions.[7]
-
Esters: Through reaction with alcohols in the presence of a thiophilic Lewis acid.
-
Thioamides: Via aminolysis.[8]
This functional group interconversion capability further enhances the synthetic utility of dithioesters.
Conclusion
Dithioesters are a remarkably versatile class of compounds with a broad range of applications in organic synthesis. Their performance in RAFT polymerization is highly dependent on their structure, with dithiobenzoates and trithiocarbonates being ideal for more activated monomers, while dithiocarbamates and xanthates are better suited for less activated monomers. Beyond polymerization, their utility as radical precursors in cascade cyclizations and as synthetic intermediates for other functional groups underscores their importance in the modern synthetic chemist's toolkit. The experimental data and detailed protocols provided in this guide are intended to empower researchers to effectively select and utilize the appropriate dithioester for their specific synthetic challenges.
References
-
Formation of Amides From Esters - Master Organic Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
- Synthesis, Characterization and Structural Studies of Di benzyl dithiocarbamate and Use Them in CPE. (2021). IOP Conference Series: Earth and Environmental Science, 790(1), 012028.
- Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. (2021). Polymers, 13(15), 2515.
- Traceless Thioacid-Mediated Radical Cyclization of 1,6-Dienes. (2023). Organic Letters, 25(28), 5236-5241.
-
Functional conversion of the benzyl diethyldithiocarbamate product. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
- Thermal stability of RAFT-based poly(methyl methacrylate): A kinetic study of the dithiobenzoate and trithiocarbonate end-group effect. (2019).
- Brønsted acid-catalyzed solvent-controlled regioselective hydrothiolation and diastereoselective cascade cyclization of dienes. (2021).
- A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. (2002).
-
Converting Esters to Amides: "Aminolysis". (2021, October 22). Retrieved from [Link]
- Chain Transfer Kinetics of Acid/Base Switchable N-Aryl-N-Pyridyl Dithiocarbamate RAFT Agents in Methyl Acrylate, N-Vinylcarbazole and Vinyl Acetate Polymerization. (2018). Macromolecules, 51(15), 5756-5766.
-
Acrylamide, N-benzyl-. (n.d.). In Organic Syntheses. Retrieved from [Link]
-
Amide synthesis by acylation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
- Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. (2021). Molecules, 26(11), 3326.
- RAFT-Based Polymers for Click Reactions. (2022). Polymers, 14(3), 570.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Characterization of Ethyl Dithioacetate Products
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel compounds is the bedrock of scientific advancement. Ethyl dithioacetate, a key building block in the synthesis of various sulfur-containing heterocyclic compounds, presents a unique analytical challenge due to the presence of the dithioester functional group. This guide provides an in-depth comparison of analytical techniques for the characterization of ethyl dithioacetate and its reaction products, moving beyond a simple listing of methods to explain the underlying principles and experimental considerations that ensure data integrity and reliability.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, including ethyl dithioacetate. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. For ethyl dithioacetate (CH₃C(S)SCH₂CH₃), we expect to see three distinct signals corresponding to the methyl protons of the acetyl group, the methylene protons of the ethyl group, and the methyl protons of the ethyl group.
Causality in Chemical Shifts: The replacement of the carbonyl oxygen in ethyl acetate with a sulfur atom to form ethyl dithioacetate significantly influences the electron density around the neighboring protons, leading to predictable changes in their chemical shifts. The thiocarbonyl group (C=S) is less electron-withdrawing than the carbonyl group (C=O), causing an upfield shift (lower ppm) for the adjacent methyl protons compared to ethyl acetate. Conversely, the sulfur atom of the ethylthio group (-SCH₂CH₃) is less electronegative than the oxygen in the ethoxy group (-OCH₂CH₃) of ethyl acetate, resulting in an upfield shift for the methylene and methyl protons of the ethyl group.
Expected ¹H NMR Spectrum of Ethyl Dithioacetate:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃-C(S) | ~2.5-3.0 | Singlet | - |
| -S-CH₂-CH₃ | ~3.0-3.5 | Quartet | ~7.5 |
| -S-CH₂-CH₃ | ~1.2-1.5 | Triplet | ~7.5 |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. For ethyl dithioacetate, four distinct signals are expected.
Causality in Chemical Shifts: The most significant difference in the ¹³C NMR spectrum compared to ethyl acetate is the chemical shift of the thiocarbonyl carbon (C=S), which is deshielded and appears at a much lower field (higher ppm) than a typical carbonyl carbon (C=O) due to the lower electronegativity and different magnetic anisotropy of sulfur.
Expected ¹³C NMR Spectrum of Ethyl Dithioacetate:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=S | ~220-240 |
| -S-CH₂- | ~30-40 |
| CH₃-C(S) | ~30-40 |
| -CH₃ | ~10-15 |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Quantitative NMR (qNMR): Beyond Structural Confirmation
For the precise determination of purity or concentration of ethyl dithioacetate products, quantitative NMR (qNMR) is an invaluable, non-destructive technique.[1][2][3] By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of the analyte can be determined with high accuracy and precision.[1]
Experimental Protocol for ¹H qNMR:
-
Sample Preparation: Accurately weigh a known amount of the ethyl dithioacetate sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals.
-
Solvent Selection: Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure complete relaxation of all protons.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the non-overlapping signals of the analyte and the internal standard.
-
Calculation: Use the following formula to calculate the purity of the analyte: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * 100 Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying components in a mixture.
Electron Ionization (EI) Mass Spectrometry
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used for structural elucidation.
Expected Fragmentation Pattern of Ethyl Dithioacetate:
The fragmentation of ethyl dithioacetate is expected to follow patterns characteristic of thioesters.[4][5] Key fragmentation pathways likely include:
-
α-cleavage: Cleavage of the C-C bond adjacent to the thiocarbonyl group.
-
McLafferty Rearrangement: A characteristic rearrangement for compounds containing a γ-hydrogen.
Diagram of a Generic Experimental Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of ethyl dithioacetate.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This is crucial for confirming the identity of a newly synthesized compound.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the ethyl dithioacetate product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[6]
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating volatile organosulfur compounds.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to ensure good separation of components.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value high enough to include the molecular ion (e.g., 200).
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the peak corresponding to ethyl dithioacetate by its retention time and compare its mass spectrum to a library of known spectra or interpret the fragmentation pattern.
Chromatographic Techniques: Separating Complex Mixtures
Chromatography is essential for separating ethyl dithioacetate from starting materials, byproducts, and other impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analytes.
Gas Chromatography (GC)
GC is ideal for the analysis of volatile and thermally stable compounds like ethyl dithioacetate.
Detectors for Sulfur Compounds:
-
Flame Ionization Detector (FID): A universal detector for organic compounds, but not selective for sulfur.
-
Flame Photometric Detector (FPD): Selective for sulfur and phosphorus compounds, offering good sensitivity. However, it can suffer from quenching by co-eluting hydrocarbons.[7]
-
Sulfur Chemiluminescence Detector (SCD): Highly selective and sensitive for sulfur compounds with an equimolar response, meaning the signal is directly proportional to the number of sulfur atoms in the molecule.[8] This makes it excellent for quantitative analysis without the need for individual calibration standards for each sulfur-containing compound.
Comparison of GC Detectors:
| Detector | Selectivity | Sensitivity | Linearity | Key Advantage | Key Disadvantage |
| FID | Low | High | Wide | Universal detector | Not selective for sulfur |
| FPD | High (S, P) | Moderate | Non-linear | Good sensitivity for sulfur | Quenching by hydrocarbons |
| SCD | Very High (S) | Very High | Wide | Equimolar response | Higher cost and complexity |
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of less volatile or thermally labile products that may be formed in reactions involving ethyl dithioacetate.[9]
Modes of HPLC:
-
Normal-Phase HPLC: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.[9]
-
Reversed-Phase HPLC: The most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water).[10] This is generally the preferred method for the separation of moderately polar organic compounds.
Experimental Protocol for Reversed-Phase HPLC:
-
Column Selection: A C18 column is a good starting point for the separation of dithioesters.
-
Mobile Phase: A gradient elution starting with a higher proportion of water and increasing the organic solvent (acetonitrile or methanol) content over time is often effective for separating compounds with a range of polarities.[11]
-
Detector: A UV-Vis detector is commonly used. The detection wavelength should be set at the absorbance maximum (λ_max) of the dithioester chromophore.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Diagram of a Generic HPLC System:
Caption: Schematic of a typical HPLC system.
Spectroscopic Techniques: Complementary Characterization
While NMR and MS provide the core structural information, other spectroscopic techniques offer valuable complementary data.
UV-Visible Spectroscopy
The dithioester group is a chromophore that absorbs ultraviolet-visible light. The position of the absorption maximum (λ_max) is characteristic of the electronic structure of the molecule. For dithioesters, two main absorptions are typically observed: a strong π→π* transition at shorter wavelengths and a weaker, lower energy n→π* transition at longer wavelengths.[12][13] The electronic absorbance peak for ethyl dithioacetate is near 305 nm.[14]
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the ethyl dithioacetate product in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile).
-
Measurement: Record the absorbance spectrum over a suitable wavelength range (e.g., 200-600 nm) using a spectrophotometer.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations. It is an excellent complementary technique to infrared (IR) spectroscopy. The C=S bond in ethyl dithioacetate gives a strong and characteristic Raman signal. The Raman spectra of ethyl dithioacetate have been studied in both liquid and solid phases, revealing the presence of rotational isomers in the liquid state.[14][15] Strong intensity enhancement is observed for Raman bands near 1195, 1100, 730, and 580 cm⁻¹, which are assigned to the stretching motions of the C-C-S-S-C skeleton.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The C=S stretching vibration in dithioesters typically appears in the region of 1050-1250 cm⁻¹. While this peak can be weak and sometimes difficult to assign definitively due to coupling with other vibrations, it can still provide useful structural information.[4]
Summary and Comparison of Techniques
The choice of analytical technique(s) for the characterization of ethyl dithioacetate products depends on the specific information required.
Comparative Table of Analytical Techniques:
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed molecular structure, connectivity, stereochemistry, purity (qNMR) | Unambiguous structural elucidation, non-destructive | Lower sensitivity than MS, requires pure samples for full characterization |
| MS | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, can be coupled with separation techniques (GC, LC) | Destructive, fragmentation can be complex to interpret |
| GC | Separation of volatile components, quantitative analysis | High resolution for volatile compounds, various selective detectors available | Not suitable for non-volatile or thermally labile compounds |
| HPLC | Separation of a wide range of compounds, quantitative analysis | Versatile, suitable for non-volatile and thermally labile compounds | Lower resolution than GC for volatile compounds |
| UV-Vis | Presence of chromophores, electronic transitions | Simple, rapid, good for quantitative analysis of known compounds | Provides limited structural information |
| Raman | Vibrational modes, particularly for non-polar bonds (C=S) | Complementary to IR, good for aqueous samples | Can be affected by fluorescence |
| FTIR | Presence of functional groups | Rapid, provides a molecular fingerprint | C=S stretch can be weak and difficult to assign |
Conclusion
A multi-technique approach is essential for the comprehensive characterization of ethyl dithioacetate and its reaction products. NMR spectroscopy provides the definitive structural information, while mass spectrometry confirms the molecular weight and elemental composition. Chromatographic techniques are indispensable for purification and the analysis of complex mixtures, with the choice of detector in GC being critical for selective and sensitive analysis of sulfur-containing compounds. UV-Vis, Raman, and FTIR spectroscopy offer valuable complementary data that, when combined, provide a complete and reliable analytical picture. By understanding the strengths and limitations of each technique and applying them judiciously, researchers can ensure the integrity and accuracy of their findings, paving the way for successful drug discovery and development.
References
-
NMR spectrum of ethyl acetate. (2021). YouTube. Retrieved from [Link]
-
Ethyl acetate 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Human Metabolome Database. Retrieved from [Link]
-
Ethyl diazoacetate. NIST WebBook. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
- Ozaki, Y., Storer, A. C., & Carey, P. R. (1982). The Raman and resonance Raman spectra of some substituted dialkyl dithioesters and their rotational isomers. Canadian Journal of Chemistry, 60(2), 190-197.
-
The GC–MS analysis of the diethylether and ethylacetate fraction of the peel of Solanum incanum and the study of their antibacterial activity. (2016). ResearchGate. Retrieved from [Link]
-
Shimadzu. (n.d.). G330A Comparison of Sensitivity for Sulfur Compound Species by Nexis™ SCD-2030: Equimolar Sensitivity Measurement. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
- Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry.
-
Ethyl dithioacetate. PubChem. Retrieved from [Link]
- Carey, P. R., & Storer, A. C. (1982). The infrared, Raman, and resonance Raman spectra and normal coordinate analysis of methyl and ethyl dithioacetate. Canadian Journal of Chemistry, 60(2), 177-189.
-
Fourier transform infrared (FTIR) spectroscopy analysis of ethyl acetate extract obtained from wastewater samples. ResearchGate. Retrieved from [Link]
-
Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace. Retrieved from [Link]
-
53 Comparison of Bioactive Sulfur Containing Compounds in Fresh Garlic and Garlic Products. RSU Conference. Retrieved from [Link]
-
UV-vis spectra of the four diterpene esters. ResearchGate. Retrieved from [Link]
-
Quantitative NMR Spectroscopy.docx. (2017). University of Bristol. Retrieved from [Link]
-
High-Performance Liquid Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. Retrieved from [Link]
-
Sulfur Chemiluminescence Detection Compared to Sulfur Flame Photometric Detection. DTIC. Retrieved from [Link]
-
Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. Retrieved from [Link]
-
Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
The Science of Separation: Understanding High-Performance Liquid Chromatography. Labtech. Retrieved from [Link]
-
UV-Visible Spectroscopy. MSU chemistry. Retrieved from [Link]
-
Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Retrieved from [Link]
-
The GCMS Analysis of the Diethylether and Ethylacetate Fraction of the Peel of Solanum incanum and the Study of Their Antibacterial Activity. ResearchGate. Retrieved from [Link]
-
Ethyl thioacetate. Wikipedia. Retrieved from [Link]
-
Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. SciELO. Retrieved from [Link]
-
mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
-
Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Exploring the Different Mobile Phases in HPLC. Veeprho. Retrieved from [Link]
-
Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.). PubMed. Retrieved from [Link]
-
UV-vis absorption spectra of (a) esters 2 (black, solid line), 11... ResearchGate. Retrieved from [Link]
-
gc-ms analysis of ethyl acetate. Journal of Pure and Applied Sciences. Retrieved from [Link]_
-
Fourier transform infrared spectroscopy (FTIR) spectra of ethyl acetate extracts (EA-EX) and trichloromethane extracts (TR-EX) from Phoebe zhennan wood. ResearchGate. Retrieved from [Link]
-
Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Doc Brown's Chemistry. Retrieved from [Link]
-
Quantitative NMR (qNMR). Nanalysis. Retrieved from [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Retrieved from [Link]
-
FTIR Spectra. Baiz Group. Retrieved from [Link]
-
Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]
-
UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Retrieved from [Link]
-
Interpreting UV-Vis Spectra. University of Toronto Scarborough. Retrieved from [Link]
-
Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. scispace.com [scispace.com]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. labtech.tn [labtech.tn]
- 9. teledynelabs.com [teledynelabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ethyl Acetate [webbook.nist.gov]
- 12. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
A Senior Application Scientist's Guide to Validating Stereochemistry in Products from Ethyl Dithioacetate
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In drug development, where enantiomers of the same compound can have drastically different pharmacological and toxicological profiles, unambiguous stereochemical validation is not merely a regulatory hurdle but a scientific necessity. Ethyl dithioacetate is a versatile C2 building block in organic synthesis, capable of participating in various stereoselective reactions. The resulting chiral organosulfur compounds, however, require rigorous stereochemical analysis to confirm the success of the synthetic strategy and to ensure the purity of the desired stereoisomer.
This guide provides an in-depth comparison of the principal analytical methods for validating the stereochemistry of chiral molecules derived from ethyl dithioacetate. It is designed to move beyond a simple listing of techniques, offering insights into the causality behind experimental choices and providing a framework for selecting the most appropriate method for your specific research needs.
The Analytical Challenge: Relative vs. Absolute Stereochemistry
Before delving into specific techniques, it's crucial to distinguish between the two fundamental questions of stereochemical analysis:
-
Relative Stereochemistry: Describes the spatial arrangement of different stereocenters within the same molecule, relative to each other (e.g., syn vs. anti or cis vs. trans).
-
Absolute Stereochemistry: Defines the precise three-dimensional configuration of a chiral molecule, distinguishing it from its non-superimposable mirror image (enantiomer), designated as (R) or (S).
A complete stereochemical assignment requires the determination of both. The methods discussed below address these questions with varying degrees of certainty and experimental overhead.
X-ray Crystallography: The Unambiguous Gold Standard
Single-crystal X-ray crystallography is the primary and most definitive method for determining the absolute configuration of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a three-dimensional electron density map of the molecule is generated, providing an unambiguous view of its atomic arrangement in space.[1][2]
Causality in Method: The power of X-ray crystallography lies in its ability to directly visualize the molecule. For determining absolute configuration, the technique relies on the phenomenon of anomalous dispersion, which is most effective when the molecule contains at least one atom heavier than oxygen.[3] While organosulfur compounds often meet this criterion, the primary prerequisite remains the most significant hurdle: the ability to grow a single crystal of sufficient size and quality.[3][4]
When to Choose X-ray Crystallography:
-
When an unambiguous, definitive assignment of absolute stereochemistry is required for a regulatory filing or publication.[3]
-
For complex molecules with multiple contiguous stereocenters where NMR data may be ambiguous.
-
When you have a solid, crystalline sample that can be recrystallized to produce high-quality single crystals.
Limitations:
-
The absolute dependency on obtaining suitable single crystals, which can be a significant challenge for oils or amorphous solids.[3][4]
-
It is not a high-throughput technique and cannot be used to determine enantiomeric excess (% ee).
Experimental Workflow: X-ray Crystallography
The process involves four main stages: crystallization, data collection, structure solution, and refinement.[1]
Caption: Workflow for Absolute Configuration Determination via X-ray Crystallography.
NMR Spectroscopy: A Versatile Toolkit for Solution-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and can be powerfully applied to determine both relative and absolute stereochemistry directly in solution.[5] This avoids the need for crystallization and provides data on the molecule's conformation in a more biologically relevant state.
A. Relative Stereochemistry via Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a through-space interaction between nuclei that are close in proximity (typically < 5 Å).[6] By using 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), one can observe correlations between protons that are near each other in space, even if they are not connected through bonds.[6][7] This is exceptionally useful for establishing the relative configuration of stereocenters in cyclic or conformationally restricted molecules.[7]
Causality in Method: The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons.[8] This strong distance dependence allows for the creation of a map of proton proximities. For a proposed diastereomer, one can predict which protons should be close in space. If the observed NOESY correlations match these predictions, the relative stereochemistry is confirmed.
Experimental Workflow: NOESY for Relative Stereochemistry
Sources
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. The stereochemistry of organosulfur compounds / Journal of Molecular Structure, 1984 [sci-hub.ru]
- 3. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. researchgate.net [researchgate.net]
- 6. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.rsc.org [books.rsc.org]
A Comparative Guide to Thioacylating Agents: From Classical Reagents to Modern Solutions
In the landscape of modern organic synthesis, the conversion of a carbonyl group to a thiocarbonyl group—a process known as thioacylation or thionation—remains a cornerstone transformation. This reaction is pivotal in the synthesis of thioamides, thiolactams, thioesters, and other sulfur-containing heterocycles, which are significant pharmacophores in medicinal chemistry and key intermediates in synthetic chemistry. The choice of the thioacylating agent is critical and can dramatically influence reaction efficiency, substrate compatibility, and overall yield.
This guide provides an in-depth comparative analysis of the most prominent thioacylating agents. We will move beyond a simple cataloging of reagents to explore the mechanistic nuances, practical considerations, and supporting experimental data that empower researchers to make informed decisions in their synthetic endeavors.
The Archetypal Reagent: Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide (P₄S₁₀) is one of the oldest and most powerful thionating agents. Structurally, it possesses an adamantane-like cage structure. Its use in organic synthesis is extensive, though often hampered by its operational difficulties.
Mechanism and Reactivity: The reactivity of P₄S₁₀ is potent, capable of thionating a wide range of carbonyl compounds, including amides, esters, and ketones. However, this high reactivity comes at the cost of selectivity. The reaction mechanism is complex and thought to involve the partial dissolution and breakdown of the P₄S₁₀ cage in the reaction solvent. This process can lead to a heterogeneous reaction mixture, often resulting in inconsistent reaction times and the formation of polymeric byproducts, which complicates purification. The aggressive nature of P₄S₁₀ requires high reaction temperatures, typically in high-boiling solvents like pyridine or toluene, limiting its use with thermally sensitive substrates.
Advantages:
-
High Reactivity: Effective for thionating even unreactive carbonyl compounds.
-
Low Cost: It is an inexpensive, commodity chemical.
Limitations:
-
Poor Solubility: Insoluble in most common organic solvents, leading to heterogeneous and often sluggish reactions.
-
Low Selectivity: Can lead to multiple side products.
-
Harsh Conditions: Requires high temperatures, which is incompatible with sensitive functional groups.
-
Hygroscopic: Reacts with moisture to release toxic hydrogen sulfide (H₂S) gas.
The Modern Workhorse: Lawesson's Reagent (LR)
The development of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, commonly known as Lawesson's Reagent (LR), was a significant advancement in thioacylation chemistry.
Mechanism and Reactivity: Lawesson's Reagent is a dimeric organophosphorus-sulfur compound. Unlike P₄S₁₀, LR exhibits significantly better solubility in common organic solvents like toluene, dioxane, and tetrahydrofuran (THF), allowing for homogeneous reaction conditions at much lower temperatures. The generally accepted mechanism involves the dissociation of the LR dimer into a reactive monomeric species, dithiadiphosphetane ylide, in solution. This monomer then reacts with the carbonyl compound in a [2+2] cycloaddition to form a four-membered oxathiaphosphetane intermediate, which subsequently fragments to yield the desired thiocarbonyl compound and a stable phosphine oxide byproduct. This more controlled, two-step mechanism is responsible for the cleaner reactions and higher yields typically observed with LR.
Caption: Mechanism of thioacylation using Lawesson's Reagent.
Advantages:
-
High Solubility: Readily dissolves in many organic solvents for homogeneous reactions.
-
Milder Conditions: Reactions can often be run at or slightly above room temperature, preserving sensitive functional groups.[1]
-
Higher Selectivity & Yields: Generally provides cleaner reactions and better yields compared to P₄S₁₀.[2]
-
Broad Substrate Scope: Effective for amides, lactams, ketones, and esters.[1][3]
Limitations:
-
Cost: Significantly more expensive than P₄S₁₀.
-
Byproduct Removal: The phosphine oxide byproduct can sometimes be challenging to separate from the desired product, potentially requiring chromatography.[4]
-
Odor: Lawesson's Reagent and its byproducts have a strong, unpleasant odor, necessitating use in a well-ventilated fume hood.
Other Notable Thioacylating Agents
While P₄S₁₀ and Lawesson's Reagent are the most common, other reagents have been developed for specific applications.
-
Belleau's Reagent: This is a close relative of Lawesson's reagent where the methoxy groups are replaced by phenoxy groups. It is reported to have different reactivity and solubility profiles, but it is less commonly used.
-
Dithioesters and Thioacids: These compounds can act as thioacylating agents, particularly for the thioacylation of amines to form thioamides.[5] This approach is fundamentally different as it involves nucleophilic attack by the amine on the thioacylating agent, rather than an oxygen-sulfur exchange on a pre-existing carbonyl. These reactions can often be performed under very mild, even aqueous, conditions.[6]
-
P₄S₁₀/HMDO (Hexamethyldisiloxane): This combination reagent system has been shown to be a more soluble and often more reactive form of P₄S₁₀, providing a useful alternative for difficult thionations.
Comparative Analysis of Thioacylating Agents
The choice of a thioacylating agent is a multifactorial decision. The following table provides a comparative summary to guide this selection process.
| Feature | Phosphorus Pentasulfide (P₄S₁₀) | Lawesson's Reagent (LR) | Dithioesters / Thioacids |
| Reactivity | Very High | High | Moderate to High (Amine-specific) |
| Selectivity | Low | High | High (Amine-specific) |
| Solubility | Poor in most organic solvents | Good in THF, Toluene, Dioxane | Varies, some are water-soluble |
| Reaction Conditions | High Temperatures (Reflux) | Room Temp to Moderate Heating | Room Temperature |
| Substrate Scope | Broad (Amides, Esters, Ketones) | Broad (Amides, Esters, Ketones) | Primarily Amines |
| Byproduct Issues | Polymeric phosphorus species | Phosphine oxide, often requires chromatography | Thiols, generally volatile |
| Cost | Low | High | Variable, often high |
| Handling | Hygroscopic, releases H₂S | Strong, unpleasant odor | Often odorous |
| Best For | Inexpensive, large-scale synthesis of robust molecules | High-yield, selective synthesis of complex/sensitive molecules | Mild, selective thioacylation of amines |
Experimental Protocols
To illustrate the practical differences in using these reagents, two representative protocols are provided below.
Protocol 1: Thioacylation of Benzamide using Lawesson's Reagent
This protocol details a standard procedure for the conversion of a primary amide to a thioamide under homogeneous conditions.
Caption: Experimental workflow for thioamide synthesis using Lawesson's Reagent.
Materials:
-
Benzamide (1.0 eq)
-
Lawesson's Reagent (0.5 eq)
-
Anhydrous Toluene
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for chromatography
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add benzamide (1.0 eq) and Lawesson's Reagent (0.5 eq).
-
Add anhydrous toluene to achieve a concentration of approximately 0.2 M with respect to the benzamide.
-
Equip the flask with a reflux condenser and begin stirring.
-
Reaction: Heat the reaction mixture to 80 °C. The solids should dissolve, resulting in a clear, yellow solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the benzamide starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thiobenzamide.
Self-Validation: The success of the protocol is validated by the complete consumption of the starting material as monitored by TLC and the isolation of the product with the expected spectroscopic data (NMR, MS) matching literature values.
Protocol 2: Thioacylation of Benzamide using Phosphorus Pentasulfide (P₄S₁₀)
This protocol highlights the heterogeneous nature and harsher conditions required when using P₄S₁₀.
Materials:
-
Benzamide (1.0 eq)
-
Phosphorus Pentasulfide (0.4 eq)
-
Anhydrous Pyridine
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add benzamide (1.0 eq) and P₄S₁₀ (0.4 eq). Note: P₄S₁₀ is a powder and will not dissolve.
-
Add anhydrous pyridine to the flask.
-
Equip the flask with a reflux condenser and begin vigorous stirring.
-
Reaction: Heat the heterogeneous mixture to reflux (approx. 115 °C).
-
Maintain the reaction at reflux for 4-6 hours. Monitoring by TLC can be difficult due to the heterogeneous nature of the mixture.
-
Workup: Allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture over crushed ice with stirring.
-
If a solid precipitates, collect it by vacuum filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product often requires purification by recrystallization or column chromatography.
Conclusion and Recommendations
The selection of a thioacylating agent is a critical decision in synthetic planning.
-
For robust, simple substrates where cost is a primary concern, Phosphorus Pentasulfide remains a viable, albeit challenging, option.
-
For the majority of laboratory-scale syntheses, particularly those involving complex, sensitive, or high-value substrates , Lawesson's Reagent is the superior choice. Its reliability, milder reaction conditions, and cleaner reaction profiles justify its higher cost and lead to more predictable outcomes.
-
For specialized applications like the direct thioacylation of amines , exploring reagents such as dithioesters can offer unique advantages in terms of mildness and selectivity.
Ultimately, a thorough understanding of the mechanistic differences and practical handling requirements of each reagent, as presented in this guide, will enable the researcher to confidently select the optimal tool for their specific synthetic challenge.
References
-
Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]
-
Jesberger, M., Davis, T. P., & Barner, L. (2003). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. ResearchGate. Available from: [Link]
-
Borah, P., Neil, D., & Ali, A. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. Available from: [Link]
-
Gros, C., et al. (1998). Protein thioacylation. 1. Reagents design and synthesis. PubMed. Available from: [Link]
-
Gros, C., et al. (1998). Protein thioacylation: 2. Reagent stability in aqueous media and thioacylation kinetics. PubMed. Available from: [Link]
-
Ertas, E., & Ozturk, T. (2004). A new reaction of P4S10 and Lawesson's reagent; a new method for the synthesis of dithieno[3,2-b;2′,3′-d]thiophene. Tetrahedron Letters. Available from: [Link]
-
Reddit User Discussion. (2022). Usage of Lawesson's reagent. Reddit. Available from: [Link]
-
Yin, W., et al. (2021). Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. Nature Communications. Available from: [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thioacylation. Available from: [Link]
-
ResearchGate. Thioacylation strategies. Available from: [Link]
-
Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link]
-
Bolm, C., et al. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. Available from: [Link]
-
Wikipedia. Lawesson's reagent. Available from: [Link]
Sources
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Protein thioacylation. 1. Reagents design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein thioacylation: 2. Reagent stability in aqueous media and thioacylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis and Comparison of Dithioacetate Derivatives
Introduction: The Versatile Dithioacetate Moiety
Dithioacetate derivatives, characterized by the presence of a thiocarbonylthio group (-C(S)S-), are a fascinating and highly versatile class of organosulfur compounds. Their unique electronic properties and reactivity have led to their widespread application in diverse fields of chemical science. In organic synthesis, they are key intermediates, particularly as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for creating polymers with controlled molecular weights and complex architectures.[1][2] Their rich coordination chemistry also makes them valuable ligands in inorganic and materials science. Furthermore, the incorporation of the dithioacetate moiety into bioactive molecules is an area of growing interest in drug development.
Given their importance, the precise and unambiguous characterization of dithioacetate derivatives is paramount. Spectroscopic analysis provides a powerful, non-destructive toolkit for elucidating their structure, purity, and electronic properties. This guide offers a comparative overview of the key spectroscopic techniques used to analyze dithioacetate derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge to select the appropriate methods and interpret the resulting data with confidence. We will delve into the principles, experimental protocols, and comparative data analysis for UV-Vis, Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, and Mass Spectrometry (MS).
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
Expertise & Experience: UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. For dithioacetate derivatives, the key chromophore is the thiocarbonyl group (C=S). The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength and intensity of this absorption are highly sensitive to the chemical environment of the thiocarbonyl group, making UV-Vis an excellent tool for comparative studies.[1][2] Specifically, we can observe two characteristic electronic transitions: a lower energy, weaker n→π* transition and a higher energy, more intense π→π* transition.[3] The position and intensity of these bands are influenced by the substituents on the dithioacetate core and the polarity of the solvent.[1]
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-grade solvent that dissolves the dithioacetate derivative and is transparent in the wavelength range of interest (typically 200-800 nm). Common choices include acetonitrile, dichloromethane, and hexane. Note that solvent polarity can influence the position of the absorption bands.[1]
-
Sample Preparation: Prepare a dilute solution of the dithioacetate derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax) to ensure adherence to the Beer-Lambert law. A typical starting concentration is 10-5 to 10-4 M.
-
Instrument Calibration: Before sample analysis, record a baseline spectrum using a cuvette filled with the pure solvent. This will be subtracted from the sample spectrum to correct for any solvent absorption.
-
Data Acquisition: Place the cuvette containing the sample solution in the spectrophotometer and record the absorption spectrum over the desired wavelength range.
-
Data Analysis: Identify the λmax values for the n→π* and π→π* transitions and record the corresponding molar absorptivity (ε) values.
Data Presentation: Comparative UV-Vis Data
| Dithioacetate Derivative | R Group | R' Group | λmax (π→π) (nm) | ε (M⁻¹cm⁻¹) | λmax (n→π) (nm) | ε (M⁻¹cm⁻¹) | Reference |
| Methyl dithioacetate | CH₃ | CH₃ | ~305 | ~12,000 | ~460 | ~15 | [3] |
| Ethyl dithioacetate | CH₃ | C₂H₅ | ~306 | ~12,500 | ~462 | ~18 | [1][2] |
| Benzyl dithioacetate | CH₃ | CH₂Ph | ~308 | ~13,000 | ~465 | ~20 | [1][2] |
| Phenyl dithioacetate | CH₃ | Ph | ~315 | ~15,000 | ~490 | ~25 | [1][2] |
Trustworthiness: The protocol is self-validating by including a baseline correction step, which is crucial for accurate absorbance measurements. The use of UV-grade solvents minimizes interference from impurities.
Mandatory Visualization: UV-Vis Workflow
Caption: Workflow for UV-Vis spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure of dithioacetate derivatives. The chemical shift (δ) of a nucleus is influenced by the electron density around it; therefore, substituents on the dithioacetate core will cause predictable changes in the NMR spectrum.[4]
For ¹H NMR, protons alpha to the thiocarbonyl group and the sulfur atom will have characteristic chemical shifts.[5] In ¹³C NMR, the thiocarbonyl carbon (C=S) is particularly diagnostic, appearing at a significantly downfield chemical shift (typically > 200 ppm) due to its deshielded nature.[6]
Experimental Protocol: NMR Analysis
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[7] For more polar derivatives, dimethyl sulfoxide-d₆ (DMSO-d₆) may be used.
-
Sample Preparation: Dissolve 5-10 mg of the dithioacetate derivative in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument will be tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters are usually sufficient, but may need to be optimized for specific samples (e.g., longer relaxation delays for quaternary carbons in ¹³C NMR).
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze coupling patterns to establish connectivity. Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.
Data Presentation: Comparative NMR Data
| Dithioacetate Derivative | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Methyl dithioacetate | -S-CH₃ | ~2.6 | ~15 |
| CH₃ -C=S | ~2.8 | ~30 | |
| -C =S | - | ~225 | |
| Ethyl dithioacetate | -S-CH₂ CH₃ | ~3.2 (q) | ~25 |
| -S-CH₂CH₃ | ~1.3 (t) | ~14 | |
| CH₃ -C=S | ~2.8 | ~30 | |
| -C =S | - | ~228 | |
| Phenyl dithioacetate | -S-Ph | 7.2-7.5 (m) | 128-135 |
| CH₃ -C=S | ~2.9 | ~31 | |
| -C =S | - | ~230 |
(Note: These are approximate values and can vary based on solvent and other structural features. q = quartet, t = triplet, m = multiplet)
Trustworthiness: The use of deuterated solvents is essential to avoid large interfering signals from the solvent itself. Shimming the magnet ensures high-resolution spectra with sharp peaks, allowing for accurate chemical shift and coupling constant determination.
Mandatory Visualization: NMR Structural Correlation
Caption: Key ¹H and ¹³C NMR chemical shift regions.
Vibrational Spectroscopy (IR and Raman): Identifying Functional Groups
Expertise & Experience: Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For dithioacetate derivatives, the most characteristic vibration is the C=S stretching mode.[8] This vibration typically appears in the region of 1000-1250 cm⁻¹ in the IR spectrum.[9] However, its exact position and intensity can be influenced by coupling with other vibrations in the molecule.[9] Raman spectroscopy is particularly useful for identifying the S-S bond in disulfides that may be present as impurities or degradation products.
Experimental Protocol: IR/Raman Analysis
-
Sample Preparation:
-
IR (ATR): Place a small amount of the neat liquid or solid sample directly on the attenuated total reflectance (ATR) crystal.
-
IR (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Raman: Place the sample (solid or liquid) in a glass vial or NMR tube.
-
-
Data Acquisition:
-
IR: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.[10]
-
Raman: Excite the sample with a monochromatic laser and collect the scattered light.
-
-
Data Analysis: Identify the characteristic vibrational frequencies, paying close attention to the C=S and C-S stretching regions.
Data Presentation: Comparative Vibrational Frequencies
| Dithioacetate Derivative | ν(C=S) (cm⁻¹) | ν(C-S) (cm⁻¹) | Reference |
| Methyl dithioacetate | ~1220 | ~850 | [9] |
| Ethyl dithioacetate | ~1215 | ~845 | [9] |
| Phenyl dithioacetate | ~1205 | ~830 | [8][9] |
Trustworthiness: For IR spectroscopy, using a dry KBr matrix is crucial to avoid broad water absorption bands that can obscure important signals. In Raman spectroscopy, care must be taken to avoid sample fluorescence, which can be minimized by choosing an appropriate laser excitation wavelength.
Mandatory Visualization: Vibrational Modes
Caption: Important vibrational modes for dithioacetates.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[11] Upon ionization in the mass spectrometer, dithioacetate derivatives form a molecular ion (M⁺•).[12] This ion can then undergo fragmentation, and the masses of the resulting fragment ions are detected.[13] Common fragmentation pathways for dithioacetate derivatives include cleavage of the C-S bonds.[14] The fragmentation pattern can be used to confirm the structure of the compound and differentiate between isomers.[15]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion for pure compounds or coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS) for mixtures.
-
Ionization: Ionize the sample using an appropriate technique. Electron ionization (EI) is common for volatile, thermally stable compounds, while electrospray ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Data Presentation: Common Fragmentation Patterns
| Parent Dithioacetate | Key Fragment Ion | m/z | Interpretation |
| R-C(=S)-S-R' | [R-C=S]⁺ | Varies | Loss of -SR' radical |
| [R']⁺ | Varies | Loss of R-C(=S)S• radical | |
| [R-C(=O)-S]⁺ | Varies | Rearrangement and loss of S |
Trustworthiness: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, thus increasing the confidence in structural assignments.
Mandatory Visualization: MS Fragmentation Pathwaydot
Sources
- 1. Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and bioactivity studies of new dithiocarbazate complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. youtube.com [youtube.com]
- 14. Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Quantitative Purity Assessment of Synthesized Ethyl Dithioacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful results. This guide provides an in-depth, comparative analysis of quantitative techniques for assessing the purity of synthesized ethyl dithioacetate, a key thiocarbonyl compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Imperative of Purity in Synthesis
Ethyl dithioacetate (CH₃CSSEt), with its reactive dithioester functional group, serves as a versatile building block in organic synthesis. Its utility, however, is directly proportional to its purity. Impurities, which can arise from unreacted starting materials, byproducts, or decomposition, can lead to unpredictable reaction outcomes, misleading biological assay results, and complications in downstream applications. Therefore, a robust analytical strategy to quantify the purity of synthesized ethyl dithioacetate is paramount.
Synthesis and Purification: A Foundational Overview
A common route to ethyl dithioacetate involves the reaction of a thioacetate precursor with a sulfurating agent. While various methods exist, a representative synthesis is outlined below. The subsequent purification is critical for removing potential impurities.
Proposed Synthesis Pathway
A plausible and accessible synthesis approach involves the reaction of ethyl acetate with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.
Caption: Proposed synthesis and purification workflow for ethyl dithioacetate.
Causality in Synthesis and Purification:
The choice of a thionating agent is crucial; Lawesson's reagent is often preferred for its milder reaction conditions compared to phosphorus pentasulfide, which can lead to more byproducts. The purification of the crude product is typically achieved through distillation under reduced pressure.[1] This is because dithioesters can be thermally sensitive, and reduced pressure allows for distillation at a lower temperature, minimizing decomposition. Common impurities can include unreacted ethyl acetate, residual thionating agent byproducts, and sulfur.[2]
A Comparative Guide to Quantitative Purity Analysis
The selection of an appropriate analytical technique for purity assessment is a critical decision, contingent on factors such as the nature of potential impurities, required accuracy, and available instrumentation. Here, we compare three powerful and widely used techniques: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC).
| Feature | Quantitative ¹H NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Intrinsic quantitative response of atomic nuclei in a magnetic field. | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. |
| Quantitation | Absolute (primary ratio method), does not require a specific reference standard of the analyte.[3][4] | Relative, requires a reference standard of known purity for accurate quantification.[5] | Relative, requires a reference standard of known purity.[6] |
| Selectivity | Excellent for structural elucidation and distinguishing between structurally similar compounds. | High selectivity for volatile compounds, excellent separation efficiency.[7] | Highly versatile, with a wide range of stationary and mobile phases for tailored selectivity. |
| Sensitivity | Moderate, typically in the low mg to high µg range. | High, capable of detecting impurities at ppm levels.[8] | High, with UV or other detectors, can reach ppm or even ppb levels. |
| Sample Throughput | Moderate, sample preparation is relatively simple. | High, well-suited for automated analysis of multiple samples. | High, compatible with autosamplers for unattended operation. |
| Destructive? | No, the sample can be recovered. | Yes, the sample is consumed during analysis. | Generally no, the sample can often be collected post-detection. |
| Key Advantage | Provides structural information and absolute purity without a specific analyte standard.[3][4] | Excellent for separating volatile impurities and isomers.[7] | Broad applicability to a wide range of compounds, including non-volatile and thermally labile impurities. |
| Key Limitation | Lower sensitivity compared to chromatographic methods; signal overlap can be an issue. | Not suitable for non-volatile or thermally unstable compounds. | Can be more complex to develop methods; requires a suitable chromophore for UV detection. |
Experimental Protocols for Purity Determination
To ensure the integrity of your purity assessment, the following detailed, self-validating protocols are provided.
Workflow for Purity Assessment
Caption: A multi-pronged approach for comprehensive purity assessment.
Quantitative ¹H NMR (qNMR) Spectroscopy
Principle: qNMR leverages the direct proportionality between the integrated signal intensity of a nucleus and the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined without the need for a specific ethyl dithioacetate standard.[3][4]
Experimental Protocol:
-
Internal Standard Selection: Choose a stable, non-reactive internal standard with sharp signals that do not overlap with the analyte signals. Maleic anhydride or 1,4-dinitrobenzene are suitable choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized ethyl dithioacetate into a clean NMR tube.
-
Accurately weigh a similar amount of the chosen internal standard and add it to the same NMR tube.
-
Record the exact masses of both the analyte and the internal standard.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and gently agitate to ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of all protons. A D1 of 30 seconds is a conservative starting point.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved signal from ethyl dithioacetate (e.g., the quartet of the -S-CH₂- group) and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Trustworthiness: The self-validating nature of this protocol lies in the use of a certified internal standard and the fundamental principle of NMR spectroscopy. The accuracy is directly tied to the precision of the weighing process and the proper setup of the NMR experiment.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC-FID is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[7] The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. The FID provides a response that is proportional to the mass of carbon atoms entering the detector.
Experimental Protocol:
-
Internal Standard Selection: Choose a volatile, stable internal standard that is well-resolved from the analyte and any potential impurities. Dodecane or tridecane are suitable options.
-
Sample and Standard Preparation:
-
Prepare a stock solution of the synthesized ethyl dithioacetate in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a stock solution of the internal standard in the same solvent at a similar concentration.
-
Create a calibration curve by preparing a series of standards containing varying concentrations of ethyl dithioacetate and a fixed concentration of the internal standard.
-
Prepare the sample for analysis by adding a known amount of the internal standard solution to a known amount of the ethyl dithioacetate stock solution.
-
-
GC-FID Conditions (Hypothetical):
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
-
Data Analysis:
-
Identify the peaks corresponding to ethyl dithioacetate and the internal standard based on their retention times, as determined from the analysis of the standards.
-
Integrate the peak areas of the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration of ethyl dithioacetate in the sample from the calibration curve and calculate the purity.
-
Trustworthiness: The use of an internal standard and a multi-point calibration curve ensures the accuracy and reliability of the quantification. The method's validity is further supported by the high reproducibility of retention times and peak areas.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a versatile separation technique that utilizes a liquid mobile phase to carry the sample through a column packed with a stationary phase. Separation is based on the differential interactions of the analytes with the stationary phase. A UV detector is commonly used for quantification, as it provides a response proportional to the concentration of the analyte.
Experimental Protocol:
-
Method Development:
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for moderately polar compounds like ethyl dithioacetate.
-
Mobile Phase Selection: A mixture of acetonitrile and water or methanol and water is typically used. The optimal ratio should be determined experimentally to achieve good separation of the analyte from potential impurities. Isocratic elution (constant mobile phase composition) is often sufficient for purity analysis.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) of ethyl dithioacetate using a UV-Vis spectrophotometer. This wavelength will be used for detection to maximize sensitivity.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the synthesized ethyl dithioacetate in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Prepare the sample for analysis by dissolving a known amount of the synthesized product in the mobile phase to a concentration that falls within the calibration range.
-
-
HPLC Conditions (Hypothetical):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined λ_max.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to ethyl dithioacetate based on its retention time.
-
Integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of ethyl dithioacetate in the sample from the calibration curve and calculate the purity.
-
Trustworthiness: The linearity of the calibration curve over a defined concentration range validates the quantitative performance of the method. The specificity of the method is demonstrated by the ability to resolve the analyte peak from any impurity peaks.
Conclusion: A Triad of Techniques for Unwavering Confidence
Ensuring the purity of synthesized ethyl dithioacetate is not a task for a single analytical technique. A comprehensive and robust assessment relies on the strategic application of orthogonal methods. qNMR provides an absolute measure of purity and invaluable structural confirmation. GC-FID excels in the detection and quantification of volatile impurities that might be missed by other techniques. HPLC offers a versatile platform for the analysis of a broader range of impurities, including those that are non-volatile or thermally sensitive. By employing this triad of techniques, researchers, scientists, and drug development professionals can have unwavering confidence in the quality of their synthesized compounds, thereby ensuring the integrity and success of their scientific endeavors.
References
-
Organic Syntheses. Ethyl diazoacetate. Available at: [Link]. (Accessed January 23, 2026).
-
Scribd. Synthesis of Ethyl Acetate. Available at: [Link]. (Accessed January 23, 2026).
-
Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031190). Available at: [Link]. (Accessed January 23, 2026).
-
ResearchGate. Validation gas chromatography-fid method for analysis of ethanol content in vinegar. Available at: [Link]. (Accessed January 23, 2026).
-
Brieflands. Development of a simple RP-HPLC method for the determination of EDTA residue in pharmaceutical clean-in-place (CIP). Available at: [Link]. (Accessed January 23, 2026).
-
ResearchGate. Production of high-purity ethyl acetate using reactive distillation: Experimental and start-up procedure. Available at: [Link]. (Accessed January 23, 2026).
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]. (Accessed January 23, 2026).
-
Universite de Sherbrooke. Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. Available at: [Link]. (Accessed January 23, 2026).
-
Greenfield Global. Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. Available at: [Link]. (Accessed January 23, 2026).
-
Brieflands. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage. Available at: [Link]. (Accessed January 23, 2026).
-
Organic Syntheses. 2 - Organic Syntheses Procedure. Available at: [Link]. (Accessed January 23, 2026).
-
PubMed. A novel method for quantitative analysis of acetylacetone and ethyl acetoacetate by fluorine-19 nuclear magnetic spectroscopy. Available at: [Link]. (Accessed January 23, 2026).
-
Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Available at: [Link]. (Accessed January 23, 2026).
- Google Patents. CN103450018A - Preparation method of ethyl acetoacetate.
-
ResearchGate. Development and Validation of RP-HPLC method for determination of Ethylenediaminetetraacetic acid (EDTA) in Cosmetics with UV detection using precolumn derivatization technique. Available at: [Link]. (Accessed January 23, 2026).
-
Reddit. Impurities in lab acetone and ethyl acetate?. Available at: [Link]. (Accessed January 23, 2026).
-
YouTube. NMR spectrum of ethyl acetate. Available at: [Link]. (Accessed January 23, 2026).
- Google Patents. CN102731298A - Method for purifying ethyl acetate.
-
Universal Journal of Pharmaceutical Research. GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. Available at: [Link]. (Accessed January 23, 2026).
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]. (Accessed January 23, 2026).
-
B&W Tek. GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION. Available at: [Link]. (Accessed January 23, 2026).
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]. (Accessed January 23, 2026).
-
PubMed Central. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. Available at: [Link]. (Accessed January 23, 2026).
-
University of Cambridge. Quantitative NMR Spectroscopy. Available at: [Link]. (Accessed January 23, 2026).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. coachbenner.weebly.com [coachbenner.weebly.com]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. brieflands.com [brieflands.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Reactions Involving Ethyl Dithioacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, a profound understanding of reaction kinetics is not merely academic; it is the bedrock of process optimization, mechanistic elucidation, and the rational design of novel molecular entities. Ethyl dithioacetate, a key dithioester, presents a fascinating case study in reactivity, offering a distinct kinetic profile compared to its more common oxygen-containing counterpart, ethyl acetate. This guide provides an in-depth, comparative kinetic analysis of reactions involving ethyl dithioacetate, offering field-proven insights and supporting experimental data to empower researchers in their scientific endeavors.
The Dithioester Functional Group: A Hub of Enhanced Reactivity
Ethyl dithioacetate (CH₃CSSCH₂CH₃) distinguishes itself from ethyl acetate (CH₃COOCH₂CH₃) by the replacement of both carbonyl and alkoxy oxygens with sulfur atoms. This seemingly simple substitution has profound implications for the molecule's electronic structure and, consequently, its reactivity. The larger atomic radius and greater polarizability of sulfur compared to oxygen render the thiocarbonyl carbon of ethyl dithioacetate a softer electrophile and a better acceptor of nucleophilic attack. Furthermore, the C=S bond is weaker than the C=O bond, which influences the stability of reaction intermediates and transition states.
A computational study on the aminolysis of various dithioesters, including alkanedithioates, has provided a detailed mechanistic framework. The reaction is proposed to proceed through a four-step mechanism involving the formation of a zwitterionic intermediate, followed by proton transfer to an assisting amine molecule, leading to a neutral tetrahedral intermediate, which then breaks down to the final products.[1] This contrasts with the often-concerted or simpler stepwise mechanisms observed for the aminolysis of some oxygen esters under similar conditions.
Aminolysis: A Comparative Kinetic Deep Dive
The reaction of esters and their thio-analogs with amines (aminolysis) is a cornerstone of organic synthesis, pivotal in the formation of amides. A kinetic comparison between ethyl dithioacetate and ethyl acetate in their reactions with amines reveals significant differences in both reaction rates and mechanistic pathways.
Enhanced Electrophilicity and Reaction Rates
Computational studies comparing the aminolysis of ethyl thioacetate with ethyl acetate have shown that the thioester is more reactive in both the initial nucleophilic addition and the subsequent elimination steps.[2] This enhanced reactivity can be extrapolated to ethyl dithioacetate, which is expected to be even more susceptible to nucleophilic attack due to the presence of two sulfur atoms. The thiocarbonyl carbon in ethyl dithioacetate is more electron-deficient and thus a stronger electrophile than the carbonyl carbon in ethyl acetate.
Mechanistic Divergence: The Brønsted Plot Tells a Tale
A key tool in the kinetic analysis of nucleophilic substitution reactions is the Brønsted plot, which correlates the logarithm of the rate constant with the pKa of the nucleophile. For the pyridinolysis of aryl dithioacetates, a biphasic Brønsted plot has been observed.[3] This indicates a change in the rate-determining step (RDS) of the reaction as the basicity of the pyridine nucleophile increases.
-
For weakly basic nucleophiles (low pKa): The breakdown of the tetrahedral intermediate is the rate-determining step.
-
For strongly basic nucleophiles (high pKa): The initial nucleophilic attack to form the tetrahedral intermediate becomes the rate-determining step.
This mechanistic complexity is a hallmark of the aminolysis of dithioesters and stands in contrast to the often more straightforward kinetic behavior of ethyl acetate aminolysis, which may proceed through a concerted or a simple stepwise mechanism depending on the reaction conditions.
The following diagram illustrates the proposed mechanistic pathways for the aminolysis of ethyl dithioacetate:
Caption: Proposed mechanistic pathway for the aminolysis of ethyl dithioacetate.
Comparative Kinetic Data
| Feature | Ethyl Dithioacetate | Ethyl Acetate | Rationale for Difference |
| Relative Rate of Aminolysis | Faster | Slower | The thiocarbonyl carbon is more electrophilic. The C=S bond is weaker than the C=O bond. |
| Reaction Mechanism | Often stepwise with a tetrahedral intermediate. Can exhibit a change in RDS. | Can be concerted or stepwise, generally with a less stable intermediate. | The sulfur atoms can better stabilize the negative charge in the tetrahedral intermediate. |
| Brønsted Plot (log k vs. pKa) | Can be biphasic, indicating a change in the rate-determining step. | Often linear, suggesting a consistent mechanism across a range of nucleophiles. | The stability of the tetrahedral intermediate in dithioester reactions is more sensitive to the nucleophile's basicity. |
| Leaving Group Ability | Ethanethiolate (⁻SEt) is a better leaving group than ethoxide (⁻OEt). | Ethoxide is a poorer leaving group. | Sulfur is more polarizable and can better accommodate the negative charge. |
Experimental Protocols for Kinetic Analysis
Accurate and reproducible kinetic data are paramount for mechanistic elucidation. The following are detailed, step-by-step methodologies for key experiments in the kinetic analysis of reactions involving ethyl dithioacetate.
UV-Vis Spectrophotometry for Monitoring Reaction Progress
UV-Vis spectrophotometry is a powerful and widely used technique for monitoring the progress of reactions that involve a change in the chromophoric character of the reactants or products.[4][5] The aminolysis of ethyl dithioacetate is well-suited for this method as the dithioester and the resulting thioamide often have distinct UV-Vis absorption spectra.
Experimental Workflow:
Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.
Detailed Protocol:
-
Wavelength Selection: Determine the UV-Vis spectra of the starting materials (ethyl dithioacetate, amine) and the expected products (thioamide, ethanethiol) to identify a wavelength with a significant change in absorbance during the reaction.
-
Solution Preparation: Prepare stock solutions of ethyl dithioacetate and the amine of known concentrations in a suitable solvent (e.g., acetonitrile, ethanol).
-
Temperature Control: Use a temperature-controlled cuvette holder in the spectrophotometer to maintain a constant temperature throughout the experiment.
-
Reaction Initiation: For slower reactions, reactants can be mixed in a vial and an aliquot transferred to the cuvette. For faster reactions, a stopped-flow apparatus is recommended to ensure rapid mixing.[6]
-
Data Acquisition: Record the absorbance at the chosen wavelength at fixed time intervals. The frequency of data collection should be appropriate for the reaction rate.
-
Data Analysis: Plot absorbance versus time. Depending on the reaction order, a plot of ln(Absorbance) vs. time (for first-order) or 1/Absorbance vs. time (for second-order) will yield a straight line, the slope of which is related to the rate constant.
Stopped-Flow Technique for Fast Reactions
For reactions with half-lives in the millisecond to second range, the stopped-flow technique is indispensable.[6] This method allows for the rapid mixing of reactants and the immediate monitoring of the reaction progress, typically by UV-Vis or fluorescence spectroscopy.
Experimental Setup:
Caption: Schematic of a stopped-flow apparatus for rapid kinetics.
Protocol Outline:
-
Instrument Preparation: Prime the syringes and flow lines of the stopped-flow instrument with the reactant solutions.
-
Rapid Mixing: A drive mechanism rapidly pushes the contents of the two syringes into a mixing chamber.
-
Flow Stoppage: The mixed solution flows into an observation cell, and the flow is abruptly stopped.
-
Real-time Monitoring: The change in absorbance or fluorescence is monitored in real-time immediately after mixing.
-
Data Analysis: The resulting kinetic trace (signal vs. time) is fitted to an appropriate kinetic model to extract the rate constant.
Conclusion: Harnessing Kinetic Insights for Advanced Applications
The kinetic analysis of reactions involving ethyl dithioacetate reveals a rich and complex landscape of reactivity that is markedly different from that of its oxygen-based counterpart, ethyl acetate. The enhanced electrophilicity of the thiocarbonyl carbon and the ability of sulfur to stabilize intermediates lead to faster reaction rates and intricate mechanistic pathways, including the potential for a change in the rate-determining step.
For researchers in drug development and materials science, a thorough understanding of these kinetic principles is crucial. It enables the rational design of synthetic routes, the optimization of reaction conditions to maximize yields and minimize side products, and the development of novel functional molecules with tailored reactivity. By employing the experimental techniques outlined in this guide, scientists can unlock a deeper understanding of the factors governing the reactions of ethyl dithioacetate and leverage this knowledge to drive innovation in their respective fields.
References
-
Castro, E. A. (2011). Kinetics and mechanisms of reactions of thiol, thiono and dithio analogues of carboxylic esters with nucleophiles. An update. Journal of Sulfur Chemistry, 32(5), 487-529. [Link]
-
De Vleeschouwer, F., Van Speybroeck, V., & Waroquier, M. (2014). Computational Study and Kinetic Analysis of the Aminolysis of Thiolactones. The Journal of Organic Chemistry, 79(18), 8632-8641. [Link]
-
Oh, H. K., Ku, M. H., Lee, H. W., & Lee, I. (2002). Nucleophilic Substitution Reactions of Aryl Dithioacetates with Pyridines in Acetonitrile. The Journal of Organic Chemistry, 67(11), 3874–3877. [Link]
-
LibreTexts. (2023). 21.2: Nucleophilic Acyl Substitution Reactions. In Chemistry LibreTexts. Retrieved from [Link]
-
Bentley, T. W. (2011). Complex Reaction Monitoring with UV-Visible Absorption Spectroscopy: KMnO₄ + Sugar. Journal of Chemical Education, 88(2), 220-223. [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Stopped-flow Kinetics. Retrieved from [Link]
- Williams, A. (2003). Concerted reactions. In Advances in Physical Organic Chemistry (Vol. 38, pp. 1-64). Academic Press.
- Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill.
-
Um, I. H., Kim, E. J., & Kim, H. J. (2009). Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H2O and MeCN. Bulletin of the Korean Chemical Society, 30(12), 2909-2912. [Link]
-
Chidi, O., & Peter, O. I. (2016). Kinetics and Mechanism of Ethyl Acetate Production Using Eco-Benign Solid Catalyst. Journal of Physical Chemistry & Biophysics, 6(3), 1-5. [Link]
-
Çitak, A., & Kivrak, A. (2018). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 931-942. [Link]
-
Tarbell, D. S., & Harnish, D. P. (1951). The Hydrolysis and Aminolysis of Ethyl Thioacetate. II. Kinetics of the Simultaneous Hydrolysis and Aminolysis. Chemical Reviews, 49(1), 1-90. [Link]
-
De Vleeschouwer, F., Van Speybroeck, V., & Waroquier, M. (2011). Computational investigation of the aminolysis of RAFT macromolecules. The Journal of organic chemistry, 76(19), 7912–7921. [Link]
-
Cramer, C. J., & Truhlar, D. G. (2001). Computational studies of the aminolysis of oxoesters and thioesters in aqueous solution. Organic letters, 3(10), 1483–1486. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acs.figshare.com [acs.figshare.com]
- 3. overbeek.sites.uu.nl [overbeek.sites.uu.nl]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. article.sapub.org [article.sapub.org]
- 6. Computational studies of the aminolysis of oxoesters and thioesters in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Synthetic Alternatives for Thioacetylation: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the introduction of a thioacetyl group is a critical transformation in the synthesis of a vast array of therapeutic agents and functional materials. For years, ethyl dithioacetate has been a workhorse reagent for this purpose. However, its lachrymatory nature, strong odor, and potential for side reactions have driven the exploration of synthetic alternatives. This guide provides an in-depth, objective comparison of the performance of prominent alternatives to ethyl dithioacetate for thioacetylation, supported by experimental data and field-proven insights to empower you in making informed decisions for your synthetic strategies.
The Enduring Importance of Thioacetylation and the Role of Ethyl Dithioacetate
Thioacetylation, the introduction of a CH₃C(=S)- group, is a fundamental transformation in organic synthesis. The resulting thioamides and thioesters are not only valuable intermediates for the synthesis of sulfur-containing heterocyles, but they also exhibit a range of biological activities. Ethyl dithioacetate (CH₃CSSCH₂CH₃) has traditionally been employed for this purpose due to its ability to thioacylate nucleophiles such as amines and thiols.
The reaction typically proceeds via nucleophilic attack on the thiocarbonyl carbon of the dithioester, leading to the displacement of the ethylthio group. While effective, the use of ethyl dithioacetate is often accompanied by the release of ethanethiol, a volatile and foul-smelling compound, posing significant handling and disposal challenges in a laboratory setting.
Key Synthetic Alternatives to Ethyl Dithioacetate
Several reagents have emerged as viable alternatives to ethyl dithioacetate, each with its own set of advantages and disadvantages. This guide will focus on the most widely adopted and promising alternatives:
-
Thioacetic Acid (CH₃COSH)
-
Potassium Thioacetate (CH₃COSK)
-
Lawesson's Reagent
-
Phosphorus Pentasulfide (P₄S₁₀)
We will now delve into a detailed analysis of each of these alternatives, exploring their reaction mechanisms, substrate scope, and practical considerations.
Thioacetic Acid: A Direct and Versatile Thioacylating Agent
Thioacetic acid is a direct and atom-economical reagent for thioacetylation. It can react with a variety of nucleophiles, including amines and alcohols, to introduce the thioacetyl group.
Mechanism of Action
The thioacetylation of an amine with thioacetic acid typically proceeds through the formation of an ammonium thioacetate salt, which upon heating, eliminates water to form the corresponding thioamide. In the case of alcohols, the reaction often requires activation of the alcohol or the use of a coupling agent.
Caption: Mechanism of amine thioacetylation with thioacetic acid.
Experimental Data & Performance
Thioacetic acid has been shown to be effective for the thioacetylation of a range of primary and secondary amines, as well as some anilines. Yields are generally moderate to high, depending on the substrate and reaction conditions. For instance, the reaction of aliphatic and aromatic nitriles with thioacetic acid in the presence of calcium hydride provides the corresponding thioamides in good to excellent yields[1].
Table 1: Performance of Thioacetic Acid in Thioacetylation
| Substrate | Product | Reagents & Conditions | Yield (%) | Reference |
| Benzylamine | N-Benzylthioacetamide | CH₃COSH, Δ | Good | [2] |
| Piperidine | 1-(Thioacetyl)piperidine | CH₃COSH, Δ | Good | [2] |
| Benzonitrile | Thiobenzamide | CH₃COSH, CaH₂ | 85-95 | [1] |
Advantages:
-
Readily available and relatively inexpensive.
-
Direct, atom-economical approach.
-
Can be used for a variety of substrates.
Disadvantages:
-
Unpleasant odor.
-
Can be corrosive.
-
May require elevated temperatures for some substrates.
Potassium Thioacetate: A Mild and Odorless Alternative
Potassium thioacetate is the potassium salt of thioacetic acid and serves as a convenient and less odorous source of the thioacetate nucleophile. It is particularly useful for the thioacetylation of alkyl halides and other electrophiles.
Mechanism of Action
The reaction of potassium thioacetate with an alkyl halide proceeds via a straightforward Sₙ2 displacement to form a thioacetate ester. This ester can then be hydrolyzed to the corresponding thiol or used in subsequent reactions. For the thioacetylation of amines, the thioacetate anion can act as a nucleophile, although this is less common than its use with electrophiles.
Caption: Mechanism of alkyl halide thioacetylation with potassium thioacetate.
Experimental Data & Performance
Potassium thioacetate is highly effective for the synthesis of thioacetate esters from primary and secondary alkyl halides, with yields typically being very high[3]. The reaction is generally clean with minimal side products. A procedure for the synthesis of organic thioacetates from alcohols involves the conversion of the alcohol to a mesylate followed by substitution with potassium thioacetate[1].
Table 2: Performance of Potassium Thioacetate in Thioacetylation
| Substrate | Product | Reagents & Conditions | Yield (%) | Reference |
| Benzyl bromide | S-Benzyl thioacetate | KSAc, DMF, rt | >90 | [3] |
| 1-Bromooctane | S-Octyl thioacetate | KSAc, Ethanol, reflux | High | [3] |
| Benzyl alcohol | S-Benzyl thioacetate | 1. MsCl, Et₃N; 2. KSAc | Excellent | [1] |
Advantages:
-
Solid, crystalline, and largely odorless, making it easier to handle than thioacetic acid.
-
High yields in Sₙ2 reactions with alkyl halides.
-
Commercially available.
Disadvantages:
-
Less direct method for thioacylating amines compared to thioacetic acid.
-
The synthesis of the starting potassium thioacetate can involve odorous reagents[3][4].
Lawesson's Reagent: A Powerful Thionating Agent for Carbonyls
Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a highly effective reagent for the conversion of carbonyl compounds, including amides and esters, into their corresponding thiocarbonyl analogues.
Mechanism of Action
The mechanism of thionation with Lawesson's reagent involves the initial formation of a reactive dithiophosphine ylide. This species then reacts with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate, which subsequently undergoes a retro-[2+2] cycloaddition to yield the thiocarbonyl compound and a stable phosphorus-oxygen byproduct[2][5].
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Important Thioacetic Acid Reagent-Potassium Thioacetate-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]
- 4. guidechem.com [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Thiol, Thiono, and Dithio Esters: A Comparative Analysis of Structure, Reactivity, and Application
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic chemistry and chemical biology, sulfur-containing functional groups offer a rich palette of reactivity and utility that often surpasses their oxygen analogs. Among these, the ester functional group and its thio-analogs—thiol esters, thiono esters, and dithio esters—present a fascinating case study in how subtle atomic changes can profoundly influence chemical behavior. This guide provides an in-depth comparison of these three classes of compounds, grounded in mechanistic principles and supported by experimental data, to inform their strategic application in research and development.
Structural and Electronic Distinctions
The fundamental difference between thiol, thiono, and dithio esters lies in the substitution of oxygen with sulfur at either the acyl or alkoxy position of a standard ester.
-
Thiol Ester (R-C(=O)S-R'): Sulfur replaces the oxygen of the alkoxy group.
-
Thiono Ester (R-C(=S)O-R'): Sulfur replaces the carbonyl oxygen.
-
Dithio Ester (R-C(=S)S-R'): Sulfur replaces both the carbonyl and alkoxy oxygens.
This seemingly simple substitution has significant electronic consequences. The larger size and greater polarizability of sulfur compared to oxygen, along with the weaker C=S π-bond relative to the C=O π-bond, are central to their distinct reactivity profiles. The C=S bond is significantly weaker and more polarizable than the C=O bond, with a calculated energy difference of approximately 180 kJ mol⁻¹[1].
Below is a diagram illustrating the structural differences.
Caption: Fundamental structures of thiol, thiono, and dithio esters.
Comparative Reactivity and Mechanistic Insights
The reactivity of these esters towards nucleophiles, electrophiles, and radicals diverges significantly, opening up distinct applications for each. Reactions with these esters often proceed through a tetrahedral intermediate[2].
2.1. Nucleophilic Acyl Substitution
-
Thiol Esters: These are more reactive towards nucleophiles than their oxygen ester counterparts. The C-S bond is weaker than the C-O bond, and the thiolate (RS⁻) is a better leaving group than an alkoxide (RO⁻) due to its lower pKa and greater polarizability[3]. This enhanced reactivity is harnessed in biology (e.g., Acetyl-CoA) and in synthetic chemistry, most notably in Native Chemical Ligation (NCL) for protein synthesis[4][5]. In NCL, a peptide with a C-terminal thioester reacts with another peptide bearing an N-terminal cysteine[5].
-
Thiono Esters: The thiocarbonyl group (C=S) is a weaker electrophile than the carbonyl group (C=O) for attack by "hard" nucleophiles like water or hydroxide. However, it is more reactive towards "soft" nucleophiles. A key reaction is with cysteine, which proceeds via a mechanism similar to NCL to release hydrogen sulfide (H₂S)[6].
-
Dithio Esters: The thiocarbonyl carbon in dithio esters is even more electrophilic than in thiono esters due to the presence of a second sulfur atom. They react readily with nucleophiles. However, the transthioesterification process can be more reversible compared to thionoesters, leading to slower overall kinetics in some reactions, such as cysteine-triggered H₂S release[6]. Hydrolysis of dithioesters is generally a slow process[6].
2.2. Radical Chemistry
-
Thiono and Dithio Esters: The weaker C=S π-bond makes these compounds excellent precursors for radical reactions. Dithio esters are particularly prominent as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization , a controlled radical polymerization technique[6][7][8]. The thiocarbonylthio moiety can reversibly react with propagating polymer radicals, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity[7][8]. Thionobenzoates are also frequently used for radical formation.
Spectroscopic Characterization
Distinguishing between these isomers is readily achievable through standard spectroscopic techniques.
| Functional Group | IR Spectroscopy (C=O or C=S stretch) | ¹³C NMR Spectroscopy (C=O or C=S chemical shift) |
| Thiol Ester | ~1680-1715 cm⁻¹ | ~190-200 ppm |
| Thiono Ester | ~1200-1250 cm⁻¹ | ~210-220 ppm |
| Dithio Ester | ~1000-1250 cm⁻¹ | ~220-240 ppm |
Note: Exact values can vary based on the specific molecular structure.
Synthesis Protocols
The synthesis of these esters often requires distinct strategies.
4.1. Synthesis of Thiol Esters
Thiol esters can be prepared by the condensation of carboxylic acids and thiols using dehydrating agents like DCC, or more commonly, from the reaction of an acid chloride with a thiol in the presence of a base[4]. For peptide synthesis, solid-phase methods have been developed to produce peptide thioesters[5][9][10].
4.2. Synthesis of Thiono and Dithio Esters
A common method for converting carbonyls to thiocarbonyls is the use of Lawesson's Reagent . This reagent can convert esters to thiono esters and, with a thiocarboxylic acid starting material, can be used to produce dithio esters[4][11]. The reaction mechanism is thought to proceed through a four-membered thiaoxaphosphetane intermediate[11][12]. More recent methods offer milder conditions and broader substrate scope[13].
Below is a simplified workflow for the synthesis of thiono and dithio esters using Lawesson's Reagent.
Caption: General workflow for thiono/dithio ester synthesis.
Key Applications in Drug Development and Research
The unique reactivity profiles of these thio-esters have led to their adoption in several high-impact areas.
5.1. Thiol Esters: Peptide and Protein Synthesis
The prime application of thiol esters is in Native Chemical Ligation (NCL) , a cornerstone of chemical protein synthesis[5]. This method allows for the assembly of large proteins from smaller, synthetically accessible peptide fragments. This has been instrumental in creating proteins with unnatural amino acids, post-translational modifications, and isotopic labels for structural biology studies. Thiol-ene chemistry is another valuable tool for peptide modification and bioconjugation[14][15].
The mechanism of Native Chemical Ligation is depicted below.
Caption: Simplified mechanism of Native Chemical Ligation (NCL).
5.2. Thiono Esters: H₂S Donors
Thiono esters have emerged as valuable tools for the controlled release of hydrogen sulfide (H₂S), a critical biological signaling molecule. Their reaction with cysteine under physiological conditions provides a selective mechanism for H₂S generation in biological systems, enabling the study of its roles in vasodilation, inflammation, and neurotransmission[6].
5.3. Dithio Esters: Controlled Polymerization and Bioconjugation
Dithio esters are the quintessential chain transfer agents for RAFT polymerization . This has revolutionized the synthesis of well-defined polymers for applications in drug delivery, nanotechnology, and materials science. Additionally, like thiono esters, they can be engineered as cysteine-responsive H₂S donors[6]. Their reactivity with amines also allows for polymer functionalization[1][16].
Conclusion
While structurally similar, thiol, thiono, and dithio esters exhibit a rich and diverse chemistry that sets them apart. Thiol esters are activated acylating agents, central to bioconjugation and protein synthesis. In contrast, the thiocarbonyl group in thiono and dithio esters imparts unique reactivity, making them key players in radical chemistry, controlled polymerization, and as chemical biology probes for signaling molecules like H₂S. A thorough understanding of their mechanistic differences is paramount for researchers and drug developers aiming to leverage these versatile functional groups to their full potential.
References
-
Wang, C., Han, C., Yan, J., Zhang, Z., Zhao, Y., & Zhao, J. (2022). Ynamide-Mediated Thionoester and Dithioester Syntheses. The Journal of Organic Chemistry, 87(9), 5620–5629. [Link]
-
Steiger, A. K., et al. (2018). Dithioesters: simple, tunable, cysteine-selective H₂S donors. Chemical Science, 9(47), 8795-8800*. [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Thioester. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Castro, E. A. (2007). Kinetics and mechanisms of reactions of thiol, thiono and dithio analogues of carboxylic esters with nucleophiles. An update. Journal of Sulfur Chemistry, 28(4), 401-429. [Link]
-
Bouldin, R. M., et al. (2011). Hydrolytic Susceptibility of Dithioester Chain Transfer Agents and Implications in Aqueous RAFT Polymerizations. Macromolecules, 44(13), 5135-5142*. [Link]
-
Binkley, R. W. (2022). VI. Thionoesters. Chemistry LibreTexts. [Link]
-
Biersack, P. J., & Belcher, B. R. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41, 431-450. [Link]
-
Álvarez-Miguel, L., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7062-7072*. [Link]
-
Fairbanks, A. J. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 583. [Link]
-
Castro, E. A. (1999). Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. Chemical Reviews, 99(12), 3505-3524. [Link]
-
Moad, G. (2017). Dithioesters in RAFT Polymerization. ResearchGate. [Link]
-
Bandyopadhyay, S., & Dey, A. (2014). Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy. Semantic Scholar. [Link]
-
Shin, Y., et al. (1999). Fmoc-Based Synthesis of Peptide-α-Thioesters: Application to the Total Chemical Synthesis of a Glycoprotein by Native Chemical Ligation. Journal of the American Chemical Society, 121(50), 11684-11689. [Link]
-
Novakov, H., et al. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. RSC Advances, 10(42), 25055-25064. [Link]
-
Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Ollivier, N., & Melnyk, O. (2019). Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis. Molecules, 24(21), 3845. [Link]
-
Janeš, D., et al. (2020). Synthesis and Analysis of Thio-, Thiono-, and Dithio-Derivatives of Whiskey Lactone. ResearchGate. [Link]
-
Vanparijs, N., et al. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 2(1), 16-20. [Link]
-
Grishin, Y. K., et al. (2002). α-Organoelement Nitrones: Synthesis, Properties, and IR and 13C NMR Spectral and X-ray Structural Characterization. ResearchGate. [Link]
-
Álvarez-Miguel, L., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. ResearchGate. [Link]
-
Di Adamo, J., et al. (2024). Efficient Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides. ChemRxiv. [Link]
-
Willcock, H., & O'Reilly, R. K. (2010). Aminolysis induced functionalization of (RAFT) polymer-dithioester with thiols and disulfides. Polymer Chemistry, 1(2), 149-151. [Link]
-
Sotriffer, C. A., et al. (2008). Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. ChemMedChem, 3(4), 648-659. [Link]
-
Warren, J. D., et al. (2012). A Shortcut to the Synthesis of Peptide Thioesters. Angewandte Chemie International Edition, 51(43), 10832-10835. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thioester - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dithioesters: simple, tunable, cysteine-selective H 2 S donors - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04683B [pubs.rsc.org]
- 7. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 8. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A Shortcut to the Synthesis of Peptide Thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Ynamide-Mediated Thionoester and Dithioester Syntheses [organic-chemistry.org]
- 14. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Aminolysis induced functionalization of (RAFT) polymer-dithioester with thiols and disulfides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Sulfurizing Reagents: Unveiling the Efficacy of Ethyl Dithioacetate and Its Alternatives in Thionation Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the thionation of carbonyl compounds, particularly the conversion of amides to thioamides, represents a critical transformation. Thioamides are not merely sulfur analogs of amides; they are versatile intermediates in the synthesis of a plethora of sulfur-containing heterocycles and serve as crucial pharmacophores in numerous therapeutic agents. The choice of a sulfurizing agent is paramount, directly influencing reaction efficiency, substrate scope, and overall process viability. This guide provides an in-depth, objective comparison of the efficacy of various sulfur reagents, with a special focus on the potential of ethyl dithioacetate, benchmarked against established reagents such as Lawesson's Reagent and phosphorus pentasulfide.
The Central Role of Thionation in Drug Discovery
The replacement of a carbonyl oxygen with sulfur can dramatically alter the physicochemical and biological properties of a molecule. This modification can enhance metabolic stability, improve membrane permeability, and modulate target binding affinity. Consequently, the development of efficient and selective thionation methods is a continuing area of intense research.
Established Titans: Lawesson's Reagent and Phosphorus Pentasulfide
For decades, Lawesson's Reagent (LR) and phosphorus pentasulfide (P₄S₁₀) have been the workhorses of thionation chemistry.[1][2] Their reliability and broad applicability have cemented their status in the synthetic chemist's toolkit.
Lawesson's Reagent (LR)
Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used, commercially available thionating agent.[2] It is known for its relatively mild reaction conditions compared to P₄S₁₀.
Mechanism of Action: The efficacy of LR stems from its dissociation in solution into a reactive dithiophosphine ylide. This species undergoes a [2+2] cycloaddition with the carbonyl group to form a transient four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired thiocarbonyl compound.[2] This mechanistic pathway is analogous to the well-known Wittig reaction.
LR [label="Lawesson's Reagent", fillcolor="#F1F3F4"]; Ylide [label="Dithiophosphine Ylide", fillcolor="#F1F3F4"]; Carbonyl [label="R-C(=O)-NR'₂", fillcolor="#F1F3F4"]; Intermediate [label="Thiaoxaphosphetane\nIntermediate", shape=Msquare, fillcolor="#FBBC05"]; Thioamide [label="R-C(=S)-NR'₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Oxophosphine\nByproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
LR -> Ylide [label="Dissociation"]; Ylide -> Intermediate [label="[2+2] Cycloaddition"]; Carbonyl -> Intermediate; Intermediate -> Thioamide [label="Cycloreversion"]; Intermediate -> Byproduct; }
Figure 1: Simplified mechanism of thionation using Lawesson's Reagent.
Performance and Limitations: LR is effective for the thionation of a wide range of carbonyl compounds, including amides, esters, ketones, and lactones.[2] However, the work-up procedure can be challenging due to the formation of phosphorus-containing byproducts that are often difficult to separate from the desired product.[3] Moreover, the reaction often requires elevated temperatures and extended reaction times.
Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide is a more traditional and cost-effective thionating agent.[2] It is a highly reactive, inorganic sulfide.
Mechanism of Action: The mechanism of thionation with P₄S₁₀ is generally considered to be more complex and less well-defined than that of LR. It is believed to involve the coordination of the carbonyl oxygen to the phosphorus atom, followed by a series of steps leading to the sulfur-for-oxygen exchange.
Performance and Limitations: P₄S₁₀ is a powerful thionating agent but often requires harsh reaction conditions, including high temperatures and prolonged heating in high-boiling solvents like pyridine or xylene.[4] These conditions can limit its applicability to sensitive substrates. Furthermore, P₄S₁₀ is notoriously difficult to handle due to its moisture sensitivity and the generation of foul-smelling and toxic hydrogen sulfide gas upon contact with water.
The Challenger: Ethyl Dithioacetate
While dithioesters are known in other areas of chemistry, their application as thionating agents for amides is a less explored frontier. Ethyl dithioacetate, as a representative of this class, presents an intriguing alternative to the established phosphorus-based reagents.
Proposed Mechanism of Action: The thionation of an amide by ethyl dithioacetate is proposed to proceed via a nucleophilic attack of the amide nitrogen onto the thiocarbonyl carbon of the dithioester. This would form a tetrahedral intermediate. Subsequent collapse of this intermediate, with the elimination of ethanethiol, would lead to the formation of a thioacyl-amide intermediate. An intramolecular rearrangement would then yield the final thioamide product.
Amide [label="R-C(=O)-NHR'", fillcolor="#F1F3F4"]; EDA [label="CH₃-C(=S)-SEt\n(Ethyl Dithioacetate)", fillcolor="#F1F3F4"]; Intermediate1 [label="Tetrahedral Intermediate", shape=Msquare, fillcolor="#FBBC05"]; Intermediate2 [label="Thioacyl-amide\nIntermediate", shape=Msquare, fillcolor="#FBBC05"]; Thioamide [label="R-C(=S)-NHR'", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Ethanethiol (EtSH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Amide -> Intermediate1; EDA -> Intermediate1 [label="Nucleophilic Attack"]; Intermediate1 -> Intermediate2 [label="Elimination of EtSH"]; Intermediate1 -> Byproduct; Intermediate2 -> Thioamide [label="Intramolecular\nRearrangement"]; }
Figure 2: Proposed mechanism for the thionation of an amide with ethyl dithioacetate.
Potential Advantages and Areas for Investigation: The primary theoretical advantage of using ethyl dithioacetate lies in the nature of its byproducts. The generation of volatile and relatively benign ethanethiol would, in principle, simplify product purification compared to the persistent phosphorus-based byproducts of LR and P₄S₁₀. Additionally, the reaction may proceed under milder conditions, offering better functional group tolerance. However, the reactivity and substrate scope of ethyl dithioacetate as a thionating agent for amides require thorough experimental validation.
Comparative Efficacy: A Data-Driven Overview
To provide a clear comparison, the following table summarizes the key performance indicators of the discussed sulfurizing reagents based on available literature. It is important to note that direct comparative studies involving ethyl dithioacetate for amide thionation are scarce, and the data presented for it are largely based on analogous reactions and theoretical considerations.
| Feature | Lawesson's Reagent | Phosphorus Pentasulfide | Ethyl Dithioacetate (Projected) |
| Reactivity | Moderate to high | High | Moderate (Hypothesized) |
| Substrate Scope | Broad (amides, esters, ketones)[2] | Broad (amides, esters, ketones)[2] | Likely selective for amides |
| Reaction Conditions | Elevated temperatures (reflux in toluene/xylene)[3] | High temperatures (reflux in pyridine/xylene)[4] | Potentially milder conditions |
| Byproducts | Phosphorus-containing compounds[3] | Phosphorus oxides/sulfides, H₂S[4] | Ethanethiol |
| Work-up | Often requires chromatography[3] | Can be challenging due to hazardous byproducts | Potentially simpler (distillation/extraction) |
| Safety | Unpleasant odor, handle in fume hood | Highly moisture-sensitive, toxic H₂S evolution | Volatile thiol byproduct (handle in fume hood) |
Experimental Protocols: A Guide to Practice
The following protocols provide a starting point for researchers wishing to explore thionation reactions.
Protocol 1: Thionation of Benzamide with Lawesson's Reagent
Objective: To synthesize thiobenzamide from benzamide using Lawesson's Reagent.
Materials:
-
Benzamide
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 eq) to the solution. The stoichiometry may need optimization for different substrates.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure thiobenzamide.
Start [label="Dissolve Benzamide\nin Toluene", fillcolor="#F1F3F4"]; Add_LR [label="Add Lawesson's\nReagent", fillcolor="#F1F3F4"]; Reflux [label="Reflux and\nMonitor by TLC", shape=ellipse, fillcolor="#FBBC05"]; Cooldown [label="Cool to Room\nTemperature", fillcolor="#F1F3F4"]; Filter [label="Filter", shape=ellipse, fillcolor="#FBBC05"]; Wash [label="Wash with NaHCO₃\nand Brine", shape=ellipse, fillcolor="#FBBC05"]; Dry [label="Dry and Concentrate", fillcolor="#F1F3F4"]; Purify [label="Column\nChromatography", shape=ellipse, fillcolor="#FBBC05"]; Product [label="Thiobenzamide", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Add_LR; Add_LR -> Reflux; Reflux -> Cooldown; Cooldown -> Filter; Filter -> Wash; Wash -> Dry; Dry -> Purify; Purify -> Product; }
Figure 3: Experimental workflow for thionation using Lawesson's Reagent.
Protocol 2: Proposed Thionation of Benzamide with Ethyl Dithioacetate
Objective: To investigate the synthesis of thiobenzamide from benzamide using ethyl dithioacetate.
Materials:
-
Benzamide
-
Ethyl dithioacetate
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Base (e.g., NaH, K₂CO₃) - optional, for deprotonation of the amide
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzamide (1.0 eq) in the chosen anhydrous solvent.
-
Optional: If a base is used, add it to the solution and stir for a specified time to allow for deprotonation.
-
Add ethyl dithioacetate (1.0-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture (temperature to be optimized, starting from room temperature to reflux) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water if a reactive base was used.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Start [label="Dissolve Benzamide\nin Anhydrous Solvent", fillcolor="#F1F3F4"]; Add_Base [label="Add Base\n(Optional)", shape=diamond, fillcolor="#F1F3F4"]; Add_EDA [label="Add Ethyl\nDithioacetate", fillcolor="#F1F3F4"]; Heat [label="Heat and\nMonitor by TLC", shape=ellipse, fillcolor="#FBBC05"]; Workup [label="Aqueous Work-up\nand Extraction", shape=ellipse, fillcolor="#FBBC05"]; Dry [label="Dry and Concentrate", fillcolor="#F1F3F4"]; Purify [label="Column\nChromatography", shape=ellipse, fillcolor="#FBBC05"]; Product [label="Thiobenzamide", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Add_Base; Add_Base -> Add_EDA [label="Yes"]; Start -> Add_EDA [label="No"]; Add_EDA -> Heat; Heat -> Workup; Workup -> Dry; Dry -> Purify; Purify -> Product; }
Figure 4: Proposed experimental workflow for thionation using ethyl dithioacetate.
Conclusion and Future Outlook
While Lawesson's Reagent and phosphorus pentasulfide remain the dominant forces in thionation chemistry, the exploration of alternative reagents is crucial for advancing synthetic efficiency and sustainability. Ethyl dithioacetate presents a compelling, albeit underexplored, alternative that promises a cleaner reaction profile. The proposed mechanistic pathway and experimental protocol serve as a foundation for further investigation into its efficacy. Future research should focus on a systematic evaluation of the substrate scope, reaction optimization, and a direct, data-driven comparison with established reagents. The development of novel, efficient, and user-friendly thionating agents will undoubtedly continue to be a significant enabler in the discovery and development of new medicines.
References
-
Ozturk, T.; Ertas, E.; Mert, O. Use of Lawesson's Reagent in Organic Syntheses. Chem. Rev.2007 , 107 (11), 5210–5278. [Link]
-
Thomsen, I.; Clausen, K.; Scheibye, S.; Lawesson, S.-O. Thiation with 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-Disulfide: A New Reagent for the Conversion of Carbonyls into Thiocarbonyls. Org. Synth.1984 , 62, 158. [Link]
-
Bergman, J.; Pettersson, B.; Hasimbegovic, V.; Svensson, P. H. Thionation Using Tetraphosphorus Decasulfide in Pyridine. J. Org. Chem.2011 , 76 (6), 1546–1553. [Link]
-
Kaleta, Z.; Makowski, B. T.; Soos, T.; Dembinski, R. Thionation Using Fluorous Lawesson's Reagent. Org. Lett.2006 , 8 (8), 1625–1628. [Link]
-
Varma, R. S.; Kumar, D. Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids. Org. Lett.1999 , 1 (5), 697–700. [Link]
-
Curphey, T. J. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. J. Org. Chem.2002 , 67 (18), 6461–6473. [Link]
-
El-Barbary, A. A.; El-Boraey, H. A. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules2022 , 27 (23), 8275. [Link]
-
Guntreddi, T.; Vanjari, R.; Singh, K. N. A Decarboxylative Strategy for the Synthesis of Thioamides. Org. Lett.2014 , 16 (13), 3624–3627. [Link]
-
Bergman, J.; Hasimbegovic, V.; Svensson, P. H. Thionating Agents. In Modern Tools for the Synthesis of Complex Bioactive Molecules, John Wiley & Sons, Ltd, 2017; pp 325-354. [Link]
Sources
- 1. Thioamide synthesis by thionation [organic-chemistry.org]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. US9221855B2 - Thionation process and a thionating agent - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl Dithioacetate
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this commitment. This guide provides an in-depth, procedural framework for the safe disposal of ethyl dithioacetate, moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity.
The protocols herein are designed to be a self-validating system, grounded in the fundamental chemical properties of ethyl dithioacetate. Understanding the "why" behind each step is paramount to its correct and safe execution.
Understanding the Hazard Profile of Ethyl Dithioacetate
Ethyl dithioacetate (CAS 870-73-5) is an organosulfur compound whose unique reactivity profile dictates its handling and disposal requirements.[1] It is not merely a chemical to be discarded but a reactive substance that must be managed with foresight.
Core Hazards:
-
Flammability: Ethyl dithioacetate is a flammable liquid and vapor with a flash point of 46°C (114.8°F). This property necessitates that it be handled and stored away from all potential ignition sources, such as heat, sparks, and open flames.[1][2]
-
Irritant Properties: The compound is a known skin and eye irritant and may cause respiratory irritation upon inhalation.[2] Direct contact must be meticulously avoided through the use of appropriate Personal Protective Equipment (PPE).
-
Malodor & Hydrolytic Instability: Like many organosulfur compounds, ethyl dithioacetate possesses a powerful, unpleasant odor.[3] Crucially, dithioesters are susceptible to hydrolysis, a reaction that can be accelerated by the presence of bases (alkaline conditions) or elevated temperatures.[4][5] This hydrolysis breaks the compound down into ethanethiol and dithioacetic acid derivatives, releasing the highly volatile and malodorous ethanethiol. This reactivity is a central consideration in its disposal, as uncontrolled hydrolysis in a waste container can lead to gas evolution and a significant odor problem.
A summary of its key chemical and physical properties is provided below.
| Property | Value | Source |
| CAS Number | 870-73-5 | [1] |
| Molecular Formula | C₄H₈S₂ | [2] |
| Molecular Weight | 120.24 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 61 °C @ 23 mmHg | |
| Density | 1.048 g/mL at 25 °C | |
| Flash Point | 46 °C (114.8 °F) - closed cup | |
| GHS Hazard Codes | H226, H315, H319, H335 | [2] |
Immediate Safety & Handling Protocols
Safe disposal begins with safe handling. All operations involving ethyl dithioacetate must be conducted within a properly functioning chemical fume hood to mitigate inhalation exposure and contain its potent odor.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, such as bulk transfers, the use of a full face shield is strongly recommended.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves, ensuring regular changes, especially after any contact). Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A fully buttoned, flame-resistant laboratory coat must be worn.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Step-by-Step Disposal & Decontamination Workflow
The disposal strategy for ethyl dithioacetate is centered on two principles: segregation to prevent unwanted reactions in the waste stream and decontamination to neutralize residues at the source.
Caption: Decision workflow for handling and disposing of different waste streams of ethyl dithioacetate.
This protocol applies to unused ethyl dithioacetate, reaction mixtures containing it, and contaminated solvents.
-
Select an Appropriate Waste Container: Use a clearly labeled, sealable container designated for flammable liquid waste. A high-density polyethylene (HDPE) or glass container is suitable.
-
Label Correctly Before Use: The waste container must be labeled "Flammable Hazardous Waste, Organosulfur Compounds" and must list "Ethyl Dithioacetate" as a component. Affix your institution's official hazardous waste tag.
-
Segregate Incompatibles: This is a critical step. DO NOT mix ethyl dithioacetate waste with alkaline (basic) waste streams.[4][5] Co-disposal with bases can trigger hydrolysis, leading to the generation of highly odorous and flammable ethanethiol gas, potentially over-pressurizing the container. It is also prudent to avoid mixing with strong oxidizing agents.
-
Transfer Waste: Carefully pour the waste into the collection container within a chemical fume hood. Avoid overfilling; leave at least 10% headspace to allow for vapor expansion.
-
Seal and Store: Securely cap the container immediately after adding waste. Store the sealed container in a designated satellite accumulation area away from heat and ignition sources.
-
Final Disposal: Once the container is full, ensure the waste tag is completed and arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or licensed hazardous waste contractor.[1]
The reactivity of the dithioester group can be advantageously used for its destruction and deodorization on contaminated surfaces and glassware. This is achieved through oxidative neutralization.
Causality: Commercial bleach contains sodium hypochlorite (NaOCl), a strong oxidizing agent. It effectively oxidizes the sulfur atoms in ethyl dithioacetate and its potential hydrolysis product, ethanethiol, converting them into less volatile and non-odorous sulfonic acids or sulfones.[6]
-
Prepare a Decontamination Bath: In a designated basin or bucket inside a chemical fume hood, prepare a fresh ~10% aqueous bleach solution. This will serve as the decontamination bath.
-
Decontaminate Glassware: Immediately after use, rinse any glassware (flasks, syringes, etc.) that contained ethyl dithioacetate with a small amount of a compatible solvent (e.g., ethanol or acetone) into the flammable organosulfur waste container. Then, carefully place the glassware into the bleach bath.
-
Ensure Sufficient Contact Time: Allow the glassware to soak for a minimum of 12 hours.[7] This ensures complete oxidation of any residual chemical.
-
Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then wash using standard laboratory procedures.
-
Spill Management: For minor spills (<10 mL) within a fume hood, absorb the liquid with an inert material (e.g., vermiculite or sand). Carefully transfer the contaminated absorbent into the bleach bath and allow it to soak for at least 12 hours. The neutralized solid can then be collected, bagged, and disposed of as solid hazardous waste.
-
Disposal of Used Bleach Solution: The used bleach solution, after neutralizing the sulfur compounds, should be collected in a separate, clearly labeled hazardous waste container for disposal via EH&S, as it may contain oxidized organic byproducts.
Emergency Procedures
Spill: For spills larger than 10 mL or any spill outside of a chemical fume hood, evacuate the immediate area, alert colleagues, and contact your institution's emergency response team or EH&S. Do not attempt to clean it up yourself.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2]
By adhering to these scientifically-grounded procedures, you not only ensure regulatory compliance but also actively contribute to a safer and more sustainable research environment.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl dithioacetate. PubChem Compound Database. Retrieved from [Link]
-
Thomas, D. B., et al. (2007). Hydrolytic Susceptibility of Dithioester Chain Transfer Agents and Implications in Aqueous RAFT Polymerizations. Macromolecules, 40(14), 4853–4863. [Link]
-
Occupational Safety and Health Administration. (2023). ETHYL ACETATE. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
-
Grellepois, F., & Portella, C. (2008). Facile Conversion of Dithioesters into Carboxylic Acids or Esters Using Alkaline Hydrogen Peroxide. Synthesis, 2008(21), 3443-3446. [Link]
-
Amamoto, Y., et al. (2016). Productive Exchange of Thiols and Thioesters to Form Dynamic Polythioester-Based Polymers. Journal of the American Chemical Society. Retrieved from [Link]
-
Thomas, D. B., et al. (2007). Hydrolytic Susceptibility of Dithioester Chain Transfer Agents and Implications in Aqueous RAFT Polymerizations. Macromolecules. Retrieved from [Link]
-
New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: ETHYL ACETATE. Retrieved from [Link]
-
L. R. Stevens, et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Royal Society of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]
-
The National Institute for Occupational Safety and Health (NIOSH). (1994). Ethyl acetate - IDLH. Retrieved from [Link]
-
University of Windsor. (2008). Standard Operation Procedure for Disposal of Unknown Thiols. Retrieved from [Link]
Sources
Navigating the Volatility: A Senior Application Scientist's Guide to Handling Ethyl Dithioacetate
For the experienced researcher, the introduction of any new reagent into a workflow is a calculated decision, weighing potential discovery against inherent risk. Ethyl dithioacetate, a valuable alkyl dithioester in synthetic chemistry, is no exception.[1] Its utility in forming purine derivatives and its unique spectral properties make it a compound of interest.[1] However, its organosulfur nature necessitates a rigorous and informed approach to handling and disposal. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the necessary precautions, ensuring both your safety and the integrity of your research.
Understanding the Inherent Risks of Ethyl Dithioacetate
Before any manipulation of Ethyl dithioacetate, a thorough understanding of its physicochemical properties is paramount. This foundational knowledge informs every subsequent safety protocol.
| Property | Value | Implication for Handling |
| Boiling Point | 61 °C at 23 mmHg[1] | Indicates significant volatility. Work must be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors. |
| Density | 1.048 g/mL at 25 °C[1] | Heavier than water. In case of a spill, it will not readily float, complicating cleanup procedures. |
| Flash Point | 115 °F (approximately 46 °C)[1] | Classified as a flammable liquid. All potential ignition sources must be strictly excluded from the handling area.[2] |
| Appearance | Liquid[1] | Presents a splash and spill hazard. |
| Odor | Likely strong and unpleasant (typical of organosulfur compounds) | Serves as an immediate indicator of a containment breach. |
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical immediate step to mitigate the risks associated with Ethyl dithioacetate. The following is a mandatory minimum for any procedure involving this compound.
Essential PPE Ensemble:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. Given the potential for splashes during transfer and reaction quenching, a face shield worn over safety glasses is strongly recommended.[5]
-
Hand Protection: Disposable nitrile gloves provide a good baseline of protection for incidental contact.[6] However, for prolonged handling or in the event of a spill, it is crucial to consult a glove manufacturer's chemical resistance guide for materials best suited for organosulfur compounds. Always inspect gloves for any signs of degradation before use and dispose of them immediately after handling the chemical.[7]
-
Body Protection: A flame-resistant laboratory coat should be worn and fully buttoned. Ensure that clothing worn underneath is made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in the event of a fire.
-
Foot Protection: Closed-toe shoes are mandatory to protect against spills.[2]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection flowchart for handling Ethyl dithioacetate.
Operational Plan: From Benchtop to Waste
A systematic approach to the entire workflow, from preparation to disposal, is essential for maintaining a safe laboratory environment.
Pre-Operational Checklist:
-
Fume Hood Verification: Ensure the fume hood is functioning correctly and the sash is at the appropriate height.
-
Spill Kit Accessibility: Locate and confirm the contents of a spill kit appropriate for flammable organic liquids.
-
Emergency Information: Have the contact information for emergency services and the institutional safety office readily available.
-
Waste Container Preparation: Prepare a designated, clearly labeled waste container for Ethyl dithioacetate and any contaminated materials.[2]
Step-by-Step Handling Protocol:
-
Personal Protective Equipment: Don the complete, mandatory PPE ensemble as detailed above.
-
Inert Atmosphere: If the experimental procedure is sensitive to air or moisture, ensure a properly set up inert atmosphere (e.g., nitrogen or argon).
-
Chemical Dispensing: Conduct all transfers of Ethyl dithioacetate within the fume hood. Use appropriate tools (e.g., syringe, cannula) to minimize the risk of splashes and vapor release.
-
Reaction Monitoring: Continuously monitor the reaction for any signs of exothermic events or pressure buildup.
-
Post-Reaction Quenching: If applicable, quench the reaction cautiously, again within the fume hood. Be mindful that quenching can sometimes be exothermic.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with Ethyl dithioacetate using an appropriate solvent, and collect the rinsate in the designated waste container.
Disposal Plan: A Commitment to Environmental Responsibility
The proper disposal of Ethyl dithioacetate and its associated waste is not merely a procedural step but a critical aspect of laboratory stewardship.
Waste Segregation and Collection:
-
Primary Waste Stream: Unused or waste Ethyl dithioacetate, as well as the first rinsate from cleaning glassware, should be collected in a dedicated, sealed, and clearly labeled container for flammable organic waste.[2][8]
-
Contaminated Solids: Used gloves, weigh boats, and any other solid materials contaminated with Ethyl dithioacetate should be placed in a separate, sealed bag and disposed of as solid chemical waste.
-
Aqueous Waste: Aqueous layers from extractions that may contain trace amounts of Ethyl dithioacetate should be treated as hazardous aqueous waste and collected in a separate, labeled container. Do not dispose of any organosulfur compounds down the drain.[2][8]
The following workflow diagram outlines the correct disposal path for waste generated during the handling of Ethyl dithioacetate.
Caption: Disposal workflow for Ethyl dithioacetate waste.
By adhering to these principles of informed caution, meticulous planning, and responsible disposal, you can confidently and safely incorporate Ethyl dithioacetate into your research endeavors, advancing your scientific objectives while upholding the highest standards of laboratory safety.
References
- Fisher Scientific.
- PubChem. S-Ethyl thiolacetate.
- ChemicalBook.
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025).
- EPFL.
- LookChem.
- University of Tennessee Knoxville. Personal Protective Equipment (PPE).
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Storemasta. Examples of PPE for Various Dangerous Goods Classes. (2025).
- Jubilant Ingrevia Limited.
- Carl ROTH.
- Meridian Bioscience.
- Sigma-Aldrich.
- PubChem. Ethyl dithioacetate.
- University of Essex.
- Grokipedia.
- Wikipedia.
- ResearchGate. Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies. (2016).
- PubMed. Effect of processing and storage time on the contents of organosulfur compounds in pickled blanched garlic. (2012).
- Hazchem Safety Ltd.
Sources
- 1. Ethyl dithioacetate | 870-73-5 [chemicalbook.com]
- 2. hscprep.com.au [hscprep.com.au]
- 3. fishersci.com [fishersci.com]
- 4. S-Ethyl thiolacetate | C4H8OS | CID 61171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. Thioester Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. epfl.ch [epfl.ch]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
